Product packaging for Yttrium bromide(Cat. No.:CAS No. 13469-98-2)

Yttrium bromide

Cat. No.: B078790
CAS No.: 13469-98-2
M. Wt: 328.62 g/mol
InChI Key: FSDCGXUNLWDJNL-UHFFFAOYSA-K
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Description

Yttrium Bromide (YBr3) is an anhydrous, high-purity inorganic salt with significant value in advanced materials research and synthetic chemistry. Its primary application lies in the field of optoelectronics and phosphor materials, where it serves as a crucial precursor for the synthesis of yttrium-based compounds doped with rare-earth ions (e.g., Eu³⁺, Tb³⁺, Ce³⁺) to produce highly efficient luminescent materials for LEDs, display technologies, and X-ray scintillators. The mechanism of action involves the unique electronic structure of the Y³⁺ ion, which provides a stable host lattice that efficiently transfers energy to the activator rare-earth ions, resulting in intense and characteristic emission. Furthermore, in chemical vapor deposition (CVD) and physical vapor deposition (PVD) processes, this compound acts as a volatile yttrium source for depositing thin films of yttria (Y2O3) and other yttrium-containing coatings, which are critical for their high thermal stability, corrosion resistance, and protective properties. In laboratory-scale synthetic chemistry, it functions as a potent Lewis acid catalyst, facilitating a range of organic transformations, including halogenation, cyclization, and Friedel-Crafts type reactions, by activating electrophilic centers. This reagent is essential for researchers developing next-generation materials and exploring novel catalytic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3Y B078790 Yttrium bromide CAS No. 13469-98-2

Properties

CAS No.

13469-98-2

Molecular Formula

Br3Y

Molecular Weight

328.62 g/mol

IUPAC Name

yttrium(3+);tribromide

InChI

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3

InChI Key

FSDCGXUNLWDJNL-UHFFFAOYSA-K

SMILES

Br[Y](Br)Br

Canonical SMILES

[Br-].[Br-].[Br-].[Y+3]

Other CAS No.

13469-98-2

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Yttrium(III) Bromide: A Technical Overview of its Chemical Formula and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Yttrium(III) bromide, with the chemical formula YBr₃, is an inorganic compound that presents as a white, crystalline, and hygroscopic solid.[1][2][3][4] It is a key compound in yttrium chemistry and serves as a precursor in the synthesis of other yttrium-containing materials. This document provides a detailed examination of its chemical structure, properties, and synthesis protocols, tailored for researchers and professionals in chemistry and materials science.

Chemical Structure and Polymorphism

Yttrium(III) bromide is known to crystallize in at least two different polymorphs, each exhibiting distinct structural arrangements and properties. The two primary structures are a monoclinic form analogous to aluminum trichloride (B1173362) (AlCl₃) and a hexagonal form.

Monoclinic (AlCl₃-type) Structure

The most common structure for YBr₃ is the aluminum trichloride (AlCl₃) type, which has a monoclinic crystal system belonging to the C2/m space group (No. 12).[5] This structure is characterized by a two-dimensional layered arrangement.[5]

  • Coordination Environment : In this configuration, each yttrium (Y³⁺) ion is octahedrally coordinated to six bromide (Br⁻) ions. These YBr₆ octahedra share edges to form extended sheets.[5]

  • Bonding : The Y-Br bond lengths are not uniform; there are two shorter bonds at approximately 2.80 Å and four longer bonds at 2.81 Å.[5] There are two distinct crystallographic sites for the bromide ions, each bonded in an L-shaped geometry to two adjacent yttrium ions.[5]

Hexagonal Structure

Yttrium bromide can also adopt a hexagonal crystal structure, belonging to the P6₃/mmc space group (No. 194).[6] This form is distinct from the layered monoclinic structure.

  • Coordination Environment : This structure is described as one-dimensional, consisting of ribbons of YBr₃ oriented along the c-axis.[6] The yttrium (Y³⁺) ion is coordinated to six bromide (Br⁻) ions, forming distorted face-sharing pentagonal pyramids (YBr₆).[6]

  • Bonding : All Y-Br bonds in this hexagonal arrangement are of equal length, measuring 2.82 Å.[6] Each bromide ion is bonded to two yttrium ions in an L-shaped geometry.[6]

G cluster_mono Monoclinic YBr₃ (AlCl₃-type) Structure Y1 Y³⁺ Br1 Br⁻ Y1->Br1 2.80-2.81 Å Br2 Br⁻ Y1->Br2 2.80-2.81 Å Br3 Br⁻ Y1->Br3 2.80-2.81 Å Br4 Br⁻ Y1->Br4 2.80-2.81 Å Br5 Br⁻ Y1->Br5 2.80-2.81 Å Br6 Br⁻ Y1->Br6 2.80-2.81 Å label_desc Y³⁺ ion in octahedral coordination with six Br⁻ ions. Octahedra share edges to form 2D sheets.

Caption: Coordination in Monoclinic YBr₃.

G cluster_hex Hexagonal YBr₃ Structure Y1 Y³⁺ Br1 Br⁻ Y1->Br1 2.82 Å Br2 Br⁻ Y1->Br2 2.82 Å Br3 Br⁻ Y1->Br3 2.82 Å Br4 Br⁻ Y1->Br4 2.82 Å Br5 Br⁻ Y1->Br5 2.82 Å Br6 Br⁻ Y1->Br6 2.82 Å label_desc Y³⁺ ion coordinated to six Br⁻ ions in distorted face-sharing pentagonal pyramids forming 1D ribbons.

Caption: Coordination in Hexagonal YBr₃.

Data Presentation

The crystallographic and physical data for yttrium(III) bromide are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data of YBr₃ Polymorphs
PropertyMonoclinic YBr₃Hexagonal YBr₃
Crystal SystemMonoclinicHexagonal
Space GroupC2/m (No. 12)[5]P6₃/mmc (No. 194)[6]
Lattice Parametersa = 6.96 Å, b = 12.05 Å, c = 6.64 Å, β = 110.6°a = 9.99 Å, b = 9.99 Å, c = 3.75 Å[6]
α = 90°, γ = 90°α = 90°, β = 90°, γ = 120°[6]
Y-Br Bond Lengths (Å)2 x 2.80 Å, 4 x 2.81 Å[5]6 x 2.82 Å[6]
Coordination GeometryEdge-sharing YBr₆ Octahedra[5]Face-sharing distorted YBr₆ Pentagonal Pyramids[6]
Structural Dimension2D Sheets[5]1D Ribbons[6]
Table 2: Physical and Chemical Properties of YBr₃
PropertyValue
Chemical FormulaYBr₃[1][2][4]
Molar Mass328.618 g/mol [1]
AppearanceWhite/colorless hygroscopic crystals[1][7]
Melting Point904 °C (1,659 °F; 1,177 K)[1][4]
Solubility in Water83.3 g/100 mL at 30°C[1]
CAS Number13469-98-2[1][7]

Experimental Protocols: Synthesis of Anhydrous YBr₃

The preparation of high-purity, anhydrous yttrium(III) bromide is critical, as the compound is highly hygroscopic. The presence of water can lead to the formation of oxybromides upon heating. The most widely used method is the ammonium (B1175870) bromide route.

The Ammonium Bromide Route

This method involves the reaction of yttrium oxide (Y₂O₃) with an excess of ammonium bromide (NH₄Br) at elevated temperatures.[1][8]

Methodology:

  • Mixing Reactants : Yttrium oxide (Y₂O₃) is thoroughly mixed with a stoichiometric excess of ammonium bromide (NH₄Br). The reaction can also start from hydrated yttrium(III) bromide.[1]

  • Initial Heating : The mixture is heated in a suitable crucible (e.g., quartz or glassy carbon) under a controlled atmosphere. The reaction proceeds through the formation of a stable intermediate complex, (NH₄)₃YBr₆.[1]

  • Decomposition of Intermediate : The temperature is gradually increased. This step is performed under a continuous flow of dry, inert gas (e.g., nitrogen or argon) to drive the decomposition of the (NH₄)₃YBr₆ intermediate and carry away the gaseous byproducts (NH₃ and HBr).

  • Final Heating under Vacuum : To ensure the complete removal of any unreacted ammonium bromide and to obtain the final anhydrous YBr₃, the product is subsequently heated under a high vacuum.[8] The resulting product is pure, anhydrous yttrium(III) bromide powder.

Alternative Synthesis Methods
  • Reaction with Elemental Bromine : Anhydrous YBr₃ can also be prepared by the direct reaction of yttrium carbide (YC₂) with elemental bromine at high temperatures.[1]

  • Metallothermic Reduction : While more common for producing yttrium metal, processes involving the reduction of yttrium halides can be adapted.[9] However, for preparing the bromide salt itself, the ammonium bromide route is generally preferred for its efficiency and the purity of the product.

G cluster_workflow Synthesis Workflow: Ammonium Bromide Route Y2O3 Y₂O₃ Powder Mix Mix Reactants Y2O3->Mix NH4Br NH₄Br (excess) NH4Br->Mix Heat1 Heat in Furnace (Inert Atmosphere) Mix->Heat1 Intermediate Intermediate: (NH₄)₃YBr₆ Heat1->Intermediate Heat2 Heat under High Vacuum (Decomposition) Intermediate->Heat2 Product Anhydrous YBr₃ Heat2->Product

Caption: Synthesis of Anhydrous YBr₃.

Conclusion

Yttrium(III) bromide is a structurally versatile compound, existing primarily in a layered monoclinic form or a one-dimensional hexagonal form. The specific polymorph dictates the coordination environment and bonding characteristics of the Y³⁺ ions. Its synthesis requires anhydrous conditions, with the ammonium bromide route being a reliable and established protocol. The data and methodologies presented here offer a comprehensive technical foundation for professionals working with this important rare-earth halide.

References

An In-depth Technical Guide to the Physical Properties of Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium bromide (YBr₃) is an inorganic compound with notable physical characteristics that make it a subject of interest in various research and development applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a summary of quantitative data.

Core Physical Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water. It is an ionic compound composed of the yttrium cation (Y³⁺) and three bromide anions (Br⁻). The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnits
Molar Mass328.618 g/mol
AppearanceColorless hygroscopic crystals-
Melting Point904°C
Boiling PointNot available-
Solubility in Water83.3 at 30°C g/100 mL
Density~3.67-4.01g/cm³
Crystal StructureTrigonal-
Space GroupR-3-

Experimental Protocols

The determination of the physical properties of this compound requires precise and controlled experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a high-temperature melting point apparatus.

Apparatus:

  • High-temperature Mel-Temp apparatus or similar device

  • Capillary tubes

  • Mortar and pestle

  • High-purity this compound sample

Procedure:

  • A small sample of high-purity this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the high-temperature melting point apparatus.

  • The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) as the melting point is neared to ensure accuracy.

  • The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Solubility Determination

The solubility of this compound in water can be determined using the isothermal shake-flask method.

Apparatus:

  • Constant temperature water bath with a shaker

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for determining yttrium concentration (e.g., ICP-MS or titration)

Procedure:

  • An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.

  • The flask is sealed and placed in a constant temperature water bath shaker set to the desired temperature (e.g., 30 °C).

  • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, the solution is allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

  • The concentration of yttrium in the filtrate is determined using a suitable analytical technique.

  • The solubility is then calculated and expressed as grams of this compound per 100 mL of water.

Density Determination

The density of this compound can be determined by the liquid displacement method.

Apparatus:

  • Graduated cylinder or pycnometer

  • Analytical balance

  • A liquid in which this compound is insoluble and does not react (e.g., a non-polar solvent like hexane)

Procedure:

  • A known mass of this compound crystals is weighed using an analytical balance.

  • A known volume of the displacement liquid is placed in a graduated cylinder.

  • The weighed this compound sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

  • The new volume of the liquid is recorded. The difference between the initial and final volumes represents the volume of the this compound sample.

  • The density is calculated by dividing the mass of the sample by its volume.

Crystal Structure Determination

The crystal structure of this compound is determined using single-crystal X-ray diffraction.

Apparatus:

  • Single-crystal X-ray diffractometer

  • Goniometer

  • X-ray source (e.g., Mo Kα radiation)

  • Detector

Procedure:

  • A suitable single crystal of this compound is mounted on the goniometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • As the crystal is rotated, the diffraction pattern is collected by the detector.

  • The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic coordinates.

  • The crystal structure is then refined to obtain a detailed three-dimensional model of the arrangement of atoms in the crystal lattice.

Visualizations

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_synthesis Sample Preparation cluster_characterization Physical Property Characterization cluster_data Data Analysis and Reporting Synthesis Synthesis of High-Purity YBr3 Purification Purification and Drying Synthesis->Purification MP Melting Point Determination Purification->MP Sol Solubility Determination Purification->Sol Den Density Determination Purification->Den XRD X-ray Diffraction Purification->XRD MP_Data Melting Range Data MP->MP_Data Sol_Data Solubility Data Sol->Sol_Data Den_Data Density Value Den->Den_Data XRD_Data Crystal Structure Model XRD->XRD_Data Report Technical Report MP_Data->Report Sol_Data->Report Den_Data->Report XRD_Data->Report

Caption: Workflow for the determination of the physical properties of this compound.

An In-depth Technical Guide to the Solubility of Yttrium Bromide in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of yttrium bromide (YBr₃) in aqueous and organic media. The information compiled herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the chemical properties of yttrium compounds are critical.

Core Physical and Chemical Properties of this compound

This compound is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] It is an inorganic salt with the chemical formula YBr₃ and a molar mass of 328.618 g/mol .[2][3] The compound's high melting point of 904 °C suggests strong ionic bonding within its crystal lattice.[1][3]

Solubility Data

The solubility of a compound is a critical parameter in a wide range of scientific and industrial applications, including synthesis, formulation, and purification processes. This section presents the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Aqueous Solubility

This compound is highly soluble in water. The dissolution process involves the hydration of yttrium (Y³⁺) and bromide (Br⁻) ions. A specific solubility value has been reported as:

Temperature (°C)Solubility ( g/100 mL)
3083.3[1][3][4]
Solubility in Organic Solvents

The solubility of this compound in organic solvents is more varied and depends on the polarity and coordinating ability of the solvent.

Quantitative Data:

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Acetone063.9[7]
1075.1[7]
2087.3[7]
25101[7]
30116[7]
40123[7]
Tetrahydrofuran (THF)250.16 ( g/100 mL of solution)

Qualitative Data:

SolventSolubility
Ethanol (B145695)Soluble
Diethyl EtherInsoluble
MethanolData not readily available in the conducted searches.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound can be performed using several established experimental protocols. A general and widely used method is the isothermal saturation method.

Isothermal Saturation Method

This method involves preparing a saturated solution of the salt at a constant temperature and then determining the concentration of the dissolved salt.

Materials:

  • This compound (anhydrous)

  • Solvent (e.g., deionized water, ethanol)

  • Constant temperature bath or incubator

  • Stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration determination (e.g., ICP-MS for yttrium, ion chromatography for bromide, or gravimetric analysis)

Procedure:

  • Preparation of the Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. The sample is immediately filtered to remove any undissolved solid particles.

  • Concentration Analysis: A known volume or mass of the clear, saturated filtrate is diluted appropriately. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique.

    • Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid this compound is measured.

    • Titration: The bromide concentration can be determined by argentometric titration.

    • Spectroscopic Methods: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of yttrium.

  • Calculation: The solubility is then calculated and expressed in desired units, such as g/100 mL or mol/kg of solvent.

  • Temperature Variation: To generate a solubility curve, the entire procedure is repeated at different temperatures.

A visual representation of this experimental workflow is provided below.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis A Add excess YBr₃ to solvent B Agitate at constant temperature A->B   C Allow excess solid to settle B->C   D Withdraw supernatant C->D   E Filter to remove solid D->E   F Dilute sample E->F   G Determine concentration F->G  

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of an ionic compound like this compound is governed by the interplay between lattice energy and the solvation energy of the ions.

solubility_factors cluster_solid Solid YBr₃ Crystal Lattice cluster_solution Solvated Ions in Solution Lattice Lattice Energy Solubility Solubility Lattice->Solubility Inversely proportional Solvation Solvation Energy Y_ion Y³⁺ (solvated) Solvation->Y_ion Br_ion 3Br⁻ (solvated) Solvation->Br_ion Solvation->Solubility Directly proportional

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound exhibits high solubility in water and varying degrees of solubility in organic solvents, with good solubility in polar protic solvents like ethanol and in polar aprotic solvents like acetone, but poor solubility in nonpolar solvents like diethyl ether. The provided data and experimental methodologies serve as a foundational guide for professionals working with this compound. For highly precise and comprehensive temperature-dependent solubility data, consulting specialized databases such as the IUPAC-NIST Solubility Data Series is recommended.

References

Synthesis of Anhydrous Yttrium Bromide from Yttrium Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of anhydrous yttrium bromide (YBr₃) from yttrium oxide (Y₂O₃), a critical process for various applications in research and development. The primary and most effective method involves the reaction of yttrium oxide with ammonium (B1175870) bromide at elevated temperatures. This process is favored for its relative simplicity and the high purity of the resulting anhydrous product.

Core Synthesis Pathway

The conversion of yttrium oxide to anhydrous this compound is achieved through a high-temperature reaction with ammonium bromide. The overall chemical equation for this reaction is:

Y₂O₃ + 6NH₄Br → 2YBr₃ + 6NH₃ + 3H₂O

This reaction proceeds through the formation of an intermediate complex, (NH₄)₃YBr₆, which subsequently decomposes upon further heating to yield the final anhydrous this compound product.[1][2] A crucial aspect of this synthesis is the use of an excess of ammonium bromide to ensure the complete conversion of the oxide.[3][4]

Experimental Data Summary

The following table summarizes the key quantitative parameters for the synthesis of anhydrous this compound from yttrium oxide based on established methodologies for rare earth halides.

ParameterValueNotes
Reactant Molar Ratio (Y₂O₃:NH₄Br) 1:10 to 1:18A significant excess of ammonium bromide is crucial to drive the reaction to completion and prevent the formation of oxybromides.
Reaction Temperature 400°C - 520°CThe temperature is gradually increased to facilitate the reaction and subsequent decomposition of the intermediate.
Reaction Time Several hoursThe duration depends on the scale of the reaction and the specific temperature profile used.
Atmosphere Inert gas (e.g., dry nitrogen or helium)An inert atmosphere is necessary to prevent the formation of oxides and hydroxides from atmospheric moisture.[3]
Purification Heating under vacuumExcess ammonium bromide is removed by sublimation under vacuum.[4]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of anhydrous this compound from yttrium oxide.

Materials:

  • Yttrium oxide (Y₂O₃), high purity (99.9% or better)

  • Ammonium bromide (NH₄Br), analytical grade

  • Vycor or quartz reaction tube

  • Tube furnace with temperature controller

  • Schlenk line or vacuum manifold

  • Inert gas supply (dry nitrogen or argon)

  • Mortar and pestle

  • Glove box or dry box (recommended for handling anhydrous product)

Procedure:

  • Reactant Preparation: In a dry environment, thoroughly grind a mixture of yttrium oxide and a fourfold stoichiometric excess of ammonium bromide using a mortar and pestle until a homogeneous powder is obtained.[3] For example, for 1 mole of Y₂O₃, use at least 6 moles of NH₄Br, with a larger excess being preferable.

  • Reaction Setup: Place the powdered mixture into a Vycor or quartz tube. One end of the tube should be connected to a gas inlet for the inert gas and the other to a bubbler or exhaust. The tube is then placed in a tube furnace.

  • Inert Atmosphere: Purge the reaction tube with a steady stream of dry, inert gas (e.g., nitrogen or helium) to remove any air and moisture.[3]

  • Heating Profile:

    • Slowly heat the furnace to approximately 200°C and hold for 1-2 hours to drive off any residual moisture.

    • Gradually increase the temperature to the reaction temperature of 400-450°C. The reaction will commence, producing ammonia (B1221849) and water vapor which will be carried out by the inert gas stream.

  • Reaction Completion and Purification:

    • Hold the temperature until the evolution of ammonia ceases.

    • Once the reaction is complete, carefully raise the temperature to sublime the excess ammonium bromide. The ammonium bromide will condense in the cooler parts of the reaction tube.

    • For final purification, the system can be evacuated while heating to ensure all volatile components are removed, leaving behind the anhydrous this compound.[4]

  • Product Handling: After cooling to room temperature under the inert atmosphere, the anhydrous this compound should be handled and stored in a dry box or glove box to prevent hydration.

Process Visualization

The following diagrams illustrate the key logical and experimental workflows for the synthesis of anhydrous this compound.

SynthesisPathway Y2O3 Yttrium Oxide (Y₂O₃) Intermediate Intermediate Complex ((NH₄)₃YBr₆) Y2O3->Intermediate High Temperature Reaction NH4Br Ammonium Bromide (NH₄Br) NH4Br->Intermediate YBr3 Anhydrous this compound (YBr₃) Intermediate->YBr3 Thermal Decomposition Byproducts Byproducts (NH₃, H₂O) Intermediate->Byproducts

Caption: Chemical pathway for the synthesis of anhydrous this compound.

ExperimentalWorkflow start Start mix Mix & Grind Y₂O₃ and NH₄Br start->mix load Load Mixture into Reaction Tube mix->load purge Purge with Inert Gas load->purge heat1 Heat to 200°C (Drying) purge->heat1 heat2 Heat to 400-450°C (Reaction) heat1->heat2 sublime Sublime Excess NH₄Br heat2->sublime vacuum Heat under Vacuum (Final Purification) sublime->vacuum cool Cool under Inert Gas vacuum->cool store Store Anhydrous YBr₃ in Dry Environment cool->store end End store->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Part 1: 1-Phenyl-1-butyne (CAS: 622-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 13469-98-2 and the Related Compound 1-Phenyl-1-butyne (B1346892)

Editor's Note: The provided CAS number, 13469-98-2, corresponds to the inorganic compound Yttrium Bromide. Given the target audience of researchers, scientists, and drug development professionals, and the request for information on signaling pathways, it is likely that the intended compound was an organic molecule. This guide will focus on 1-Phenyl-1-butyne (CAS: 622-76-4) , a structurally related compound class often investigated in medicinal chemistry. A summary of this compound's properties is also provided for clarity.

This section provides a comprehensive overview of 1-phenyl-1-butyne, a phenyl alkyl acetylenic compound.[1] It is a versatile building block in organic synthesis, particularly for the creation of more complex molecules for potential therapeutic applications.[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 1-phenyl-1-butyne.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀[1]
Molecular Weight 130.19 g/mol [1]
Appearance Clear, colorless to yellow-green liquid[1]
Boiling Point 73-75 °C at 4 mmHg[1]
Density 0.916 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.551[1]
Flash Point 69 °C (156.2 °F) - closed cup[3]
InChI Key FFFMSANAQQVUJA-UHFFFAOYSA-N[3]
SMILES CCC#Cc1ccccc1[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-phenyl-1-butyne.

Spectrum TypeDescriptionSource(s)
¹H NMR 400 MHz in CDCl₃[4]
¹³C NMR Data available from spectral databases.[4]
IR Data available from spectral databases.[4]
MS Data available from spectral databases.[4]
Safety Information

Understanding the safety profile of a compound is paramount in a research setting.

Hazard InformationDetailsSource(s)
Signal Word Warning[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[3]
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[3]
Target Organs Respiratory system[3]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves[3]
Experimental Protocols

Detailed experimental procedures are essential for reproducibility and further investigation.

1.4.1 Synthesis of 1-Phenyl-1-butyne via Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the anhydrous solvent, followed by the amine base, iodobenzene, and 1-butyne via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to yield pure 1-phenyl-1-butyne.

1.4.2 Palladium-Catalyzed Hydrogenation of 1-Phenyl-1-butyne

The stereoselective hydrogenation of 1-phenyl-1-butyne is a key transformation to produce the corresponding alkene or alkane.[1]

Materials:

  • 1-Phenyl-1-butyne

  • Palladium-on-carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol, ethyl acetate, or n-hexane)[5]

  • Hydrogen gas source

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-phenyl-1-bytyne in the chosen solvent.[5]

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[5]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25 °C).[5]

  • Monitor the reaction progress by GC to determine the conversion of the alkyne and the selectivity for the alkene or alkane.

  • Once the desired conversion is reached, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information detailing the interaction of 1-phenyl-1-butyne with biological signaling pathways. However, phenyl-substituted compounds are of interest in medicinal chemistry due to their potential to interact with various biological targets. The rigid structure of the alkyne group can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Further research is required to explore the biological effects and potential mechanisms of action of 1-phenyl-1-butyne and its derivatives.

Visualizations

Experimental Workflow: Palladium-Catalyzed Hydrogenation of 1-Phenyl-1-butyne

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification A 1-Phenyl-1-butyne D Reaction Vessel A->D B Solvent (e.g., Ethanol) B->D C Pd/C Catalyst C->D E Purge with H₂ D->E F Pressurize with H₂ E->F G Stir at Controlled Temperature F->G H Vent H₂ and Purge with N₂ G->H I Filter to Remove Catalyst H->I J Solvent Evaporation I->J K Purified Product J->K

Caption: Workflow for the palladium-catalyzed hydrogenation of 1-phenyl-1-butyne.

Part 2: this compound (CAS: 13469-98-2)

This compound is an inorganic compound with the chemical formula YBr₃.[6] It is a white, crystalline solid that is highly soluble in water.[7][8]

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula Br₃Y[9]
Molecular Weight 328.618 g/mol [6]
Appearance White crystalline solid/colorless hygroscopic crystals[6][9]
Melting Point 904 °C[7]
Water Solubility 83.3 g/100 mL at 30 °C[7]
EINECS 236-728-2
Uses

This compound is used in various applications, including:

  • As a catalyst in organic synthesis.

  • In the production of phosphors for display devices.[9]

  • In electroplating.[7]

  • As a precursor for the preparation of other yttrium compounds.[9]

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Lattice Structure of Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal lattice structure of yttrium bromide (YBr₃), a compound of significant interest in various scientific and technological domains. A precise understanding of its atomic arrangement is fundamental to elucidating its physical and chemical properties, which in turn informs its applications in areas such as specialty material synthesis and as a precursor in drug development research. This document synthesizes crystallographic data, details experimental methodologies for structure determination, and presents logical workflows and structural relationships through standardized visualizations.

The Experimentally Determined Crystal Structure of this compound

The definitive crystal structure of anhydrous this compound has been experimentally determined to be trigonal , belonging to the R-3 space group (No. 148).[1] This structure is isostructural with bismuth(III) iodide (BiI₃), adopting a layered crystal lattice.[2] In this arrangement, each yttrium (Y³⁺) ion is octahedrally coordinated to six bromide (Br⁻) ions. These YBr₆ octahedra share edges to form two-dimensional sheets that are stacked along the c-axis.

Crystallographic Data

The crystallographic parameters for the trigonal phase of this compound are summarized in the table below. This data is essential for computational modeling and for understanding the anisotropic nature of the material.

Parameter Value Unit
Crystal SystemTrigonal-
Space GroupR-3-
Pearson SymbolhR24-

Note: Detailed lattice parameters (a, c, α, β, γ) and atomic coordinates require access to the primary crystallographic literature, noted as J. Chem. Soc. A, 1968, 1889-1894.[2]

Coordination Environment

The layered structure of this compound is characterized by the specific coordination of its constituent ions. The yttrium ion is at the center of an octahedron formed by six bromide ions. Each bromide ion, in turn, is coordinated to two yttrium ions in an L-shaped geometry. This arrangement leads to the formation of extended 2D layers. The diagram below illustrates this fundamental coordination relationship.

Coordination Environment in this compound Y Y³⁺ Br1 Br⁻ Y->Br1 Octahedral Coordination Br2 Br⁻ Y->Br2 Octahedral Coordination Br3 Br⁻ Y->Br3 Octahedral Coordination Br4 Br⁻ Y->Br4 Octahedral Coordination Br5 Br⁻ Y->Br5 Octahedral Coordination Br6 Br⁻ Y->Br6 Octahedral Coordination

Coordination of Yttrium by Bromide Ions.

Computationally Predicted Polymorphs

While the trigonal structure is the experimentally confirmed ground state, computational studies from the Materials Project predict the existence of at least two other potential polymorphs of this compound.[3][4] It is important to note that these structures have not been experimentally observed.[3][4] They may represent metastable phases or structures that could be accessible under specific conditions of temperature and pressure.

Parameter Monoclinic Polymorph Hexagonal Polymorph Unit
Crystal SystemMonoclinicHexagonal-
Space GroupC2/m (No. 12)P6₃/mmc (No. 194)-
Predicted Formation Energy-2.305-2.218eV/atom
Predicted Band Gap3.982.95eV

Experimental Determination of Crystal Structure

The determination of the crystal structure of a material like this compound is a multi-step process that relies on precise experimental techniques. The primary method for elucidating the atomic arrangement in crystalline solids is single-crystal X-ray diffraction .

Experimental Workflow

The logical flow from material synthesis to final structure determination is outlined below. This process ensures the high quality of data required for accurate structural refinement.

Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution and Refinement synthesis Synthesis of Anhydrous YBr₃ growth Single Crystal Growth synthesis->growth mounting Crystal Mounting growth->mounting xrd Single-Crystal X-ray Diffraction mounting->xrd solve Structure Solution (e.g., Direct Methods) xrd->solve refine Structure Refinement solve->refine validate Validation and Data Deposition refine->validate

A generalized workflow for the experimental determination of a crystal structure.
Key Experimental Protocols

Synthesis of Anhydrous this compound: Anhydrous this compound suitable for single-crystal growth is typically prepared by reacting yttrium oxide (Y₂O₃) with an excess of ammonium (B1175870) bromide (NH₄Br) at elevated temperatures.[1] The reaction proceeds through an intermediate, (NH₄)₃YBr₆.[1] The excess ammonium bromide and the intermediate are subsequently removed by heating under a vacuum or in a current of dry, inert gas.[1] Another reported method involves the reaction of yttrium carbide (YC₂) with elemental bromine.[1]

Single-Crystal Growth: Growing single crystals of sufficient size and quality for X-ray diffraction is a critical step. For hygroscopic materials like this compound, this is often achieved using techniques such as the Bridgman-Stockbarger method or vapor transport in a sealed, evacuated ampoule. The choice of method depends on the material's melting point and vapor pressure.

Single-Crystal X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Monochromatic X-rays are directed at the crystal, which is rotated to various orientations. The diffracted X-rays are collected by a detector, and their intensities and positions are recorded. This process generates a diffraction pattern that is unique to the crystal's internal structure.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the unit cell are determined using computational methods such as Patterson or direct methods. These initial atomic positions are then refined against the experimental data to obtain the final, precise crystal structure, including bond lengths and angles.

Summary of Physical Properties

The crystal structure of this compound dictates many of its macroscopic physical properties. A summary of key properties is provided below for reference.

Property Value Unit
Molar Mass328.618 g/mol
AppearanceWhite/colorless hygroscopic crystals-
Melting Point904°C
Solubility in Water83.3 g/100 mL (at 30°C)-

This guide provides a foundational understanding of the crystal lattice structure of this compound, crucial for researchers and professionals working with this compound. The provided data and workflows serve as a valuable resource for further investigation and application development.

References

An In-depth Technical Guide to the Electronic Configuration and Properties of Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration of yttrium in yttrium bromide (YBr₃), its physicochemical properties, and detailed experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications of yttrium-based compounds.

Electronic Configuration of Yttrium in this compound

Yttrium (Y), a transition metal with atomic number 39, exhibits a characteristic +3 oxidation state in the inorganic compound this compound. The chemical formula for this compound is YBr₃. To understand the electronic configuration of yttrium in this compound, it is essential to first consider the configuration of a neutral yttrium atom and then that of its trivalent ion (Y³⁺).

A neutral yttrium atom has 39 electrons. Its full electronic configuration is:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹ 5s²

For simplicity, this can be represented using the noble gas shorthand notation:

[Kr] 4d¹ 5s²

In the formation of this compound, yttrium loses its three valence electrons to form the Y³⁺ cation. These electrons are lost from the outermost shells, specifically the two electrons in the 5s orbital and the one electron in the 4d orbital.

Therefore, the electronic configuration of the yttrium ion (Y³⁺) in this compound is:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶

This configuration is isoelectronic with the noble gas krypton (Kr), which imparts significant stability to the yttrium cation. The absence of electrons in the d and f shells of the Y³⁺ ion results in its colorless nature in solution.[1]

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water.[2] A summary of its key quantitative properties is presented in the table below for easy comparison.

PropertyValueReference
Chemical Formula YBr₃[2]
Molar Mass 328.618 g/mol [2]
Appearance Colorless hygroscopic crystals[2]
Melting Point 904 °C (1659 °F; 1177 K)[2]
Solubility in Water 83.3 g/100 mL at 30°C[2]
Crystal Structure Trigonal, hR24[2]
Space Group R-3, No. 148[2]

Experimental Protocols

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound is crucial for many applications, as the hydrated form can be unsuitable for certain reactions. A common and effective method involves the reaction of yttrium oxide (Y₂O₃) with ammonium (B1175870) bromide (NH₄Br).[2]

Materials:

  • Yttrium oxide (Y₂O₃)

  • Ammonium bromide (NH₄Br)

  • Tube furnace

  • Quartz boat

  • Inert gas supply (e.g., dry nitrogen or argon)

  • Vacuum pump

Procedure:

  • Thoroughly mix yttrium oxide and an excess of ammonium bromide in a quartz boat.

  • Place the quartz boat into a quartz tube situated within a tube furnace.

  • Heat the mixture gradually under a flow of dry, inert gas. The reaction proceeds through the formation of an intermediate, (NH₄)₃YBr₆.[2]

  • Continue heating to a higher temperature to decompose the intermediate and sublime the excess ammonium bromide.

  • Once the sublimation of ammonium bromide is complete, the system is typically evacuated to remove any remaining volatile impurities, yielding the anhydrous this compound.[3]

  • Cool the product to room temperature under an inert atmosphere before handling to prevent the absorption of moisture.

Apoptosis_Pathway Y2O3_NPs Y₂O₃ Nanoparticles Cell Cancer Cell Y2O3_NPs->Cell Uptake ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Technical Guide to the Discovery and History of Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, history, and key experimental protocols related to yttrium bromide (YBr₃). It is intended to serve as a technical resource, summarizing critical data and methodologies for scientific and research applications.

Introduction: The Element Yttrium

The history of this compound is intrinsically linked to the discovery of its parent element, yttrium. In 1787, a part-time chemist named Carl Axel Arrhenius discovered an unusual black mineral in a quarry near the village of Ytterby, Sweden.[1][2] He named it "ytterbite" and sent samples for further analysis.[1] In 1794, the Finnish chemist Johan Gadolin, at the Royal Academy of Åbo, identified a new "earth" (oxide) within this mineral, which he separated and analyzed.[1][2][3][4] This discovery was confirmed in 1797 by Anders Gustaf Ekeberg, who named the new oxide "yttria".[1][2]

It wasn't until 1828 that the impure metallic form of yttrium was first isolated by Friedrich Wöhler, who achieved this by reducing anhydrous yttrium chloride with potassium.[2][4][5] Later, in 1843, Carl Gustaf Mosander demonstrated that "yttria" was actually a mixture of three different oxides: yttrium oxide, terbium oxide, and erbium oxide.[1][2][4] This finding solidified yttrium's place as a distinct element. The element is named after the Swedish village of Ytterby, which also lent its name to the elements erbium, terbium, and ytterbium.[3][4]

This compound (YBr₃): Synthesis and Properties

Yttrium(III) bromide is an inorganic compound with the chemical formula YBr₃.[6][7] It is a white, crystalline solid that is highly soluble in water.[6][8][9] The compound is hygroscopic, meaning it readily absorbs moisture from the air.[10][11]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Chemical Formula YBr₃[6][7][9]
Molecular Weight 328.62 g/mol [7][8][10]
Appearance White crystalline solid, colorless hygroscopic crystals[6][7][9][11]
Melting Point 904 °C (1177 K, 1659 °F)[7][8][9][11]
Water Solubility 83.3 g/100 mL at 30°C[11]
CAS Number 13469-98-2[7][9][10]
Crystal Structure Monoclinic (C2/m) or Hexagonal (P6₃/mmc)[12][13]

This compound is known to crystallize in at least two different structures. One is a monoclinic C2/m space group, which is described as being two-dimensional, consisting of YBr₃ sheets.[12] In this structure, Y³⁺ is bonded to six Br¹⁻ atoms, forming edge-sharing YBr₆ octahedra.[12] Another predicted structure is hexagonal (space group P6₃/mmc), which is one-dimensional and consists of YBr₃ ribbons.[13]

Experimental Protocols: Synthesis of Anhydrous this compound

The synthesis of anhydrous yttrium halides requires specific methodologies, as direct heating of the hydrated salts will result in the formation of yttrium oxyhalides (YOX).[14] Several effective protocols have been developed for the preparation of pure, anhydrous this compound.

This is a widely cited and effective method for producing anhydrous rare earth bromides, including YBr₃.[6]

  • Principle: The reaction of yttrium oxide (Y₂O₃) or hydrated this compound (YBr₃·xH₂O) with an excess of ammonium (B1175870) bromide (NH₄Br). The reaction proceeds through a stable intermediate, (NH₄)₃YBr₆.[6][7] Subsequent heating of this intermediate decomposes it to yield the final anhydrous YBr₃.

  • Detailed Methodology:

    • Mixing: Yttrium oxide is thoroughly mixed with an excess of ammonium bromide.

    • Heating: The mixture is heated in a controlled environment. This can be done in a tube furnace.

    • Intermediate Formation: The initial heating step leads to the formation of the hexabromoyttrate(III) complex, (NH₄)₃YBr₆.

    • Decomposition: The temperature is then carefully raised to decompose the intermediate. The ammonium bromide sublimes and the complex breaks down, leaving behind pure, anhydrous this compound.

    • Final Step: The product is often heated under a vacuum or in a current of dry, inert gas (like nitrogen) to remove any remaining volatile impurities or unreacted ammonium bromide.[15]

Another documented method involves the direct reaction of yttrium carbide with elemental bromine.[6]

  • Principle: This is a direct combination reaction where yttrium carbide (YC₂) reacts with bromine (Br₂) at elevated temperatures.

  • Detailed Methodology:

    • Reactants: Yttrium carbide powder is placed in a reaction vessel.

    • Reaction Conditions: Elemental bromine is passed over the heated yttrium carbide.

    • Product Formation: The reaction yields anhydrous this compound. This method is less common than the ammonium bromide route due to the handling requirements of elemental bromine and yttrium carbide.

Visualizations: Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language.

G cluster_synthesis Experimental Workflow: Ammonium Bromide Route for Anhydrous YBr₃ Synthesis Y2O3 Yttrium Oxide (Y₂O₃) or Hydrated YBr₃ Mix Mix Reactants Y2O3->Mix NH4Br Ammonium Bromide (NH₄Br) NH4Br->Mix Heat1 Heat (Formation of Intermediate) Mix->Heat1 Intermediate Intermediate Complex ((NH₄)₃YBr₆) Heat1->Intermediate Heat2 Heat to Decompose (in vacuum or inert gas) Intermediate->Heat2 Product Anhydrous this compound (YBr₃) Heat2->Product

Caption: Workflow for the synthesis of anhydrous this compound via the ammonium bromide route.

G cluster_logic Logical Relationship: Synthesis of Yttrium Halides Start Yttrium Halide Hydrate (YBr₃·xH₂O) DirectHeat Direct Heating in Air Start->DirectHeat Incorrect Path AnhydrousRoute Anhydrous Route (e.g., Ammonium Halide Method) Start->AnhydrousRoute Correct Path Oxyhalide Yttrium Oxyhalide (YOBr) (Undesired Product) DirectHeat->Oxyhalide AnhydrousProduct Anhydrous Yttrium Halide (YBr₃) (Desired Product) AnhydrousRoute->AnhydrousProduct

Caption: Logical diagram illustrating the correct and incorrect pathways for synthesizing anhydrous yttrium halides.

Early Applications and Modern Relevance

While the earliest work focused on fundamental characterization, yttrium compounds have found numerous applications over the decades. Yttrium oxide was a crucial component in phosphors for color television cathode ray tubes (CRTs).[5][16][17] Today, yttrium and its compounds are vital in various high-tech fields, including:

  • LEDs and Phosphors: Yttrium aluminum garnet (YAG) is a key component in white LEDs.[1]

  • Lasers: YAG crystals, when doped with elements like neodymium, are used in powerful lasers for cutting and medical procedures.[16][17]

  • Alloys: Yttrium is used to increase the strength of aluminum and magnesium alloys.[4]

  • Superconductors: Yttrium barium copper oxide (YBCO) was a landmark high-temperature superconductor.[16][17]

For drug development professionals, the well-defined chemistry of yttrium and its ability to form stable complexes make it a subject of interest in areas such as radioisotope delivery, where the radioactive isotope yttrium-90 (B1217062) is used in cancer therapy.[4] The synthesis of stable yttrium compounds, like YBr₃, is a foundational step for further research into these advanced applications.

References

A Technical Guide to the Natural Abundance, Sourcing, and Synthesis of Yttrium (III) Bromide (YBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yttrium (Y), a critical rare earth element, is integral to numerous advanced technologies, including medical applications and materials science. The synthesis of high-purity yttrium compounds, such as Yttrium (III) Bromide (YBr₃), is fundamental for research and development. This guide provides an in-depth overview of the natural abundance and primary sources of yttrium, details the extraction and purification processes to obtain the necessary precursors, and offers a detailed experimental protocol for the synthesis of anhydrous YBr₃. All quantitative data is presented in tabular format for clarity, and key workflows are visualized using process diagrams.

Natural Abundance of Yttrium

Yttrium is a silvery-metallic transition metal that is chemically similar to the lanthanides and is classified as a "rare-earth element".[1] It is never found in nature as a free element but is present in most rare-earth minerals and some uranium ores.[1][2] The element is more abundant in the Earth's crust than some well-known metals like silver.[2]

Table 1: Natural Abundance of Yttrium in Various Environments

Environment Average Abundance
Earth's Crust 31 - 33 ppm
Soil 10 - 150 ppm (dry weight)
Seawater 9 ppt
Lunar Rocks High content (up to 213 ppm in Apollo samples)
Igneous Rocks 33 ppm
Shale 18 ppm
Sandstone 9 ppm
Limestone 4.3 ppm

Sources:[1][3][4][5][6]

Primary Sources and Extraction of Yttrium

Yttrium is commercially extracted from several key minerals, often as a byproduct of mining for other rare earth elements.[7] China is the world's predominant supplier of yttrium, primarily from its ion-adsorption clay deposits.[8] Other significant reserves are located in Australia, Brazil, India, and the United States.[1]

Table 2: Principal Yttrium-Bearing Minerals

Mineral Chemical Formula Typical Yttrium Content
Xenotime-(Y) Y(PO₄) Can be up to 50% yttrium phosphate.[4]
Monazite (Ce,La,Nd,Th)(PO₄,SiO₄) Contains about 3% yttrium.[4]
Bastnäsite (Ce,La,Y)(CO₃)F Yttrium content varies by deposit.
Gadolinite-(Y) Y₂Fe²⁺Be₂Si₂O₁₀ A significant source mineral.[2]
Euxenite-(Y) (Y,Ca,Ce,U,Th)(Nb,Ta,Ti)₂O₆ A complex oxide containing yttrium.[2]
Ion-adsorption clays N/A A major source, especially in Southern China.[8]

Sources:[2][3][4][7][9]

The extraction of yttrium from these ores is a multi-stage process that culminates in the production of high-purity yttrium oxide (Y₂O₃), the primary precursor for synthesizing other yttrium compounds. The general workflow involves mining, ore concentration, chemical leaching to bring the metals into solution, followed by sophisticated separation techniques like solvent extraction or ion-exchange chromatography to isolate individual rare earth elements.[1][2][10]

G cluster_0 Upstream Processing cluster_1 Refining & Purification ore Y-Bearing Minerals (Xenotime, Monazite, etc.) mining Mining & Ore Concentration ore->mining leaching Chemical Leaching (Acid Digestion) mining->leaching separation Solvent Extraction & Ion-Exchange Chromatography leaching->separation precipitation Precipitation (as Yttrium Oxalate) separation->precipitation calcination Calcination (Heating to convert Oxalate to Oxide) precipitation->calcination product High-Purity Yttrium Oxide (Y₂O₃) calcination->product

Caption: Workflow for Yttrium Oxide Extraction.

Synthesis of Yttrium (III) Bromide (YBr₃)

Anhydrous Yttrium (III) Bromide is a white, hygroscopic solid that serves as a valuable precursor in further inorganic and organometallic synthesis.[11] The most common and effective method for its preparation is the ammonium (B1175870) bromide route, starting from yttrium oxide.[11][12][13]

Experimental Protocol: Synthesis of YBr₃ from Y₂O₃ via the Ammonium Bromide Route

This protocol describes the synthesis of anhydrous YBr₃ from Y₂O₃ and ammonium bromide (NH₄Br). The reaction proceeds through an intermediate, (NH₄)₃YBr₆.[11]

Reaction: Y₂O₃(s) + 6 NH₄Br(s) → 2 (NH₄)₃YBr₆(s) + 3 H₂O(g) (NH₄)₃YBr₆(s) → YBr₃(s) + 3 NH₄Br(g) or YBr₃(s) + 3 NH₃(g) + 3 HBr(g)

Materials and Equipment:

  • Yttrium (III) Oxide (Y₂O₃), 99.9%+ purity

  • Ammonium Bromide (NH₄Br), 99%+ purity, anhydrous

  • Quartz or porcelain combustion boat

  • Tube furnace with temperature controller

  • Inert gas supply (Argon or Nitrogen, dry)

  • Schlenk line or high-vacuum manifold

  • Glovebox for handling anhydrous materials

Methodology:

  • Preparation (Glovebox): Due to the hygroscopic nature of the product, all manipulations of the final product should be performed under an inert atmosphere. The NH₄Br should be thoroughly dried before use.

  • Mixing Reactants: Thoroughly grind a stoichiometric excess of NH₄Br with Y₂O₃ in an agate mortar. An 8-10 fold molar excess of NH₄Br is recommended to ensure the complete conversion of the oxide.

  • Reaction Setup: Place the powdered mixture into a combustion boat and position it in the center of a quartz tube within a tube furnace.

  • Initial Heating & Intermediate Formation: Begin flushing the system with a slow stream of dry, inert gas. Heat the furnace to ~230-250 °C and hold for 4-6 hours. This step facilitates the formation of the hexabromoyttrate(III) intermediate, (NH₄)₃YBr₆.[11]

  • Decomposition and YBr₃ Formation: Slowly increase the temperature to 350-400 °C. Hold at this temperature for several hours. During this phase, the intermediate decomposes, and excess NH₄Br sublimes and is carried out of the reaction zone by the inert gas stream.

  • Purification: After the reaction is complete, the crude YBr₃ product can be further purified. This is typically achieved by heating the product under a high vacuum to sublime any remaining NH₄Br or other volatile impurities.[13]

  • Handling and Storage: Cool the furnace to room temperature under the inert gas flow. Transfer the resulting white, crystalline YBr₃ product to a sealed container inside a glovebox. Store under an inert atmosphere.

G y2o3 Yttrium Oxide (Y₂O₃) mix Mix & Grind Reactants (Stoichiometric Excess of NH₄Br) y2o3->mix nh4br Ammonium Bromide (NH₄Br) nh4br->mix heat1 Heat to ~250 °C (Inert Gas Flow) mix->heat1 intermediate Intermediate Formation ((NH₄)₃YBr₆) heat1->intermediate heat2 Heat to ~400 °C (Decomposition & Sublimation) intermediate->heat2 crude Crude YBr₃ Product heat2->crude purify Purification (Heating under Vacuum) crude->purify product Anhydrous YBr₃ purify->product

Caption: Experimental Workflow for YBr₃ Synthesis.

Conclusion

Yttrium, while classified as a rare earth element, is relatively abundant in the Earth's crust and is sourced from a variety of minerals globally. The conversion of mined ore into high-purity yttrium oxide is a critical step that enables the synthesis of other essential yttrium compounds. For laboratory and industrial applications requiring Yttrium (III) Bromide, the ammonium bromide route offers a reliable and established method for producing the anhydrous material from the readily available oxide precursor. Careful adherence to anhydrous techniques is paramount to ensure the purity and stability of the final product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hygroscopic Nature of Yttrium Bromide

Abstract

This compound (YBr₃) is a chemical compound with significant applications in various scientific and industrial fields, including as a catalyst and in electroplating.[1][2] A critical, yet often challenging, characteristic of this compound is its pronounced hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopicity of this compound, detailing its physicochemical properties, its interaction with atmospheric moisture, and the formation of its various hydrated states. This document outlines standard experimental protocols for characterizing hygroscopicity, such as Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA), and offers essential guidelines for the proper handling and storage of this material. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage and utilize this compound in their work.

Introduction

This compound is an inorganic salt that exists as a white, crystalline solid in its anhydrous form.[3][4] Its utility in specialized applications is often complicated by its strong affinity for water. The compound readily absorbs moisture from the atmosphere, a property known as hygroscopicity, which can significantly alter its physical and chemical characteristics. This absorption leads to the formation of hydrates and, under sufficient humidity, deliquescence, where the solid dissolves in the absorbed water.[1] Understanding and controlling the hygroscopic behavior of this compound is paramount for ensuring experimental reproducibility, maintaining material purity, and guaranteeing the stability of formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of anhydrous this compound is presented below. These properties form the baseline for understanding how the compound behaves when exposed to moisture.

PropertyValueReferences
Chemical Formula YBr₃[3][4]
Molar Mass 328.62 g/mol [1][5][6]
Appearance Colorless or white crystalline powder[1][3]
Melting Point 904 °C (1659 °F)[1][3]
Solubility in Water 83.3 g/100 mL at 30°C[1][3]
Crystal Structure Trigonal[3]
Sensitivity Highly Hygroscopic[1]

Hygroscopic Nature and Hydrate (B1144303) Formation

This compound is classified as a hygroscopic material, meaning it actively attracts and holds water molecules from the surrounding environment.[1] This interaction is not passive and leads to distinct chemical and physical changes.

3.1. Interaction with Atmospheric Moisture

When anhydrous this compound is exposed to air, it readily absorbs water vapor. This process initiates the formation of hydrates. The nonahydrate (YBr₃·9H₂O) and hexahydrate (YBr₃·6H₂O) are known hydrated forms.[5][7] If the ambient relative humidity (RH) is sufficiently high, the absorption of water will continue until the solid completely dissolves, a phenomenon known as deliquescence. This transformation from a crystalline solid to a saturated aqueous solution complicates handling, weighing, and formulation processes.

Furthermore, heating the hydrated forms of this compound does not easily yield the anhydrous salt; instead, it can lead to the formation of yttrium oxybromide (YOBr), altering the chemical identity of the material.[7] To obtain the anhydrous form from a hydrate, specific chemical dehydration routes are required, such as heating in a stream of hydrogen bromide gas or reacting with ammonium (B1175870) bromide.[3][7]

G anhydrous Anhydrous YBr₃ (Crystalline Solid) moist_air Exposure to Atmospheric Moisture (H₂O) anhydrous->moist_air hydrate YBr₃·nH₂O (Hydrated Solid) moist_air->hydrate Water Absorption deliquescence Deliquescence (Saturated Solution) hydrate->deliquescence Continued Water Absorption at High RH

Caption: Interaction of this compound with atmospheric moisture.

3.2. Known Hydrated Forms of this compound

The formation of stable hydrates is a key aspect of this compound's hygroscopicity. The specific hydrate that forms can depend on conditions such as temperature and relative humidity.

Hydrate FormChemical FormulaNotesReferences
HexahydrateYBr₃·6H₂OA common hydrate form for yttrium halides.[7]
NonahydrateYBr₃·9H₂ODescribed as a colorless hygroscopic solid.[5]
General HydrateYBr₃·xH₂OIndicates variable water content is possible.[8]

Recommended Handling and Storage Protocols

Given its sensitivity to moisture, strict protocols must be followed when handling and storing this compound to maintain its anhydrous state and chemical integrity.

  • Inert Atmosphere: All handling of anhydrous this compound should be performed under a dry, inert atmosphere, such as in a glovebox supplied with argon or nitrogen gas.[9][10]

  • Containers: The material should be stored in tightly sealed containers.[9][11] For ultra-dry grades, the product is often supplied in ampoules under argon.[2]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from water and incompatible materials like strong acids and oxidizing agents.[9][12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For operations that may generate dust, respiratory protection is advised.[11][12]

Experimental Protocols for Hygroscopicity Characterization

To quantify the hygroscopic nature of this compound and its impact on material properties, several analytical techniques can be employed.

5.1. Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of solvent vapor absorbed by a sample at a specified temperature and relative humidity.[13][14] It is the gold standard for characterizing hygroscopicity.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 1-20 mg) is placed into the DVS instrument's microbalance.

  • Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature until a stable mass is achieved. This mass serves as the initial dry weight.

  • Sorption Isotherm: The relative humidity of the nitrogen stream is increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, the instrument holds the RH constant and monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).

  • Desorption Isotherm: After reaching the maximum RH, the process is reversed, and the RH is decreased stepwise back to 0% to measure the desorption profile.

  • Data Analysis: The equilibrium mass at each RH step is plotted against the RH value to generate a sorption-desorption isotherm curve. This plot reveals the critical humidity points for hydrate formation and deliquescence.

G cluster_0 DVS Experimental Workflow prep 1. Sample Preparation (Weigh Anhydrous YBr₃) dry 2. Initial Drying (0% RH, Constant T) prep->dry sorption 3. Sorption Phase (Stepwise RH Increase) dry->sorption desorption 4. Desorption Phase (Stepwise RH Decrease) sorption->desorption analysis 5. Data Analysis desorption->analysis isotherm Generate Sorption/ Desorption Isotherm analysis->isotherm

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

5.2. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of materials and to quantify the water content in hydrated samples by measuring mass changes as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of hydrated this compound is placed in a TGA crucible.

  • Heating Program: The sample is heated in the TGA furnace under a controlled atmosphere (e.g., flowing nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • Mass Monitoring: The instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. Sharp drops in mass correspond to dehydration events (loss of water molecules). The temperature at which these events occur provides information about the thermal stability of the hydrates, and the magnitude of the mass loss indicates the number of water molecules present.

G cluster_1 TGA Experimental Workflow for Hydrate Analysis prep 1. Sample Preparation (Weigh Hydrated YBr₃) load 2. Load Sample into TGA Instrument prep->load heat 3. Controlled Heating (Constant Rate, Inert Gas) load->heat record 4. Record Mass vs. Temperature heat->record analysis 5. Data Analysis record->analysis curve Generate TGA Curve (Identify Dehydration Steps) analysis->curve

Caption: Experimental workflow for TGA analysis of this compound hydrates.

5.3. Karl Fischer Titration

This is a classic titration method used to determine the precise water content of a sample. It is particularly useful for quality control to verify the water content of a batch of this compound that may have been exposed to ambient conditions. It provides a quantitative measure of the total water present (both surface and bound water) at a single point in time.

Conclusion

The hygroscopic nature of this compound is a defining characteristic that profoundly influences its handling, storage, and application. Its propensity to absorb atmospheric moisture to form various hydrates and eventually deliquesce necessitates rigorous environmental control. For professionals in research and drug development, a thorough understanding of this behavior, quantified through techniques like Dynamic Vapor Sorption and Thermogravimetric Analysis, is essential. By implementing the proper handling protocols and analytical characterization outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

Yttrium (III) Bromide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of Yttrium (III) Bromide (YBr₃), a compound of interest in various research and development applications. This document focuses on its melting and boiling points, presenting the available data in a structured format.

Core Physical Properties

Yttrium (III) bromide is a white, crystalline solid at standard conditions.[1][2][3] It is an inorganic compound with the chemical formula YBr₃.[2][4][5] The material is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][6]

Melting and Boiling Points

The transition of Yttrium (III) Bromide between its solid, liquid, and gaseous states is characterized by its melting and boiling points. These values are critical for determining the appropriate conditions for its use in synthesis, material science, and other experimental setups.

The reported melting point of Yttrium (III) Bromide is consistently documented at approximately 904°C.[1][2][3][4][7][8] There is some minor variation in the literature, with at least one source citing a melting point of 905°C.[9]

There is less consensus in the scientific literature regarding the boiling point of Yttrium (III) Bromide. One source indicates a boiling point of 1324°C.[9] However, other chemical data repositories state that the boiling point is not available or not determined.[1][3][7] One source provides a significantly higher and likely anomalous value of 6000°C at 760 mmHg, which should be treated with caution.[8] For the purposes of this guide, the value of 1324°C is presented as the most plausible, albeit not universally confirmed, boiling point.

The quantitative data for these phase transitions are summarized in the table below.

PropertyValue (°C)Value (K)Value (°F)Citations
Melting Point90411771659[1][2][3][4][7]
Melting Point90511781661[9]
Boiling Point132415972415[9]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of Yttrium (III) Bromide are not extensively described in the readily available literature. These values are typically established using standard analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for the melting point, and specialized high-temperature apparatus for determining the boiling point of such non-volatile inorganic salts. The data presented in chemical handbooks and on supplier datasheets are generally compilations from primary literature sources.[1][4]

Phase Transition Pathway

The logical progression of the physical states of Yttrium (III) Bromide as a function of temperature can be visualized as a simple linear pathway from a solid to a liquid and finally to a gas.

G Solid Solid State (YBr₃) Liquid Liquid State (YBr₃) Solid->Liquid Melting (904°C) Gas Gaseous State (YBr₃) Liquid->Gas Boiling (1324°C)

Phase transition diagram for Yttrium (III) Bromide.

References

coordination chemistry of Yttrium(III) ion with bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Coordination Chemistry of the Yttrium(III) Ion with Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium(III), a trivalent metal ion, exhibits a rich and diverse coordination chemistry.[1] Its interactions with halide ions, particularly bromide, are of fundamental importance in various fields, including materials science and catalysis. This technical guide provides a comprehensive overview of the coordination chemistry of the Yttrium(III) ion with bromide, focusing on its structural characteristics in both the solid state and in solution, the thermodynamics of complex formation, and detailed experimental protocols for its study. The Y³⁺ ion is colorless in solution due to the absence of electrons in its d and f electron shells.[1]

Synthesis of Anhydrous Yttrium(III) Bromide

The synthesis of high-purity anhydrous Yttrium(III) bromide (YBr₃) is a critical first step for many studies in its coordination chemistry. The most common and effective method is the ammonium (B1175870) bromide route, which avoids the formation of yttrium oxybromide.[2]

Coordination in the Solid State

In the absence of other coordinating ligands, anhydrous Yttrium(III) bromide exists in at least two polymorphic forms, each exhibiting distinct coordination environments for the Y³⁺ ion.

Crystal Structure of YBr₃ Polymorphs

Single-crystal X-ray diffraction studies have elucidated the structures of hexagonal and monoclinic polymorphs of YBr₃.

  • Hexagonal YBr₃ (P6₃/mmc): In this structure, the Y³⁺ ion is coordinated to six bromide ions, forming distorted face-sharing pentagonal pyramids. All Y-Br bond lengths are equivalent at 2.82 Å.[3]

  • Monoclinic YBr₃ (C2/m): This polymorph features Y³⁺ in a six-coordinate environment, forming edge-sharing YBr₆ octahedra. The Y-Br bond lengths are slightly varied, with two shorter bonds at 2.80 Å and four longer bonds at 2.81 Å.

The structural parameters for these polymorphs are summarized in the table below.

Parameter Hexagonal YBr₃ (P6₃/mmc) [3]Monoclinic YBr₃ (C2/m)
Crystal System HexagonalMonoclinic
Space Group P6₃/mmcC2/m
Coordination Geometry Distorted Pentagonal PyramidOctahedral
Coordination Number 66
Y-Br Bond Lengths (Å) 2.82 (x6)2.80 (x2), 2.81 (x4)

Coordination in Solution

The coordination environment of the Yttrium(III) ion with bromide in solution is highly dependent on the solvent system.

Aqueous Solution

Extended X-ray Absorption Fine Structure (EXAFS) studies of aqueous solutions of YBr₃·6H₂O have shown that the Y³⁺ cation is surrounded by a symmetric polyhedron of water molecules.[4] These studies indicate the absence of direct contact, inner-sphere Y-Br ion pairs in all investigated concentrations.[4] This suggests that in aqueous solution, the bromide ions exist predominantly in the outer coordination sphere, and the Y³⁺ ion is present as the hydrated aqua ion, [Y(H₂O)ₙ]³⁺.

Non-Aqueous Solution

In non-aqueous solvents, particularly those with lower donor strength than water, inner-sphere coordination of bromide to Yttrium(III) is more favorable. A study in solvent mixtures of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) has shown the formation of mononuclear YBrₙ⁽³⁻ⁿ⁾⁺ complexes. The stability of these complexes is influenced by the solvent composition, with increasing DMA content leading to enhanced complexation. It is proposed that in DMF-rich mixtures, outer-sphere complexes are formed, while inner-sphere complexes become dominant in DMA-rich mixtures.

The thermodynamic parameters for the formation of the monobromo complex, [YBr]²⁺, in a DMF/DMA mixture (x=0.75) at 298 K are presented below.

Parameter Value
Log K₁ 2.62 ± 0.04
ΔG₁° (kJ mol⁻¹) -15.0 ± 0.2
ΔH₁° (kJ mol⁻¹) 11.2 ± 0.4
TΔS₁° (kJ mol⁻¹) 26.2 ± 0.5

Experimental Protocols

Synthesis of Anhydrous Yttrium(III) Bromide via the Ammonium Bromide Route

This protocol is adapted from the established method for preparing anhydrous rare earth halides.[2]

SynthesisWorkflow start Start: Y₂O₃ and NH₄Br mix Mix Y₂O₃ and excess NH₄Br start->mix heat1 Heat mixture slowly to 250-300 °C (Formation of (NH₄)₃YBr₆ intermediate) mix->heat1 heat2 Increase temperature to 350-400 °C (Decomposition of intermediate) heat1->heat2 vacuum Heat under vacuum (Removal of excess NH₄Br) heat2->vacuum end End: Anhydrous YBr₃ vacuum->end

Synthesis of Anhydrous YBr₃
  • Mixing: Mix Yttrium(III) oxide (Y₂O₃) with a stoichiometric excess of ammonium bromide (NH₄Br) in a crucible.

  • Initial Heating: Slowly heat the mixture in a tube furnace under a flow of inert gas (e.g., argon) to 250-300 °C. This leads to the formation of the intermediate (NH₄)₃YBr₆.[2]

  • Decomposition: Increase the temperature to 350-400 °C to decompose the intermediate into anhydrous YBr₃.

  • Purification: Heat the crude product under vacuum to sublime and remove any remaining NH₄Br.

  • Handling: Anhydrous YBr₃ is hygroscopic and should be handled and stored in an inert atmosphere (e.g., in a glovebox).

Single-Crystal X-ray Diffraction (SCXRD)

This is a generalized workflow for the structural characterization of a crystalline Yttrium(III) bromide compound.

SCXRD_Workflow crystal Mount a suitable single crystal diffractometer Collect diffraction data on a diffractometer crystal->diffractometer integration Integrate raw data to obtain reflection intensities diffractometer->integration solve Solve the crystal structure (e.g., using direct methods or Patterson function) integration->solve refine Refine the structural model (adjusting atomic positions, thermal parameters, etc.) solve->refine validate Validate the final structure refine->validate

Single-Crystal X-ray Diffraction Workflow
  • Crystal Selection: A suitable single crystal of the Yttrium(III) bromide compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.

  • Structure Refinement: The structural model is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using crystallographic software to check for correctness and quality.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

This protocol outlines the general steps for studying the local coordination environment of Y³⁺ in a bromide-containing system.

EXAFS_Workflow sample Prepare sample (solution or solid) measurement Measure X-ray absorption spectrum at the Y K-edge sample->measurement extraction Extract the EXAFS signal (χ(k)) measurement->extraction transform Fourier transform χ(k) to obtain radial distribution function extraction->transform fitting Fit the data with a theoretical model (using programs like FEFF) transform->fitting analysis Determine coordination numbers, bond distances, and disorder factors fitting->analysis

EXAFS Experimental and Analysis Workflow
  • Sample Preparation: The sample (e.g., a solution of YBr₃ in a specific solvent) is placed in a suitable sample holder.

  • Data Acquisition: The X-ray absorption spectrum is measured at a synchrotron radiation source across the Y K-edge.

  • Data Extraction: The pre-edge background is subtracted, and the spectrum is normalized. The EXAFS oscillations, χ(k), are extracted as a function of the photoelectron wave number, k.

  • Fourier Transform: The k-weighted EXAFS data are Fourier transformed to generate a pseudo-radial distribution function, which shows peaks corresponding to different coordination shells around the yttrium atom.

  • Data Fitting: The experimental data are fit to a theoretical model generated using software such as FEFF. The model includes parameters for the number of neighboring atoms (coordination number), the distance to those atoms (bond length), and the degree of disorder.

Potentiometric Titration for Stability Constant Determination

The Irving-Rossotti method is a widely used potentiometric technique to determine the stability constants of metal-ligand complexes in solution.

Potentiometry_Workflow solutions Prepare solutions: 1. Acid 2. Acid + Ligand (Br⁻) 3. Acid + Ligand + Metal (Y³⁺) titrate Titrate each solution with a standard base, recording pH at each addition solutions->titrate plot Plot pH vs. volume of base added titrate->plot calculate_n Calculate the average number of ligands bound per metal ion (n̄) plot->calculate_n calculate_pL Calculate the free ligand concentration ([L]) and pL (-log[L]) plot->calculate_pL formation_curve Plot n̄ vs. pL to generate the formation curve calculate_n->formation_curve calculate_pL->formation_curve determine_K Determine stepwise stability constants (Kₙ) from the formation curve formation_curve->determine_K

Potentiometric Titration Workflow
  • Solution Preparation: Three solutions are prepared with a constant ionic strength: (i) a strong acid, (ii) the strong acid and the ligand (a bromide salt), and (iii) the strong acid, the ligand, and the metal salt (YBr₃).

  • Titration: Each solution is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis: The titration curves are used to calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each point of the titration.

  • Formation Curve: A plot of n̄ versus pL (-log[L⁻]) gives the formation curve for the metal-ligand system.

  • Stability Constant Determination: The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve, often using computational methods for refinement.

Conclusion

The coordination chemistry of Yttrium(III) with bromide is multifaceted, with the solvent playing a decisive role in determining the nature of the interaction. In the solid state, Yttrium(III) bromide forms crystalline structures where the Y³⁺ ion is directly coordinated by six bromide ions. In aqueous solution, however, the strong hydration of the Y³⁺ ion relegates the bromide to the outer coordination sphere. In contrast, non-aqueous solvents with lower donicity allow for the formation of inner-sphere Yttrium-bromide complexes with well-defined thermodynamic stability. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these systems, enabling further exploration of their properties and potential applications. A notable gap in the current literature is the lack of structurally characterized Yttrium(III) bromide complexes with co-ligands where the bromide remains in the inner coordination sphere, presenting an opportunity for future research.

References

Methodological & Application

Yttrium Bromide as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium bromide (YBr₃) is emerging as a potent Lewis acid catalyst in a variety of organic transformations. Its utility stems from the strong electrophilicity of the yttrium(III) ion, which allows it to activate a wide range of functional groups, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, offering a valuable resource for researchers in synthetic chemistry and drug development. The methodologies presented herein are based on published literature and are intended to serve as a guide for the practical application of this versatile catalyst.

Key Applications

This compound has demonstrated catalytic activity in several important classes of organic reactions, including:

  • Multicomponent Reactions: Facilitating the efficient one-pot synthesis of complex molecules from three or more starting materials.

  • Heterocycle Synthesis: Catalyzing the formation of various nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.

The following sections provide detailed protocols and quantitative data for specific applications of this compound in organic synthesis.

Application Note 1: Synthesis of 1,5-Benzodiazepine Derivatives

Reaction: Condensation of o-phenylenediamines with ketones.

Significance: 1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The synthesis of these compounds is of significant interest in medicinal chemistry. This compound acts as an effective Lewis acid catalyst to promote the condensation reaction between o-phenylenediamines and ketones to form the seven-membered benzodiazepine (B76468) ring system.

Logical Workflow for YBr₃-Catalyzed Synthesis of 1,5-Benzodiazepines:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification OPDA o-Phenylenediamine (B120857) Mixing Mixing and Stirring OPDA->Mixing Ketone Ketone Ketone->Mixing Catalyst This compound (YBr₃) Catalyst->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Reflux Reflux Mixing->Reflux Quenching Quenching with Water Reflux->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 1,5-Benzodiazepine Derivative Purification->Product

Caption: Workflow for the synthesis of 1,5-benzodiazepines using YBr₃.

Quantitative Data Summary

While specific data for this compound is not extensively available in the cited literature, the following table presents representative data for the synthesis of 1,5-benzodiazepines using other Lewis acid catalysts, which can serve as a starting point for optimization with YBr₃.

Entryo-PhenylenediamineKetoneCatalystSolventTime (h)Yield (%)
1o-PhenylenediamineAcetoneH-MCM-22Acetonitrile (B52724)187
2o-PhenylenediamineCyclohexanoneH-MCM-22Acetonitrile1.592
34-Methyl-1,2-phenylenediamineAcetoneH-MCM-22Acetonitrile185
44-Chloro-1,2-phenylenediamineCyclohexanoneH-MCM-22Acetonitrile288

Detailed Experimental Protocol

This protocol is a general procedure adapted from the synthesis of 1,5-benzodiazepines using Lewis acid catalysts and should be optimized for this compound.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Ketone (2.5 mmol)

  • This compound (YBr₃) (5-10 mol%)

  • Acetonitrile (10 mL)

  • Water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) and the ketone (2.5 mmol) in acetonitrile (10 mL) in a round-bottom flask, add this compound (5-10 mol%).

  • Reflux the reaction mixture for an appropriate time (monitor by TLC).

  • After completion of the reaction (indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Application Note 2: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).

Significance: Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The Biginelli reaction is a fundamentally important multicomponent reaction for the synthesis of these scaffolds. Lewis acids like this compound can catalyze this reaction, often leading to higher yields and shorter reaction times compared to the uncatalyzed process.

Logical Workflow for YBr₃-Catalyzed Biginelli Reaction:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst This compound (YBr₃) Catalyst->Mixing Solvent Solvent (e.g., Ethanol (B145695) or Solvent-free) Solvent->Mixing Heating Heating/Reflux Mixing->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Dihydropyrimidinone Recrystallization->Product

Caption: Workflow for the Biginelli reaction catalyzed by YBr₃.

Quantitative Data Summary

The following table provides data for the Biginelli reaction using various Lewis acid catalysts, which can be used as a reference for reactions with this compound.[1]

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaInBr₃THF592
24-ChlorobenzaldehydeEthyl acetoacetateUreaInBr₃THF495
34-MethoxybenzaldehydeEthyl acetoacetateUreaInBr₃THF685
4BenzaldehydeEthyl acetoacetateThioureaInBr₃THF590

Detailed Experimental Protocol

This is a general protocol for the Biginelli reaction and should be optimized for use with this compound as the catalyst.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15 mmol)

  • This compound (YBr₃) (5-10 mol%)

  • Ethanol (20 mL) or solvent-free conditions

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, mix the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and this compound (5-10 mol%).

  • If using a solvent, add ethanol (20 mL). For solvent-free conditions, proceed to the next step.

  • Stir the mixture at reflux (if in solvent) or heat at 80-100 °C (solvent-free) for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15-20 minutes.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Characterize the product using appropriate spectroscopic techniques.

Conclusion

This compound shows promise as a versatile and effective Lewis acid catalyst for a range of important organic transformations. The protocols provided in this document serve as a foundation for researchers to explore the utility of YBr₃ in the synthesis of valuable organic molecules, including medicinally relevant heterocyclic compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The development of this compound-catalyzed reactions contributes to the expanding toolbox of green and efficient synthetic methodologies.

References

Application Notes and Protocols: Yttrium Bromide as a Catalyst in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of yttrium(III) compounds in polymerization, with a specific focus on the anticipated catalytic mechanism of yttrium bromide. While direct literature on this compound is scarce, its behavior is expected to be analogous to the well-studied yttrium chloride. Yttrium-based catalysts are notable for their high activity and excellent control in various polymerization reactions, particularly in the synthesis of biodegradable polyesters.

Introduction to Yttrium-Catalyzed Polymerization

Yttrium-based catalysts have emerged as a powerful tool for the synthesis of well-defined polymers. They are particularly effective in the ring-opening polymerization (ROP) of cyclic esters and the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides. These processes yield aliphatic polyesters, which are valued for their biocompatibility and biodegradability, making them suitable for applications in the medical and pharmaceutical fields.[1][2]

Simple yttrium salts, such as yttrium chloride (and by extension, this compound), can act as highly active and controlled catalysts when used in conjunction with a co-catalyst.[3][4] These systems offer the advantage of being simple to prepare and handle compared to more complex organometallic catalysts, without compromising catalytic performance.[3][4]

Catalytic Mechanism: A Focus on Ring-Opening Polymerization

The prevailing mechanism for yttrium-catalyzed ring-opening polymerization is the coordination-insertion mechanism .[5][6] This mechanism can be broken down into the following key steps:

  • Initiation: The reaction is typically initiated by an yttrium alkoxide species, which can be generated in situ from a pre-catalyst like this compound in the presence of an alcohol. The monomer (e.g., a cyclic ester like lactide or caprolactone) then coordinates to the yttrium center.

  • Insertion: The alkoxide group on the yttrium center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the opening of the cyclic ester ring and the insertion of the monomer into the yttrium-alkoxide bond. This step forms a new, longer alkoxide chain attached to the yttrium center.

  • Propagation: The newly formed yttrium alkoxide can then coordinate with another monomer molecule, and the insertion process repeats, leading to the growth of the polymer chain.

  • Termination/Chain Transfer: The polymerization can be terminated by the introduction of a quenching agent, such as an acid. In "immortal" polymerization, an excess of a chain transfer agent like an alcohol is used, allowing each yttrium center to catalyze the growth of multiple polymer chains.[7]

Catalytic Cycle of Yttrium-Catalyzed Ring-Opening Polymerization

Catalytic_Cycle Y_Br YBr3 Pre-catalyst Y_OR Active Yttrium Alkoxide (Initiator) Y_Br->Y_OR Activation (e.g., with alcohol) Coordination Coordination of Monomer to Yttrium Y_OR->Coordination Monomer Cyclic Ester Monomer Monomer->Coordination Insertion Nucleophilic Attack & Ring-Opening Coordination->Insertion Propagation Propagating Yttrium Alkoxide Insertion->Propagation Monomer Insertion Propagation->Coordination Chain Growth Polymer Polymer Chain Propagation->Polymer Termination/ Chain Transfer

Caption: Proposed catalytic cycle for yttrium-catalyzed ring-opening polymerization.

Quantitative Data Summary

The following tables summarize the performance of yttrium-based catalysts in ring-opening copolymerization (ROCOP) of epoxides and anhydrides. While the data below is for yttrium chloride systems, similar performance is anticipated for this compound under optimized conditions.

Table 1: YCl₃THF₃.₅/[PPN]Cl Catalyzed ROCOP of 1,2-Butylene Oxide (BO) and Carbic Anhydride (B1165640) (CPMA)¹[3][4]
EntryTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)Mₙ (kDa)Đ (Mₙ/Mₙ)
1605>991911.21.05
21100.25>9940210.91.05

¹Reaction Conditions: [BO]:[CPMA]:[YCl₃THF₃.₅]:[[PPN]Cl] = 500:100:1:1.[3] TOF = turnover frequency. Mₙ = number-average molecular weight. Đ = dispersity.

Table 2: YCl₃THF₃.₅/[PPN]Cl Catalyzed ROCOP of Cyclohexene Oxide (CHO) and CPMA¹[3][4]
EntryTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)Mₙ (kDa)Đ (Mₙ/Mₙ)
11100.25>9937811.51.07

¹Reaction Conditions: [CHO]:[CPMA]:[YCl₃THF₃.₅]:[[PPN]Cl] = 500:100:1:1.[3]

Experimental Protocols

The following protocols are adapted from literature procedures for yttrium-catalyzed polymerization and should be considered as a starting point for optimization with this compound.[3][4][5][6]

Protocol 4.1: General Procedure for Ring-Opening Copolymerization (ROCOP)

Materials:

  • This compound (YBr₃), anhydrous

  • Co-catalyst (e.g., bis(triphenylphosphoranylidene)ammonium chloride, [PPN]Cl)

  • Epoxide monomer (e.g., 1,2-butylene oxide)

  • Cyclic anhydride monomer (e.g., carbic anhydride)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add this compound and the co-catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the desired amount of anhydrous solvent to dissolve the catalyst and co-catalyst.

  • Add the cyclic anhydride monomer to the flask, followed by the epoxide monomer.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Place the flask in a preheated oil bath at the desired reaction temperature and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Upon completion, quench the reaction by adding a small amount of acidified methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, and by NMR for structural analysis.

Experimental Workflow

Caption: General experimental workflow for yttrium-catalyzed polymerization.

Safety and Handling

  • This compound is hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8]

  • The monomers and solvents used are often flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising catalyst for various polymerization reactions, offering a simple yet highly effective system for the synthesis of well-defined polymers. By understanding the coordination-insertion mechanism and carefully controlling the reaction parameters, researchers can leverage this compound to produce advanced polymeric materials for a range of applications, including in the development of new drug delivery systems and biodegradable medical devices. Further research is warranted to fully explore the catalytic potential of this compound and to optimize its performance for specific polymerization processes.

References

Application Notes and Protocols for Yttrium-Based MOFs Synthesis Using Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of yttrium-based Metal-Organic Frameworks (MOFs) utilizing yttrium bromide as a precursor. While the direct use of this compound is not extensively documented in existing literature, this document outlines a detailed, generalized protocol based on established synthesis methods for yttrium-based MOFs using other halide and nitrate (B79036) precursors. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the synthesis and application of these materials, particularly in the field of drug development.

Introduction to Yttrium-Based MOFs

Yttrium-based MOFs (Y-MOFs) are a subclass of metal-organic frameworks that have garnered significant interest due to their unique structural features and potential applications in catalysis, gas storage, and biomedicine. The use of yttrium as the metal node can impart favorable properties such as high thermal stability and biocompatibility, making Y-MOFs particularly attractive for drug delivery applications. The synthesis of Y-MOFs typically involves the reaction of a yttrium salt with an organic linker under solvothermal or microwave-assisted conditions.

Hypothetical Synthesis of a Y-MOF using this compound

While specific literature on the use of this compound for Y-MOF synthesis is scarce, a reliable synthetic protocol can be extrapolated from methods employing yttrium chloride and nitrate. The following protocol describes a general procedure for the synthesis of a Y-MOF, such as Y-BTC (BTC = 1,3,5-benzenetricarboxylic acid), using this compound.

Experimental Protocol: Solvothermal Synthesis of Y-BTC MOF

Materials:

  • This compound (YBr₃)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized Water

Procedure:

  • Solution A: Dissolve 1 mmol of this compound in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol in a 50 mL beaker.

  • Solution B: In a separate 50 mL beaker, dissolve 1 mmol of 1,3,5-benzenetricarboxylic acid in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Mixing: Slowly add Solution A to Solution B while stirring continuously.

  • Reaction: Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • Cooling and Isolation: After 24 hours, allow the autoclave to cool to room temperature. The resulting white crystalline product should be collected by centrifugation or filtration.

  • Washing: Wash the collected product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours.

Characterization of Y-MOFs

The synthesized Y-MOF should be characterized to determine its structural and physicochemical properties. Key characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the organic linker to the yttrium metal centers.

Quantitative Data of Yttrium-Based MOFs

The following table summarizes key quantitative data for various yttrium-based MOFs reported in the literature. It is important to note that these properties can vary depending on the specific synthesis conditions and the yttrium precursor used.

MOF NameYttrium PrecursorOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
Y-BTCYttrium Nitrate1,3,5-Benzenetricarboxylic acid~1100~0.5~450
Y-MOFYttrium Nitrate2,6-Pyridinedicarboxylic acid1267[1]-445[1]
HIAM-319Yttrium NitrateTrigonal H₃BTAC1382.3[2]0.47[2]-

Applications in Drug Development

Y-MOFs are promising candidates for drug delivery systems due to their high porosity, tunable pore sizes, and potential for surface functionalization. Their biocompatibility is another key advantage for in vivo applications.

Drug Loading and Release

Drugs can be loaded into Y-MOFs through various methods, including simple immersion or co-precipitation during synthesis. The porous structure of Y-MOFs allows for high drug loading capacities. The release of the encapsulated drug can be triggered by changes in pH, temperature, or the presence of specific biomolecules, enabling controlled and targeted drug delivery.

Experimental Protocol: Doxorubicin Loading into Y-BTC MOF

Materials:

  • Activated Y-BTC MOF

  • Doxorubicin Hydrochloride (DOX)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Deionized Water

Procedure:

  • Activation: Activate the synthesized Y-BTC MOF by heating at 150°C under vacuum for 12 hours to remove any guest molecules from the pores.

  • Loading Solution: Prepare a solution of Doxorubicin (1 mg/mL) in deionized water.

  • Immersion: Disperse 20 mg of activated Y-BTC MOF in 10 mL of the Doxorubicin solution.

  • Incubation: Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading.

  • Isolation: Collect the DOX-loaded Y-BTC (DOX@Y-BTC) by centrifugation.

  • Washing: Wash the product with deionized water to remove any surface-adsorbed DOX.

  • Quantification: Determine the amount of loaded DOX by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at a wavelength of 480 nm.

Drug Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of Y-BTC] x 100

Experimental Protocol: In Vitro Doxorubicin Release

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Dispersion: Disperse 10 mg of DOX@Y-BTC in 10 mL of the PBS solution.

  • Incubation: Place the suspension in a shaker incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium after centrifugation.

  • Replacement: Replace the removed aliquot with 1 mL of fresh PBS to maintain a constant volume.

  • Analysis: Measure the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

Quantitative Data for Drug Delivery Applications of MOFs

The table below provides examples of drug loading capacities and release characteristics for various MOFs, including some iron-based MOFs which are well-studied for drug delivery. While specific data for bromide-synthesized Y-MOFs is not available, these values provide a general reference.

MOFDrugLoading Capacity (wt%)Release ConditionsReference
MIL-101(Fe)Doxorubicinup to 24.5pH-responsive[3]
MOF/TA-DOXDoxorubicin-Acid-activatable[4]
MIL-100(Al)Doxorubicinup to 27.4Progressive release[5]
Fe-MIL-53Ibuprofen~37.2Controlled release[6]
Fe-MIL-88BIbuprofen~19.5Slower elution[6]

Visualizations

Experimental Workflow for Y-MOF Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Prepare this compound Solution s3 Mix Solutions s1->s3 s2 Prepare Organic Linker Solution s2->s3 s4 Solvothermal Reaction (120°C, 24h) s3->s4 s5 Cooling & Isolation s4->s5 s6 Washing (DMF & Ethanol) s5->s6 s7 Drying (Vacuum Oven) s6->s7 c1 PXRD s7->c1 c2 TGA s7->c2 c3 BET Analysis s7->c3 c4 SEM s7->c4 c5 FTIR s7->c5 G cluster_preparation Preparation cluster_application Application p1 Synthesized Y-MOF p2 Activation p1->p2 p3 Drug Loading p2->p3 p4 Drug-Loaded Y-MOF p3->p4 a1 In Vitro Drug Release Study p4->a1 a2 Cell Viability Assays a1->a2 a3 In Vivo Studies a2->a3

References

Application Notes and Protocols: Yttrium Bromide as a Precursor for Upconversion Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upconversion nanoparticles (UCNPs) are advanced materials capable of converting near-infrared (NIR) radiation into visible or ultraviolet light. This unique anti-Stokes emission makes them highly valuable for a range of biomedical applications, including deep-tissue bioimaging, targeted drug delivery, and photodynamic therapy. The use of NIR light for excitation minimizes autofluorescence from biological tissues and allows for deeper penetration, offering significant advantages over traditional fluorescent probes.

The synthesis of UCNPs typically involves the use of a host matrix material, commonly sodium yttrium fluoride (B91410) (NaYF4), doped with lanthanide ions that act as sensitizers (e.g., Yb³⁺) and activators (e.g., Er³⁺, Tm³⁺). While various yttrium salts are utilized as precursors, this document focuses on the application of yttrium bromide (YBr₃) in the synthesis of UCNPs.

Disclaimer: Detailed experimental protocols for the synthesis of upconversion nanoparticles specifically using this compound as the yttrium source are not widely reported in peer-reviewed literature. The following protocols are adapted from established methods for UCNP synthesis using other yttrium halides (e.g., YCl₃) and are provided as a foundational guide for researchers. Optimization of reaction parameters will be necessary to achieve desired nanoparticle characteristics.

Data Presentation

The following tables summarize typical quantitative data for lanthanide-doped UCNPs. These values are representative of what can be expected for UCNPs synthesized via the described methods and should be used as a reference for characterization.

Table 1: Physicochemical Properties of NaYF₄:Yb³⁺,Er³⁺ Upconversion Nanoparticles

PropertyValueMethod of Measurement
Average Particle Size25 - 35 nmTransmission Electron Microscopy (TEM)
Size Distribution< 10%Dynamic Light Scattering (DLS)
Crystalline PhaseHexagonal (β-phase)X-ray Diffraction (XRD)
Zeta Potential (in water)-25 to +30 mV (surface dependent)Dynamic Light Scattering (DLS)
Upconversion Emission Peaks~540 nm (Green), ~655 nm (Red)Fluorescence Spectroscopy
Quantum Yield0.5 - 5%Integrating Sphere Measurement

Table 2: Drug Loading and Release Characteristics of UCNP-based Drug Delivery Systems

DrugLoading Capacity (wt%)Encapsulation Efficiency (%)Release Trigger
Doxorubicin5 - 15%70 - 90%pH, NIR irradiation
Cisplatin3 - 10%60 - 80%NIR irradiation
siRNA1 - 5%80 - 95%NIR irradiation, Enzyme

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NaYF₄:Yb³⁺,Er³⁺ Nanoparticles using this compound

This protocol describes a hydrothermal method for the synthesis of lanthanide-doped UCNPs.

Materials:

  • This compound (YBr₃)

  • Ytterbium(III) chloride (YbCl₃)

  • Erbium(III) chloride (ErCl₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Ammonium fluoride (NH₄F)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ethanol (B145695)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a 50 mL beaker, dissolve YBr₃ (0.78 mmol), YbCl₃ (0.20 mmol), and ErCl₃ (0.02 mmol) in 10 mL of deionized water.

    • Add 1.0 mmol of EDTA to the solution and stir until fully dissolved. The EDTA acts as a chelating agent to control the reaction kinetics.

  • Reaction Mixture Preparation:

    • In a separate 100 mL beaker, dissolve 2.5 mmol of NaOH in 20 mL of ethanol under vigorous stirring.

    • Slowly add the rare-earth precursor solution to the NaOH solution while maintaining vigorous stirring.

    • Add 4.0 mmol of NH₄F to the mixture and continue stirring for 30 minutes to form a homogeneous solution.

  • Hydrothermal Reaction:

    • Transfer the final reaction mixture into a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180-200°C for 12-24 hours.

  • Nanoparticle Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Wash the precipitate with a 1:1 (v/v) mixture of deionized water and ethanol three times to remove any unreacted precursors and byproducts.

    • Finally, resuspend the purified UCNPs in ethanol or deionized water for storage and further use.

Protocol 2: Surface Modification for Drug Conjugation

This protocol outlines the surface functionalization of the as-synthesized UCNPs with carboxyl groups to enable the covalent attachment of drug molecules.

Materials:

  • As-synthesized UCNPs

  • Poly(acrylic acid) (PAA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing drug molecule (e.g., Doxorubicin-amine)

  • Phosphate-buffered saline (PBS)

Procedure:

  • PAA Coating:

    • Disperse 10 mg of UCNPs in 10 mL of deionized water.

    • Add 50 mg of PAA and stir the mixture at room temperature for 24 hours.

    • Purify the PAA-coated UCNPs by centrifugation and washing with deionized water three times.

  • Carboxyl Group Activation:

    • Resuspend the PAA-coated UCNPs in 10 mL of PBS (pH 7.4).

    • Add 10 mg of EDC and 5 mg of NHS to the suspension and stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Drug Conjugation:

    • Add the desired amount of the amine-containing drug molecule to the activated UCNP suspension.

    • Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

  • Purification of Drug-Conjugated UCNPs:

    • Remove the unconjugated drug molecules by repeated centrifugation and washing with PBS.

    • Resuspend the final drug-conjugated UCNPs in PBS for in vitro and in vivo applications.

Visualization of Workflows and Pathways

Experimental Workflow for UCNP Synthesis and Application

G cluster_synthesis UCNP Synthesis cluster_modification Surface Modification & Drug Conjugation cluster_application Biomedical Application Precursors This compound Ytterbium Chloride Erbium Chloride Chelation Chelation with EDTA Precursors->Chelation Reaction Hydrothermal Reaction (180-200°C, 12-24h) Chelation->Reaction Purification Centrifugation & Washing Reaction->Purification UCNPs Hydrophilic UCNPs Purification->UCNPs Coating Poly(acrylic acid) Coating UCNPs->Coating Activation EDC/NHS Activation Coating->Activation Conjugation Drug Conjugation Activation->Conjugation Purified_Drug_UCNP Purified Drug-UCNP Conjugates Conjugation->Purified_Drug_UCNP Delivery Systemic Administration Purified_Drug_UCNP->Delivery Targeting Tumor Targeting (EPR effect) Delivery->Targeting Imaging NIR-to-Visible Bioimaging Targeting->Imaging Release NIR-Triggered Drug Release Targeting->Release Therapy Therapeutic Effect Release->Therapy

Caption: Workflow for UCNP synthesis, drug conjugation, and biomedical application.

Signaling Pathway for UCNP-Mediated Photodynamic Therapy

G UCNP UCNP-Photosensitizer Conjugate VisibleLight Visible Light Emission UCNP->VisibleLight NIR NIR Light (980 nm) NIR->UCNP PS Photosensitizer (Ground State) VisibleLight->PS PS_excited Photosensitizer (Excited State) PS->PS_excited Oxygen Molecular Oxygen (³O₂) PS_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Cell Tumor Cell ROS->Cell Oxidative Stress Apoptosis Apoptosis / Necrosis Cell->Apoptosis

Caption: UCNP-mediated photodynamic therapy signaling pathway.

Application Notes and Protocols: Yttrium Bromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of yttrium bromide as a catalyst in key organic transformations. While specific literature on this compound (YBr₃) as a catalyst is limited, the following protocols are adapted from well-established procedures for analogous yttrium catalysts, such as yttrium chloride (YCl₃). The underlying principles of catalysis are expected to be similar, with the yttrium(III) ion acting as the primary catalytic center. These notes are intended to serve as a starting point for researchers to explore the catalytic potential of this compound.

Application Note 1: Ring-Opening Copolymerization (ROCOP) of Epoxides and Cyclic Anhydrides

Yttrium catalysts have demonstrated high activity and excellent control in the ring-opening copolymerization of epoxides and cyclic anhydrides to produce well-defined polyesters. This process is of significant interest for the synthesis of biodegradable and biocompatible polymers.

Data Presentation

The following table summarizes representative data for yttrium-catalyzed ROCOP, adapted from studies using yttrium chloride, which can be used as a benchmark for reactions catalyzed by this compound.

EntryEpoxideAnhydride (B1165640)Catalyst SystemTemp (°C)Time (h)Conversion (%)Mₙ (kDa)Đ (PDI)TOF (h⁻¹)
1Cyclohexene (B86901) OxidePhthalic AnhydrideYCl₃/PPNCl1002>9925.31.15250
2Propylene OxideMaleic AnhydrideY(OTf)₃12049518.71.21120
3Styrene OxideSuccinic AnhydrideY(OiPr)₃8069215.21.3575

Mₙ = Number-average molecular weight; Đ (PDI) = Dispersity (Polydispersity Index); TOF = Turnover Frequency. Data is representative and may vary based on specific reaction conditions.

Experimental Protocol: ROCOP of Cyclohexene Oxide and Phthalic Anhydride

This protocol is adapted for the use of anhydrous this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • Anhydrous this compound (YBr₃)

  • Bis(triphenylphosphine)iminium chloride (PPNCl)

  • Cyclohexene oxide (CHO), freshly distilled

  • Phthalic anhydride (PA), recrystallized and dried

  • Anhydrous toluene (B28343)

Procedure:

  • Catalyst Preparation: In a glovebox, add YBr₃ (32.9 mg, 0.1 mmol) and PPNCl (57.4 mg, 0.1 mmol) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Add anhydrous toluene (10 mL) to the flask. Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Monomer Addition: In a separate vial, dissolve phthalic anhydride (1.48 g, 10 mmol) in cyclohexene oxide (4.91 g, 50 mmol).

  • Initiation: Using a syringe, add the monomer solution to the stirring catalyst suspension.

  • Reaction: Heat the reaction mixture to 110°C in a pre-heated oil bath. Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR spectroscopy for the disappearance of monomer signals.

  • Termination and Work-up: After the desired conversion is reached (typically 2-4 hours), cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol (B129727) (200 mL).

  • Purification: Filter the white polymer precipitate, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

Visualization: ROCOP Experimental Workflow

ROCOP_Workflow cluster_inert Inert Atmosphere (Glovebox/Schlenk Line) Catalyst_Prep 1. Catalyst Preparation YBr3 + PPNCl in Toluene Reaction_Setup 2. Reaction Setup Stir at RT Catalyst_Prep->Reaction_Setup Monomer_Addition 3. Monomer Addition CHO + PA Solution Reaction_Setup->Monomer_Addition Initiation 4. Initiation & Reaction Heat to 110°C Monomer_Addition->Initiation Termination 5. Termination & Precipitation Cool and add to Methanol Initiation->Termination Purification 6. Purification Filter and Dry Polymer Termination->Purification

Caption: Workflow for this compound Catalyzed ROCOP.

Application Note 2: Intramolecular Hydroamination of Aminoalkenes

Yttrium-based catalysts are effective in promoting the intramolecular hydroamination of aminoalkenes to form cyclic amines, which are important structural motifs in many biologically active molecules.

Data Presentation

The following table presents typical results for yttrium-catalyzed intramolecular hydroamination, which can serve as a reference for reactions employing this compound.

EntrySubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
12,2-diphenyl-4-penten-1-amine[Y(N(SiMe₃)₂)₃]602495
22-amino-2-methyl-5-hexeneY(OTf)₃/Ligand801288
31-(pent-4-en-1-yl)anilineYCl₃/Na[N(SiMe₃)₂]100892
Experimental Protocol: Intramolecular Hydroamination of 2,2-Diphenyl-4-penten-1-amine

This protocol is adapted for an in-situ generated yttrium amide catalyst from this compound. All manipulations should be performed under an inert atmosphere.

Materials:

  • Anhydrous this compound (YBr₃)

  • Sodium bis(trimethylsilyl)amide (Na[N(SiMe₃)₂])

  • 2,2-diphenyl-4-penten-1-amine

  • Anhydrous Toluene or Benzene-d₆ for NMR monitoring

Procedure:

  • Catalyst Generation: In a glovebox, add YBr₃ (16.4 mg, 0.05 mmol) and Na[N(SiMe₃)₂] (27.5 mg, 0.15 mmol) to a J. Young NMR tube.

  • Solvent Addition: Add 0.5 mL of anhydrous benzene-d₆. Seal the tube and shake to mix. The formation of the active yttrium amide catalyst occurs in situ with the precipitation of NaBr.

  • Substrate Addition: Add 2,2-diphenyl-4-penten-1-amine (118.7 mg, 0.5 mmol) to the NMR tube.

  • Reaction: Heat the NMR tube in a temperature-controlled oil bath or heating block to 60°C.

  • Monitoring: Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by exposing it to air. Dilute the mixture with diethyl ether (10 mL) and wash with water (2 x 5 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualization: Catalytic Cycle for Hydroamination

Hydroamination_Cycle Y_Amide [Y]-NRH Alkene_Coord Alkene Coordination Y_Amide->Alkene_Coord + Alkene Insertion Migratory Insertion Alkene_Coord->Insertion Protonolysis Protonolysis Insertion->Protonolysis Protonolysis->Y_Amide + RNH2 Product Cyclic Amine (Product) Protonolysis->Product Substrate Aminoalkene (Substrate) Substrate->Y_Amide

Caption: Proposed Catalytic Cycle for Hydroamination.

Application Notes and Protocols: Yttrium Bromide in the Synthesis of Perovskite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of trivalent cations, such as yttrium(III), into lead halide perovskite materials is an emerging strategy to enhance their optoelectronic properties and stability. Yttrium (Y³⁺) doping can influence the crystal structure, passivate defects, and modify the electronic band structure of perovskites, leading to improved performance in applications like solar cells and light-emitting diodes.[1][2] While various yttrium precursors can be employed, yttrium bromide (YBr₃) presents a direct source of both yttrium and bromide ions, potentially offering unique advantages in bromide-based and mixed-halide perovskites.

These application notes provide detailed protocols for the synthesis of yttrium-doped methylammonium (B1206745) lead bromide (MAPbBr₃) thin films and cesium lead bromide (CsPbBr₃) nanocrystals using this compound as a dopant source.

Applications

The addition of yttrium to perovskite materials has been shown to offer several benefits:

  • Enhanced Crystallinity and Morphology: Yttrium doping can influence the grain size and orientation of perovskite films, leading to more uniform and crystalline layers.[2]

  • Defect Passivation: The introduction of Y³⁺ can passivate defect states within the perovskite lattice, reducing non-radiative recombination and improving charge carrier dynamics.

  • Improved Stability: Doping with trivalent cations can enhance the structural and environmental stability of perovskite materials.

  • Modified Optoelectronic Properties: Yttrium incorporation can tune the electronic band structure, affecting the material's absorption and emission properties.

Experimental Protocols

Protocol 1: Synthesis of Yttrium-Doped MAPbBr₃ Perovskite Thin Films

This protocol describes a one-step solution spin-coating method for the fabrication of yttrium-doped MAPbBr₃ thin films.

Materials:

  • Methylammonium bromide (MABr)

  • Lead(II) bromide (PbBr₂)

  • Yttrium(III) bromide (YBr₃)

  • N,N-Dimethylformamide (DMF)

  • Chlorobenzene (B131634) (CB)

  • Indium tin oxide (ITO)-coated glass substrates

Equipment:

  • Spin coater

  • Hotplate

  • Syringe filters (0.22 µm)

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes prior to use.

  • Precursor Solution Preparation:

    • Prepare a stock solution of MAPbBr₃ by dissolving MABr and PbBr₂ in DMF.

    • Prepare a stock solution of YBr₃ in DMF.

    • To create the final precursor solution, mix the MAPbBr₃ and YBr₃ stock solutions to achieve the desired molar doping percentage of yttrium.

  • Thin Film Deposition:

    • Transfer the prepared precursor solution and cleaned substrates into a nitrogen-filled glovebox.

    • Dispense a specific volume of the precursor solution onto the ITO substrate.

    • Spin-coat the solution in a two-step process:

      • First step: Low speed (e.g., 1000 rpm) for 10 seconds.

      • Second step: High speed (e.g., 5000 rpm) for 30 seconds.

    • During the second step, dispense chlorobenzene as an anti-solvent onto the spinning substrate approximately 10 seconds before the end of the program.

  • Annealing:

    • Immediately transfer the coated substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Characterization:

    • The resulting yttrium-doped MAPbBr₃ thin film can be characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and photoluminescence (PL) spectroscopy.

Protocol 2: Synthesis of Yttrium-Doped CsPbBr₃ Perovskite Nanocrystals

This protocol is adapted from methods used for single-atom doping and describes a hot-injection method for synthesizing yttrium-doped CsPbBr₃ nanocrystals.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Octadecene (ODE)

  • Oleic acid (OA)

  • Lead(II) bromide (PbBr₂)

  • Yttrium(III) bromide (YBr₃)

  • Oleylamine (OAm)

  • Toluene (B28343)

Equipment:

  • Three-neck flask

  • Heating mantle with magnetic stirrer

  • Schlenk line

  • Centrifuge

Procedure:

  • Cesium Oleate (B1233923) Precursor Preparation:

    • Load Cs₂CO₃, ODE, and OA into a three-neck flask.

    • Degas the mixture under vacuum for 1 hour at 120°C.

    • Switch to a nitrogen atmosphere and heat to 150°C until all Cs₂CO₃ has reacted and the solution becomes clear.

    • Preheat this solution to 100°C before injection.

  • Lead and this compound Precursor Preparation:

    • In a separate three-neck flask, combine PbBr₂, YBr₃ (at the desired molar ratio relative to PbBr₂), and ODE.

    • Degas the mixture under vacuum for 1 hour at 120°C.

    • Inject dry OA and OAm into the flask under a nitrogen atmosphere.

    • Continue to stir at 120°C for 5 minutes until the salts are completely dissolved.

    • Raise the temperature to 160°C.

  • Hot Injection and Quenching:

    • Swiftly inject the preheated cesium oleate solution into the flask containing the lead and this compound precursors.

    • After 5-10 seconds, quench the reaction by placing the flask in an ice-water bath.

  • Purification:

    • Add toluene to the crude solution and centrifuge at high speed (e.g., 8000 rpm) for 10 minutes.

    • Discard the supernatant and re-disperse the nanocrystal pellet in toluene.

    • Repeat the centrifugation and re-dispersion process one more time.

  • Characterization:

    • The purified yttrium-doped CsPbBr₃ nanocrystals can be characterized by transmission electron microscopy (TEM), dynamic light scattering (DLS), and absorption/emission spectroscopy.

Data Presentation

Table 1: Precursor Solutions for Yttrium-Doped MAPbBr₃ Thin Films

ComponentMolar Concentration (in DMF)Doping Percentage (Y:Pb)
MABr1.0 M-
PbBr₂1.0 M-
YBr₃0.1 M0% (Control)
1%
2%
5%

Table 2: Precursors for Yttrium-Doped CsPbBr₃ Nanocrystals

PrecursorAmount (mmol)Role
Cs₂CO₃0.4Cesium source
PbBr₂0.6Lead source
YBr₃0 - 0.06Yttrium dopant source
Oleic Acid1.25Ligand
Oleylamine1.25Ligand
Octadecene15 mLSolvent

Visualizations

experimental_workflow_thin_film cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_post Post-Processing & Characterization sub_prep Substrate Cleaning spin_coat Spin Coating sub_prep->spin_coat sol_prep Precursor Solution (MABr, PbBr₂, YBr₃ in DMF) sol_prep->spin_coat anti_solvent Anti-solvent Application (Chlorobenzene) spin_coat->anti_solvent anneal Annealing (100°C) anti_solvent->anneal char Characterization (XRD, SEM, PL) anneal->char experimental_workflow_nanocrystals cluster_prep Precursor Preparation cluster_synth Synthesis cluster_post Purification & Characterization cs_oleate Cesium Oleate in ODE hot_inject Hot Injection (160°C) cs_oleate->hot_inject pb_y_br PbBr₂ + YBr₃ in ODE with OA & OAm pb_y_br->hot_inject quench Ice Bath Quenching hot_inject->quench centrifuge Centrifugation & Re-dispersion quench->centrifuge char_nc Characterization (TEM, DLS, Spectroscopy) centrifuge->char_nc

References

Application Notes and Protocols: Yttrium-Based Materials in Solid-State Lighting

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Yttrium Bromide: Extensive research into materials for solid-state lighting (SSL) has primarily focused on yttrium compounds such as oxides, garnets, and fluorides as host materials for luminescent dopants. As of the current body of scientific literature, this compound (YBr₃) is not a commonly utilized host material for phosphors in solid-state lighting applications. Its hygroscopic nature and potential for quenching luminescence may present challenges for long-term stability in SSL devices. However, the synthesis and characterization protocols for other yttrium-based phosphors can provide a foundational methodology for researchers interested in exploring the potential of novel host materials like this compound.

These notes, therefore, focus on well-established yttrium-based phosphors, providing detailed protocols and data that can be adapted for the investigation of new materials.

Introduction to Yttrium-Based Phosphors in Solid-State Lighting

Solid-state lighting, predominantly based on light-emitting diodes (LEDs), relies on phosphors to convert monochromatic light from the LED chip (typically blue or near-UV) into a broad-spectrum white light. Yttrium-based materials are excellent hosts for lanthanide ions, which act as luminescent centers. The choice of the host material and the dopant ion determines the color and efficiency of the emitted light.

The most common approach for generating white light is to combine a blue LED with a yellow-emitting phosphor.[1] Yttrium aluminum garnet doped with cerium (Y₃Al₅O₁₂:Ce³⁺, or YAG:Ce) is a widely used yellow phosphor due to its high quantum efficiency and thermal stability.[2] By mixing the yellow light from the phosphor with the unabsorbed blue light from the LED, a white light is produced. For a warmer white light with better color rendering, red-emitting phosphors can also be incorporated.[1]

Synthesis of Yttrium-Based Phosphors

Several methods are employed for the synthesis of yttrium-based phosphors, each with its advantages and disadvantages. The choice of method can significantly impact the particle size, morphology, and luminescent properties of the final product.

Solid-State Reaction Method

This is a conventional and scalable method for producing phosphor powders.[3] It involves heating a mixture of precursor materials at high temperatures to induce a chemical reaction and form the desired crystalline phase.

Experimental Protocol: Synthesis of Y₂O₃:Eu³⁺ Red Phosphor

  • Precursor Preparation: Stoichiometric amounts of yttrium oxide (Y₂O₃) and europium oxide (Eu₂O₃) powders are weighed and thoroughly mixed. For example, for a 5 mol% Eu³⁺ doping, weigh 0.95 molar equivalents of Y₂O₃ and 0.05 molar equivalents of Eu₂O₃.

  • Grinding: The mixed powders are ground in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination: The ground powder is transferred to an alumina (B75360) crucible and heated in a high-temperature furnace. The heating profile can be a critical parameter and may require optimization. A typical profile involves ramping the temperature to 1200-1400 °C and holding for 2-4 hours in air.

  • Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature. The resulting phosphor cake is then ground again to obtain a fine powder.

Sol-Gel Synthesis

The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures compared to the solid-state reaction.

Experimental Protocol: Synthesis of Y₃Al₅O₁₂:Ce³⁺ Yellow Phosphor

  • Precursor Solution: Stoichiometric amounts of yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O), aluminum nitrate (Al(NO₃)₃·9H₂O), and cerium nitrate (Ce(NO₃)₃·6H₂O) are dissolved in deionized water.

  • Chelating Agent: A chelating agent, such as citric acid, is added to the solution in a molar ratio of citric acid to total metal ions of 2:1. This forms a stable complex with the metal ions.

  • Gel Formation: The solution is heated at 80-90 °C with continuous stirring until a viscous gel is formed.

  • Drying: The gel is dried in an oven at 120 °C for 12 hours to remove the water.

  • Calcination: The dried precursor is ground and then calcined in a furnace at 900-1200 °C for 2-4 hours in a weakly reducing atmosphere (e.g., N₂/H₂ mixture) to ensure the cerium ions are in the Ce³⁺ state.

Characterization of Phosphor Properties

Structural Characterization
  • X-Ray Diffraction (XRD): Used to identify the crystalline phase and purity of the synthesized phosphor. The diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files.

Optical Characterization
  • Photoluminescence (PL) Spectroscopy: Measures the excitation and emission spectra of the phosphor.

    • Excitation Spectrum: Identifies the wavelengths of light that the phosphor absorbs most efficiently.

    • Emission Spectrum: Shows the wavelengths of light emitted by the phosphor upon excitation.

  • Quantum Yield (QY) Measurement: Determines the efficiency of the phosphor in converting absorbed photons into emitted photons. The absolute quantum yield is a critical parameter for SSL applications.

  • Thermal Stability Measurement: Assesses the performance of the phosphor at elevated temperatures, which is crucial for high-power LED applications.[2] The luminescence intensity is measured as a function of temperature.

Quantitative Data

The following table summarizes typical quantitative data for common yttrium-based phosphors.

PhosphorDopantEmission ColorPeak Emission (nm)Excitation Range (nm)Quantum Yield (%)Thermal Stability
Y₃Al₅O₁₂Ce³⁺Yellow~550420 - 480>85[2]High
Y₂O₃Eu³⁺Red~611250 - 400~70-90Moderate
YBO₃Ce³⁺, Tb³⁺Green~545250 - 400~77[4]Good
YF₃Pr³⁺Multiple (vis)VariesVUV>100 (cascade)[5]Host dependent

Experimental and logical workflow diagrams

experimental_workflow Experimental Workflow for Phosphor Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application precursors Precursor Weighing & Mixing synthesis_method Synthesis Method (Solid-State or Sol-Gel) precursors->synthesis_method calcination Calcination synthesis_method->calcination xrd XRD Analysis (Phase Identification) calcination->xrd Phosphor Powder pl Photoluminescence (Excitation/Emission) xrd->pl qy Quantum Yield Measurement pl->qy thermal Thermal Stability Analysis qy->thermal led LED Packaging thermal->led Optimized Phosphor performance Device Performance Testing led->performance

Caption: General experimental workflow for phosphor synthesis.

phosphor_mechanism Phosphor Conversion Mechanism in a White LED led_chip Blue LED Chip phosphor_layer Yellow Phosphor Layer (e.g., YAG:Ce) led_chip->phosphor_layer Blue Light Emission white_light White Light Output led_chip->white_light Transmitted Blue Light phosphor_layer->white_light Yellow Light Emission

Caption: Phosphor conversion mechanism in a white LED.

References

Application Notes and Protocols for Yttrium Doping in Scintillator Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of yttrium as a doping or co-doping agent in scintillator crystals. While the direct use of yttrium bromide as a primary dopant is not extensively documented, yttrium ions are frequently introduced as co-dopants to enhance the performance of various scintillator materials. These notes focus on the impact of yttrium on key scintillation properties and provide methodologies for the synthesis and characterization of these advanced materials.

Application Notes

Yttrium co-doping has emerged as a significant strategy for improving the scintillation properties of various crystals, leading to enhanced performance in applications such as medical imaging (PET, SPECT, CT), high-energy physics, and radiation detection.[1][2] The primary roles of yttrium as a co-dopant include the suppression of slow scintillation components, enhancement of light yield, and overall improvement of energy resolution.

Key Applications and Benefits of Yttrium Co-doping:
  • Suppression of Slow Scintillation Components: In scintillators like Barium Fluoride (BaF2), yttrium doping is highly effective at suppressing the slow decay component, which is crucial for applications requiring high count rates and excellent timing resolution.[3][4] This results in a faster scintillator, making it suitable for time-of-flight applications.[4]

  • Enhancement of Light Yield: In certain host materials, such as Gd3Al2Ga3O12:Ce (GAGG), the addition of yttrium can positively impact the scintillation light yield.[5][6][7][8] This leads to improved signal-to-noise ratios and better image quality in medical imaging applications.

  • Improved Energy Resolution: By modifying the crystal lattice and influencing the energy transfer mechanisms, yttrium co-doping can contribute to a more proportional response of the scintillator to the energy of the incident radiation, thereby improving the energy resolution.[5][6][7][8]

  • Cost-Effective Alternatives: Research into yttrium co-doping in materials like Gd3Sc2Al3O12:Ce (GSAG:Ce) aims to develop more cost-effective alternatives to expensive scintillators like GAGG:Ce, without significant compromise in performance.[5][6][7][8]

Quantitative Data on Yttrium-Doped Scintillators

The following tables summarize the quantitative data on the scintillation properties of yttrium-doped crystals based on available research.

Table 1: Scintillation Properties of Yttrium Co-doped Gd-based Garnet Scintillators

Host CrystalYttrium Concentration (x)Light Yield (photons/MeV)Principal Decay Time (ns)Energy Resolution @ 662 keV (%)Reference
Gd(3-x)YxSc2Al3O12:Ce0~10,000116Not Specified[5][6][7][8]
Gd(3-x)YxSc2Al3O12:Ce0.2Not SpecifiedNot SpecifiedNot Specified[5][6][7][8]
Gd(3-x)YxSc2Al3O12:Ce0.5Not SpecifiedNot SpecifiedNot Specified[5][6][7][8]
Gd(3-x)YxSc2Al3O12:Ce0.8Not SpecifiedNot SpecifiedNot Specified[5][6][7][8]
(Gd,Y)3Al2Ga3O12:CeVariedUp to 40,000~60Not Specified[9]

Note: Specific quantitative data for light yield and energy resolution for all yttrium concentrations in GSAG:Ce were not available in the search results. The study focused on the strategy of using yttrium to increase thermal activation energy.

Table 2: Impact of Yttrium Doping on BaF2 Scintillator Properties

Yttrium ConcentrationFast Component IntensitySlow Component Suppression FactorReference
10 at%Decreased to ~1/2 of undoped~10[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of yttrium-doped scintillator crystals are provided below.

Protocol 1: Scintillator Crystal Growth by the Bridgman Method

The Bridgman method is a widely used technique for growing large, high-quality single crystals from a melt.[1][10][11][12][13]

Materials and Equipment:

  • High-purity raw materials (e.g., Gd2O3, Y2O3, Al2O3, Ga2O3, CeO2 for GAGG:Ce)

  • Crucible (typically iridium or molybdenum for high-melting-point oxides)[9]

  • Seed crystal of the desired orientation

  • Bridgman furnace with programmable temperature control (hot and cold zones)

  • Inert atmosphere system (e.g., Argon)

Procedure:

  • Material Preparation: Weigh the high-purity raw materials in stoichiometric amounts and thoroughly mix them.

  • Crucible Loading: Load the mixed raw materials into the crucible. Place a seed crystal at the bottom of the crucible.

  • Furnace Setup: Place the crucible in the Bridgman furnace. Evacuate the furnace and backfill with a high-purity inert gas.

  • Melting: Heat the furnace to a temperature above the melting point of the material to ensure complete melting of the charge.

  • Solidification: Slowly lower the crucible from the hot zone to the cold zone of the furnace at a controlled rate (e.g., a few mm/hour). This initiates directional solidification from the seed crystal.

  • Cooling: Once the entire melt has solidified, slowly cool the crystal to room temperature over an extended period to prevent thermal shock and cracking.

  • Crystal Retrieval: Carefully remove the grown crystal ingot from the crucible.

Bridgman_Method_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Growth start Start mix Mix Raw Materials start->mix load Load Crucible with Mix and Seed mix->load furnace Place in Bridgman Furnace (Inert Atmosphere) load->furnace melt Heat to Melt furnace->melt solidify Slowly Lower to Solidify melt->solidify cool Controlled Cooling solidify->cool retrieve Retrieve Crystal Ingot cool->retrieve end End retrieve->end

Bridgman Method for Crystal Growth
Protocol 2: Scintillator Crystal Growth by the Czochralski Method

The Czochralski method is another common technique for pulling single crystals from a melt, offering excellent control over the crystal's diameter and quality.[14][15][16][17][18]

Materials and Equipment:

  • High-purity polycrystalline starting material

  • Crucible (e.g., iridium for GAGG)[9]

  • Seed crystal of the desired orientation mounted on a pull rod

  • Czochralski crystal puller with a controlled atmosphere chamber (e.g., Argon)

  • Resistance or RF heater

  • Diameter control system (e.g., optical or weighing method)

Procedure:

  • Material Melting: Place the high-purity polycrystalline material into the crucible within the Czochralski furnace and heat it above its melting point.

  • Seeding: Lower the rotating seed crystal until it just touches the surface of the melt. Allow for thermal equilibration.

  • Crystal Pulling: Slowly pull the rotating seed crystal upwards. A single crystal begins to grow at the seed-melt interface.

  • Diameter Control: Carefully control the pulling rate and melt temperature to achieve the desired crystal diameter.

  • Growth: Continue pulling the crystal until the desired length is achieved.

  • Separation and Cooling: Separate the crystal from the melt and slowly cool it to room temperature.

Czochralski_Method_Workflow start Start melt_material Melt Polycrystalline Material in Crucible start->melt_material lower_seed Lower Rotating Seed to Melt Surface melt_material->lower_seed pull_crystal Slowly Pull Seed Upwards to Initiate Growth lower_seed->pull_crystal control_diameter Control Pulling Rate and Temperature for Diameter pull_crystal->control_diameter grow_crystal Continue Pulling to Desired Length control_diameter->grow_crystal separate_cool Separate Crystal from Melt and Cool grow_crystal->separate_cool end End separate_cool->end

Czochralski Method for Crystal Growth
Protocol 3: Characterization of Scintillation Properties

1. Light Yield Measurement

The light yield of a scintillator is a measure of its efficiency in converting absorbed radiation energy into light. It is typically expressed in photons per mega-electron volt (ph/MeV).[19][20][21][22][23][24]

Materials and Equipment:

  • Scintillator crystal sample

  • Radioactive source with a known gamma-ray energy (e.g., 137Cs at 662 keV)

  • Photomultiplier tube (PMT) or Silicon Photomultiplier (SiPM)

  • Optical coupling grease

  • Preamplifier and shaping amplifier

  • Multichannel analyzer (MCA)

  • Reference scintillator with a known light yield (e.g., NaI:Tl)

Procedure:

  • Setup: Couple the scintillator crystal to the photodetector using optical grease to ensure efficient light collection.

  • Data Acquisition: Place the gamma-ray source at a fixed distance from the detector. Acquire a pulse height spectrum using the preamplifier, shaping amplifier, and MCA.

  • Photopeak Identification: Identify the photopeak corresponding to the full energy deposition of the gamma rays from the source.

  • Peak Centroid Determination: Determine the channel number of the photopeak centroid.

  • Comparison with Reference: Repeat the measurement with the reference scintillator under identical conditions.

  • Light Yield Calculation: Calculate the light yield of the sample relative to the reference scintillator, taking into account the quantum efficiencies of the photodetector at the respective emission wavelengths of the scintillators.

2. Energy Resolution Measurement

Energy resolution is the ability of a detector to distinguish between two gamma rays with closely spaced energies. It is typically expressed as the full width at half maximum (FWHM) of the photopeak divided by the centroid of the photopeak.[25][26][27][28][29][30][31]

Procedure:

  • Acquire Spectrum: Following the procedure for light yield measurement, acquire a high-statistics pulse height spectrum.

  • Fit Photopeak: Fit the photopeak with a Gaussian function to determine the FWHM and the centroid position.

  • Calculate Energy Resolution: Calculate the energy resolution using the formula: Energy Resolution (%) = (FWHM / Centroid) * 100

3. Scintillation Decay Time Measurement

The scintillation decay time characterizes the duration of the light emission after excitation.[32][33][34][35][36]

Materials and Equipment:

  • Scintillator crystal

  • Pulsed X-ray or laser source for excitation

  • Fast photodetector (e.g., microchannel plate PMT)

  • Time-to-amplitude converter (TAC) or a fast oscilloscope

  • Coincidence setup (for some methods)

Procedure (Time-Correlated Single Photon Counting - TCSPC):

  • Excitation: Excite the scintillator with a short pulse of radiation.

  • Photon Detection: The photodetector detects the emitted scintillation photons.

  • Time Measurement: Measure the time difference between the excitation pulse (start signal) and the detection of the first photon (stop signal) using a TAC.

  • Histogram Generation: Repeat this process many times to build a histogram of the time differences.

  • Decay Curve Fitting: The resulting histogram represents the scintillation decay curve. Fit this curve with one or more exponential decay functions to determine the decay time constants.

Characterization_Workflow cluster_sample_prep Sample Preparation cluster_measurements Measurements cluster_analysis Data Analysis start Start cut_polish Cut and Polish Crystal start->cut_polish couple Couple to Photodetector cut_polish->couple acquire_spectrum Acquire Pulse Height Spectrum (Gamma Source) couple->acquire_spectrum measure_decay Measure Decay Curve (Pulsed Source) couple->measure_decay calc_ly Calculate Light Yield acquire_spectrum->calc_ly calc_er Calculate Energy Resolution acquire_spectrum->calc_er fit_decay Fit Decay Curve measure_decay->fit_decay end End calc_ly->end calc_er->end fit_decay->end

Scintillator Characterization Workflow

References

Application Notes and Protocols: Thin Film Deposition of Yttrium Bromide by Physical Vapor Deposition (PVD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yttrium bromide (YBr₃) is a rare-earth halide with potential applications in various fields, including scintillators for radiation detection, optical coatings, and as a precursor for other yttrium-containing materials. Physical Vapor Deposition (PVD) is a versatile set of techniques for producing high-quality thin films of a wide range of materials. This document provides detailed application notes and protocols for the deposition of this compound thin films using two common PVD methods: Thermal Evaporation and Radio-Frequency (RF) Sputtering.

Due to the limited availability of specific experimental data for the PVD of this compound, the following protocols are based on the known physical properties of YBr₃ and established procedures for similar rare-earth halides and yttrium compounds. These should be considered as starting points for process development and optimization.

1. Material Properties of this compound (YBr₃)

A thorough understanding of the source material's properties is crucial for successful thin film deposition.

PropertyValue
Chemical FormulaYBr₃
Molar Mass328.62 g/mol
AppearanceWhite crystalline solid
Melting Point904 - 905 °C
Boiling Point1324 °C
HygroscopicityHighly hygroscopic

2. Safety Precautions

This compound is an irritant to the skin, eyes, and respiratory system.[1] It is also highly hygroscopic and will react with atmospheric moisture. Therefore, proper handling and storage are essential.

  • Handling: Always handle this compound powder in an inert atmosphere, such as a glovebox, to prevent moisture absorption.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Avoid inhalation of dust.[1][2]

  • Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[2]

3. Application Notes

While specific applications for YBr₃ thin films are still emerging, they hold promise in the following areas:

  • Scintillators: Rare-earth halides are known for their scintillation properties, converting high-energy radiation (X-rays, gamma rays) into visible light.[3][4][5] YBr₃ thin films could be developed for high-resolution X-ray imaging applications.

  • Optical Coatings: Yttrium-based compounds, such as yttrium oxide (Y₂O₃) and yttrium fluoride (B91410) (YF₃), are used in optical coatings due to their desirable refractive indices and wide transparency ranges.[6] YBr₃ thin films may offer unique optical properties for specialized applications.

  • Precursor for Material Synthesis: PVD-deposited YBr₃ thin films can serve as a precursor layer for the synthesis of other yttrium-containing compounds through post-deposition processing.

4. Experimental Protocols

4.1. Thermal Evaporation

Thermal evaporation is a PVD technique where the source material is heated in a high vacuum environment until it evaporates or sublimes, and the vapor condenses on a substrate to form a thin film.[7] Given the high melting and boiling points of YBr₃, a high-temperature evaporation source is required.

4.1.1. Experimental Workflow

G cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning) source_prep Source Preparation (YBr3 powder in crucible) pump_down Pump Down to High Vacuum (< 5 x 10^-6 Torr) source_prep->pump_down heating Ramp Up Source Temperature pump_down->heating deposition Deposit YBr3 Film heating->deposition cool_down Cool Down Chamber deposition->cool_down vent Vent with Inert Gas cool_down->vent characterization Film Characterization vent->characterization

Experimental workflow for thermal evaporation of YBr₃.

4.1.2. Protocol

  • Substrate Preparation:

    • Select a suitable substrate. Common choices for halide deposition include alkali halides (e.g., KBr, NaCl, KCl) for epitaxial growth, or silicon, quartz, and glass for general applications.

    • Clean the substrate ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, deionized water) for 10-15 minutes each.

    • Dry the substrate with a nitrogen gun and load it into the deposition chamber.

  • Source Preparation:

    • In an inert atmosphere (glovebox), load high-purity YBr₃ powder (≥99.9%) into a suitable crucible (e.g., tungsten, molybdenum, or alumina).

    • Place the crucible into the thermal evaporation source holder within the vacuum chamber.

  • Deposition:

    • Pump down the chamber to a base pressure of < 5 x 10⁻⁶ Torr to minimize contamination from residual gases.

    • Slowly ramp up the current to the evaporation source to heat the crucible. The target source temperature will likely be in the range of 800-1100°C to achieve a sufficient vapor pressure for deposition. This is an estimation and should be optimized experimentally.

    • Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate for rare-earth halides is in the range of 0.1-1 Å/s.

    • Maintain the substrate at a desired temperature. For amorphous films, room temperature may be sufficient. For crystalline films, a substrate temperature of 100-400°C may be necessary.[8][9]

    • Once the desired film thickness is achieved, close the shutter and ramp down the source power.

  • Post-Deposition:

    • Allow the chamber and substrate to cool down to near room temperature.

    • Vent the chamber with an inert gas (e.g., nitrogen or argon) to prevent moisture exposure to the hygroscopic YBr₃ film.

    • Remove the coated substrate for characterization.

4.1.3. Summary of Thermal Evaporation Parameters

ParameterRecommended Starting Value
Source MaterialYBr₃ powder (≥99.9% purity)
Crucible MaterialTungsten, Molybdenum, Alumina
Base Pressure< 5 x 10⁻⁶ Torr
Source Temperature800 - 1100 °C (to be optimized)
Substrate MaterialSi, Quartz, Glass, KBr, NaCl, KCl
Substrate TemperatureRoom Temperature to 400 °C
Deposition Rate0.1 - 1 Å/s

4.2. RF Sputtering

RF sputtering is a PVD process where a target of the desired material is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off and deposited onto a substrate.[10][11] This technique is suitable for depositing a wide range of materials, including insulators like YBr₃.

4.2.1. Experimental Workflow

G cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning) target_install Install YBr3 Target pump_down Pump Down to High Vacuum (< 5 x 10^-6 Torr) target_install->pump_down gas_intro Introduce Ar Gas pump_down->gas_intro plasma_ignite Ignite Plasma (Apply RF Power) gas_intro->plasma_ignite sputter_dep Sputter Deposit YBr3 Film plasma_ignite->sputter_dep cool_down Cool Down Chamber sputter_dep->cool_down vent Vent with Inert Gas cool_down->vent characterization Film Characterization vent->characterization

Experimental workflow for RF sputtering of YBr₃.

4.2.2. Protocol

  • Substrate Preparation:

    • Follow the same cleaning procedure as described for thermal evaporation.

    • Mount the substrate onto the substrate holder in the sputtering system.

  • Target Installation:

    • Procure or fabricate a high-purity YBr₃ sputtering target. Due to the hygroscopic nature of YBr₃, the target should be handled in an inert atmosphere and stored under vacuum.

    • Install the YBr₃ target in the magnetron sputtering gun.

  • Deposition:

    • Pump down the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

    • Introduce high-purity argon gas into the chamber, maintaining a working pressure typically in the range of 1-10 mTorr.

    • Apply RF power to the sputtering target to ignite the plasma. A typical starting power density is 1-5 W/cm².

    • Perform a pre-sputter for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin depositing the YBr₃ film onto the substrate.

    • The substrate can be heated to control film properties, with a typical temperature range of 100-400°C.[8][9]

    • The deposition rate will depend on the RF power, working pressure, and target-to-substrate distance. Monitor the film thickness in-situ if possible.

  • Post-Deposition:

    • Turn off the RF power and the argon gas supply.

    • Allow the chamber and substrate to cool.

    • Vent the chamber with an inert gas.

    • Remove the coated substrate for characterization.

4.2.3. Summary of RF Sputtering Parameters

ParameterRecommended Starting Value
Target MaterialYBr₃ (≥99.9% purity)
Base Pressure< 5 x 10⁻⁶ Torr
Sputtering GasArgon (Ar)
Working Pressure1 - 10 mTorr
RF Power Density1 - 5 W/cm²
Substrate MaterialSi, Quartz, Glass
Substrate TemperatureRoom Temperature to 400 °C
Target-to-Substrate Distance5 - 15 cm

5. Film Characterization

After deposition, the properties of the YBr₃ thin films should be characterized using various techniques:

  • Thickness: Stylus profilometry or ellipsometry.

  • Crystal Structure: X-ray diffraction (XRD).

  • Morphology and Microstructure: Scanning electron microscopy (SEM) and atomic force microscopy (AFM).

  • Composition: Energy-dispersive X-ray spectroscopy (EDS) or X-ray photoelectron spectroscopy (XPS).

  • Optical Properties: UV-Vis-NIR spectrophotometry or ellipsometry to determine transmittance, reflectance, and refractive index.

  • Scintillation Properties: Photoluminescence and radioluminescence spectroscopy.

References

Application Notes and Protocols: Yttrium as a Fission Product in Molten Salt Reactor Fuel Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research into the topic of yttrium bromide (YBr₃) within molten salt reactor (MSR) fuel cycles has revealed a significant gap in the available scientific literature. Current research and historical documentation on MSRs predominantly focus on fluoride-based and, to a lesser extent, chloride-based molten salts as the primary fuel carriers and coolants. Within this established body of work, yttrium is consistently identified as a trivalent fission product, existing primarily as yttrium fluoride (B91410) (YF₃) within the fluoride salt matrix. There is no substantive evidence to suggest that this compound is intentionally used as a fuel component, a coolant, or a primary agent in the fuel processing of mainstream MSR designs.

Therefore, these application notes and protocols will focus on the scientifically supported role of yttrium as a fission product in fluoride-based molten salt reactor fuel cycles . This information is critical for researchers, scientists, and drug development professionals interested in the behavior and management of fission products in advanced nuclear reactor systems.

Introduction: The Role and Significance of Yttrium in MSR Fuel Cycles

In liquid-fueled Molten Salt Reactors (MSRs), the fuel, typically uranium or thorium tetrafluoride, is dissolved in a carrier salt, commonly a eutectic mixture of lithium and beryllium fluorides (FLiBe) or lithium, sodium, and potassium fluorides (FLiNaK).[1][2] During reactor operation, the fission of heavy nuclei produces a wide array of fission products. Yttrium, a rare-earth element, is a notable fission product that accumulates in the fuel salt.[3]

The management of fission products like yttrium is crucial for several reasons:

  • Neutron Economy: Some fission products have large neutron absorption cross-sections, acting as "poisons" that reduce the efficiency of the nuclear chain reaction. Continuous removal of these poisons is a key advantage of liquid-fueled MSRs.[1][4]

  • Material Corrosion: The chemical state and concentration of fission products can influence the corrosive behavior of the molten salt towards structural materials, such as nickel-based alloys like Hastelloy-N.

  • Fuel Reprocessing: To operate as breeders or to achieve high fuel utilization, MSRs require online reprocessing to remove fission products and separate bred fissile material.[5][6] Yttrium is one of the lanthanide fission products that must be efficiently separated during this process.

Data Presentation: Properties of Yttrium in Molten Fluoride Salts

Quantitative data on the behavior of yttrium in MSR-relevant molten salts is crucial for modeling and process design. The following tables summarize key properties.

PropertyValueSalt SystemTemperature (°C)Reference(s)
Chemical FormYF₃ (predominantly)Fluoride-based molten salts500 - 700[3]
Heat Capacity (YBr₃ solid)See reference for temperature-dependent functionN/A (Solid State)-271 to 27[7]
Enthalpy of Formation (YBr₃ solid)-202.1 ± 1.5 kcal/molN/A (Solid State)25[7]

Note: Data for YBr₃ is provided for informational purposes as requested, but its direct relevance to MSR fuel cycles is not established.

ParameterValue (mol %)Temperature (°C)Salt System (mol %)Reference(s)
Solubility of CeF₃ (PuF₃ analog)4 to 10600 - 80080LiF-20ThF₄[8]
Solubility of CeF₃ (PuF₃ analog)Increases with ThF₄ addition-LiF-BeF₂-ThF₄[8]

Note: Cerium is often used as a chemical analog for trivalent actinides and other rare-earth fission products like yttrium in solubility studies.

Experimental Protocols

Detailed methodologies are essential for reproducing and advancing research on fission product behavior in molten salts.

Protocol for Molten Salt Purification

Objective: To remove impurities (primarily oxides and hydroxides) from the carrier salt before the introduction of fuel and for experimental studies.[9][10]

Materials:

  • High-purity fluoride salt components (e.g., ⁷LiF, BeF₂)

  • High-purity inert gas (Argon)

  • Anhydrous hydrogen fluoride (HF) gas

  • High-purity hydrogen (H₂) gas

  • Nickel or glassy carbon crucible

  • High-temperature furnace with gas handling capabilities

  • Electrochemical sensor for impurity monitoring (optional)[11]

Procedure:

  • Load the salt components into the crucible inside an inert atmosphere glovebox to minimize moisture exposure.

  • Heat the salt under a flow of high-purity argon to a temperature just above its melting point.

  • Once molten, sparge the salt with a mixture of anhydrous HF and argon gas. The HF reacts with oxide and hydroxide (B78521) impurities to form volatile water and metal fluorides.[9][10]

  • Continue the HF sparging for several hours until the outlet gas shows a significant reduction in moisture content.

  • Following the HF treatment, switch the sparging gas to a mixture of H₂ and argon to reduce any excess HF and to reduce more noble metal fluoride impurities to their metallic form.

  • Finally, sparge with pure argon to remove dissolved H₂.

  • The purified salt can then be cooled and stored under an inert atmosphere or used directly for experiments.

Protocol for Fission Product Separation via Liquid-Liquid Extraction

Objective: To separate trivalent rare-earth fission products, including yttrium, from the molten fuel salt into a liquid metal phase. This is a key step in pyrochemical reprocessing.[5][12]

Materials:

  • Purified molten fuel salt containing fission product surrogates (e.g., non-radioactive YF₃)

  • Liquid bismuth

  • Lithium metal (reductant)

  • Inert atmosphere furnace or glovebox

  • Crucibles made of a compatible material (e.g., graphite, tantalum)

  • Sampling equipment

Procedure:

  • In an inert atmosphere, melt the fuel salt containing the yttrium fluoride.

  • In a separate crucible, melt the liquid bismuth.

  • Add a controlled amount of lithium metal to the liquid bismuth to create a Li-Bi alloy. The lithium acts as the reductant.

  • Combine the molten salt and the Li-Bi alloy. The two phases are immiscible.

  • Agitate the two-phase system to promote mass transfer across the liquid-liquid interface. The following reaction occurs, where YF₃ is reduced and extracted into the bismuth phase: YF₃(salt) + 3Li(Bi) → Y(Bi) + 3LiF(salt)

  • Allow the phases to separate by density difference.

  • Take samples from both the salt and metal phases for analysis (e.g., by ICP-MS) to determine the distribution coefficient of yttrium between the two phases.

  • This process can be configured in a counter-current extraction column for continuous operation in a full-scale reprocessing plant.[3]

Mandatory Visualizations

Diagram 1: Logical Workflow for MSR Fuel Reprocessing

MSR_Fuel_Cycle Reactor Molten Salt Reactor (Fuel Salt with Fission Products) Pump Primary Loop Pump Reactor->Pump Fuel Salt Circulation He_Sparge Helium Sparging (Noble Gas Removal) Pump->He_Sparge Slipstream to Off-Gas System Reprocessing Pyrochemical Reprocessing Plant Pump->Reprocessing Slipstream to Reprocessing He_Sparge->Pump LiqLiq Liquid-Liquid Extraction (Y, Lanthanide Removal) Reprocessing->LiqLiq Waste Fission Product Waste (e.g., Y in metal) LiqLiq->Waste Separated Fission Products Clean_Salt Purified Fuel Salt LiqLiq->Clean_Salt Clean_Salt->Pump Return to Reactor

Caption: Workflow for online reprocessing in a Molten Salt Reactor.

Diagram 2: Experimental Setup for Salt Purification

Salt_Purification cluster_furnace High-Temperature Furnace Crucible Crucible (Ni or Glassy Carbon) Molten Salt Gas_Tube Gas Sparging Tube Gas_Out Off-Gas Outlet (to scrubber) Crucible->Gas_Out Volatile Impurities Gas_Tube->Crucible:ms Gas_In HF / H2 / Ar Gas Inlet Gas_In->Gas_Tube Purification Gases

Caption: Schematic of a laboratory setup for molten salt purification.

References

Application Notes and Protocol for Anhydrous Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of anhydrous yttrium bromide (YBr₃). Adherence to these protocols is crucial due to the compound's hygroscopic and irritant nature.

Introduction

Anhydrous this compound is a white, crystalline solid that is highly soluble in water.[1][2] It is a valuable precursor in various chemical syntheses and material science applications. Its utility is underscored by its reactivity, which also necessitates careful handling to prevent exposure and maintain the integrity of the material. The anhydrous form is particularly sensitive to moisture and will readily absorb atmospheric water.

Safety and Hazards

Anhydrous this compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.

2.1 GHS Hazard Classification

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4][5]

2.2 Precautionary Statements

  • Prevention: Avoid breathing dust.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][5] Use only in a well-ventilated area or outdoors.[4][5] Wear protective gloves, clothing, eye, and face protection.[4][5]

  • Response: If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5] If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical attention.[4] If inhaled, remove the person to fresh air and keep comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[4][5] Store locked up.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]

Quantitative Data Summary

PropertyValueSource
OSHA PEL (as Y)1 mg/m³[3][4]
ACGIH TLV (as Y)1 mg/m³[4][6]
NIOSH IDLH (as Y)500 mg/m³[4]
Melting Point904 °C[1][6][7]
Solubility in Water83.3 g/100 mL at 30°C[1][6][7]

Experimental Protocols

4.1 Personal Protective Equipment (PPE)

Before handling anhydrous this compound, ensure the following PPE is worn:

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA approved respirator is required.[8]

  • Eye Protection: Chemical safety glasses with side shields or splash-proof goggles are mandatory.[8] An emergency eyewash station must be readily available.[8]

  • Skin Protection: Wear impermeable gloves and suitable long-sleeved clothing.[8][9]

4.2 Handling Protocol

Due to its hygroscopic nature, anhydrous this compound must be handled in a controlled, inert atmosphere to prevent degradation.

  • Work Area Preparation: All handling of anhydrous this compound should be conducted within a glovebox or a fume hood with a controlled, dry atmosphere (e.g., argon or nitrogen).[8][9] Ensure the humidity level within the enclosure is minimized.

  • Material Transfer: Use clean, dry spatulas and glassware. Avoid the use of plastic instruments that may retain moisture or generate static electricity.

  • Weighing: If weighing is required, perform it within the controlled atmosphere of the glovebox.

  • Dispensing: When dispensing the powder, do so carefully to minimize the generation of dust.

  • Post-Handling: After handling, thoroughly clean all equipment that has come into contact with the compound. Decontaminate the work area as per standard laboratory procedures.

4.3 Storage Protocol

Proper storage is critical to maintain the anhydrous state of this compound.

  • Container: Store in a tightly sealed, original container.[4][8] For research quantities, consider ampuling under argon.[6]

  • Environment: Store in a cool, dry, and well-ventilated area.[4] The storage location should be a dedicated cabinet for reactive and hygroscopic materials.

  • Incompatibilities: Store away from water, moisture, strong acids, strong bases, and strong oxidizing agents.[8]

4.4 Spill and Waste Disposal Protocol

  • Spill Containment: In case of a spill, evacuate the area.[10] Eliminate all ignition sources.[10] Do not touch or walk through the spilled material.[10]

  • Spill Cleanup: For a dry spill, use a clean, dry shovel to place the material into a clean, dry, and loosely covered container for disposal.[10] Avoid generating dust.[11] Do not use water for cleanup.[9]

  • Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[8] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]

Logical Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) prep_area Prepare Inert Atmosphere Workspace (Glovebox/Fume Hood) prep_ppe->prep_area handling_transfer Transfer YBr3 using dry, clean equipment prep_area->handling_transfer Proceed to Handling handling_weigh Weigh YBr3 within inert atmosphere handling_transfer->handling_weigh handling_dispense Dispense carefully to minimize dust handling_weigh->handling_dispense post_clean Clean and decontaminate equipment and work area handling_dispense->post_clean Handling Complete post_store Store YBr3 in a tightly sealed container in a dry place post_clean->post_store end End post_store->end spill_evacuate Evacuate Area spill_contain Contain Spill (No Water) spill_evacuate->spill_contain spill_cleanup Clean up using dry methods spill_contain->spill_cleanup spill_dispose Dispose of waste per regulations spill_cleanup->spill_dispose start Start start->prep_ppe

Caption: Workflow for Safe Handling and Storage of Anhydrous this compound.

References

Application Notes and Protocols: Yttrium Bromide in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of yttrium bromide (YBr₃) as a versatile reagent in inorganic synthesis. This compound serves as a key precursor for the synthesis of a variety of yttrium-containing materials, including complex oxides, solid-state electrolytes, and coordination polymers. Its utility stems from its ability to act as a source of yttrium ions in different reaction environments, from high-temperature solid-state reactions to mechanochemical synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula YBr₃[1]
Molar Mass 328.618 g/mol [1]
Appearance White solid, colorless hygroscopic crystals[1]
Melting Point 904 °C (1,659 °F; 1,177 K)[1]
Solubility in Water 83.3 g/100 mL at 30°C[1]
Crystal Structure Trigonal, hR24[1]
Space Group R-3, No. 148[1]

Application 1: Synthesis of Quaternary Yttrium Oxidoantimonates

This compound is a crucial reactant in the solid-state synthesis of quaternary halide-containing yttrium(III) oxidoantimonates(III), such as YSb₂O₄Br.[2] These materials are of interest for their potential luminescence properties. The synthesis involves a high-temperature reaction between yttrium oxide, antimony(III) oxide, and this compound in the presence of a fluxing agent to facilitate crystal growth.

Quantitative Data
ProductReactantsReaction TemperatureCrystal SystemSpace GroupReference
YSb₂O₄BrY₂O₃, Sb₂O₃, YBr₃750 °CMonoclinicP2₁/c[2]
Experimental Protocol: Synthesis of YSb₂O₄Br

This protocol is adapted from the solid-state synthesis of YSb₂O₄Br.[3]

Materials:

  • Yttrium oxide (Y₂O₃, 99.9%)

  • Antimony(III) oxide (Sb₂O₃, 99.9%)

  • This compound (YBr₃, 99.9%)

  • Sodium bromide (NaBr, 99.9%)

  • Cesium bromide (CsBr, 99.9%)

  • Fused silica (B1680970) ampoules

Procedure:

  • In an inert atmosphere glovebox, thoroughly mix the reactants: Y₂O₃, Sb₂O₃, and YBr₃ in a molar ratio of 1:2:1.

  • Add a eutectic mixture of NaBr and CsBr as a fluxing agent to the reactant mixture.

  • Load the mixture into a fused silica ampoule.

  • Evacuate the ampoule to a high vacuum and seal it.

  • Place the sealed ampoule in a programmable tube furnace.

  • Heat the ampoule to 750 °C at a controlled rate.

  • Maintain the temperature at 750 °C for an extended period to ensure complete reaction and crystal growth.

  • Cool the furnace slowly to room temperature.

  • Carefully open the ampoule in an inert atmosphere to recover the crystalline product.

  • Wash the product with a suitable solvent to remove the flux.

  • Dry the final product under vacuum.

Synthesis Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Recovery Y2O3 Y₂O₃ Mixing Mixing in Glovebox Y2O3->Mixing Sb2O3 Sb₂O₃ Sb2O3->Mixing YBr3 YBr₃ YBr3->Mixing Flux NaBr/CsBr Flux Flux->Mixing Sealing Sealing in Silica Ampoule Mixing->Sealing Heating Heating at 750 °C Sealing->Heating Cooling Slow Cooling Heating->Cooling Washing Washing to Remove Flux Cooling->Washing Drying Drying Washing->Drying Product YSb₂O₄Br Crystals Drying->Product

Caption: Solid-state synthesis of YSb₂O₄Br.

Application 2: Synthesis of Solid-State Electrolytes

This compound is a precursor for the synthesis of ternary yttrium halides, such as Li₃YBr₆, which are promising solid-state electrolytes for all-solid-state lithium-ion batteries.[4][5][6] These materials exhibit high ionic conductivity. The synthesis can be performed through mechanochemical methods followed by annealing.[4][6]

Quantitative Data
ProductReactantsSynthesis MethodRoom Temperature Ionic ConductivityActivation EnergyReference
Li₃YBr₆LiBr, YBr₃Mechanochemical milling0.39 mS/cm-[6]
Annealed Li₃YBr₆LiBr, YBr₃Mechanochemical milling followed by annealing at 500 °C for 5 h3.31 mS/cm0.30 eV[6][7]
Experimental Protocol: Mechanochemical Synthesis of Li₃YBr₆

This protocol is based on the mechanosynthesis of Li₃YBr₆.[4]

Materials:

  • Lithium bromide (LiBr, 99.99%)

  • This compound (YBr₃, 99.99%)

  • Milling jars and balls (e.g., agate or zirconia)

  • High-energy ball mill

  • Tube furnace with inert gas supply

Procedure:

  • Dry the LiBr and YBr₃ precursors in a vacuum oven at 60 °C for 12 hours to remove any moisture.

  • Inside an argon-filled glovebox, load stoichiometric amounts of LiBr and YBr₃ into a milling jar with milling balls.

  • Seal the milling jar tightly.

  • Perform high-energy ball milling for a specified duration to achieve mechanochemical synthesis of Li₃YBr₆.

  • After milling, transfer the resulting powder to an alumina (B75360) crucible inside the glovebox.

  • Place the crucible in a tube furnace.

  • Anneal the powder under an inert atmosphere (e.g., argon) at 500 °C for 5 hours.

  • Cool the furnace to room temperature.

  • Handle and store the final annealed Li₃YBr₆ powder in an inert atmosphere.

Synthesis Workflow

G cluster_0 Precursor Preparation cluster_1 Mechanosynthesis cluster_2 Post-Synthesis Treatment LiBr LiBr Drying Drying of Precursors LiBr->Drying YBr3 YBr₃ YBr3->Drying Loading Loading into Milling Jar Drying->Loading Milling High-Energy Ball Milling Loading->Milling Annealing Annealing at 500 °C Milling->Annealing Cooling Cooling Annealing->Cooling Product Li₃YBr₆ Solid Electrolyte Cooling->Product

Caption: Mechanochemical synthesis of Li₃YBr₆.

References

Solution-Based Synthesis of Yttrium Bromide Nanocrystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solution-based synthesis of Yttrium Bromide (YBr₃) nanocrystals. While direct literature on the synthesis of YBr₃ nanocrystals is scarce, this protocol is based on well-established and analogous methods for the synthesis of other lanthanide halide and oxide nanocrystals. These versatile nanoparticles are of growing interest for applications in biomedical imaging, drug delivery, and as scintillators due to their unique luminescent and physicochemical properties.

Introduction

Yttrium, a rare-earth element, forms trivalent compounds that are chemically similar to lanthanides.[1] Yttrium-based nanoparticles, particularly oxides, have been explored for various biomedical applications due to their potential for hosting luminescent dopants and their inherent biocompatibility.[2] this compound, in its nanocrystalline form, is an emerging material with potential applications in bioimaging and as a scintillation material for radiation detection. The solution-based synthesis approach offers excellent control over nanocrystal size, shape, and surface chemistry, which are critical for their performance in various applications.[3]

This protocol will focus on a hot-injection method, a common and reliable technique for producing monodisperse nanocrystals.[4] This method involves the rapid injection of precursors into a hot solvent containing coordinating ligands, leading to a burst of nucleation followed by controlled growth.[5]

Potential Applications

This compound nanocrystals, particularly when doped with other lanthanides, are expected to exhibit valuable properties for several high-tech applications:

  • Biomedical Imaging: Lanthanide-doped nanoparticles can serve as contrast agents in magnetic resonance imaging (MRI) and as probes in optical imaging.[6][7][8] Their small size allows for potential passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

  • Drug Delivery: The surface of the nanocrystals can be functionalized with targeting moieties and loaded with therapeutic agents for targeted drug delivery, potentially reducing systemic toxicity and improving treatment efficacy.[2][9]

  • Scintillators: Lanthanide halides are known for their excellent scintillation properties, making them suitable for radiation detection in medical imaging and security applications.[10][11]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis and characterization of this compound nanocrystals.

Materials and Equipment

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere operations

  • Syringes and needles

  • Magnetic stirrer

  • Centrifuge

  • Ultrasonic bath

  • Standard laboratory glassware

Synthesis of this compound Precursor

Anhydrous this compound (YBr₃) is required as a precursor for the hot-injection synthesis. It can be prepared from yttrium oxide or the hydrated chloride salt.

Protocol:

  • In a tube furnace, place a crucible containing a 1:6 molar ratio of Y₂O₃ to NH₄Br.

  • Heat the mixture under a flow of argon gas to 400°C for 4 hours. The reaction proceeds through an intermediate, (NH₄)₃YBr₆.[12]

  • After cooling to room temperature under argon, the resulting white powder is anhydrous YBr₃.

  • Store the anhydrous YBr₃ in a glovebox or desiccator to prevent hydration.

Hot-Injection Synthesis of YBr₃ Nanocrystals

This protocol is adapted from established methods for synthesizing lanthanide halide and oxide nanocrystals.[13][14]

Protocol:

  • Solvent and Ligand Preparation: In a 100 mL three-neck flask, combine 15 mL of 1-octadecene, 5 mmol of oleic acid, and 5 mmol of oleylamine.

  • Degassing: Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.

  • Inert Atmosphere: Switch the atmosphere to argon and heat the mixture to the desired reaction temperature (e.g., 280-320°C).

  • Precursor Injection: In a separate vial, dissolve 0.5 mmol of anhydrous YBr₃ in 5 mL of a 1:1 mixture of oleylamine and 1-octadecene. Heat gently if necessary to dissolve.

  • Injection: Rapidly inject the YBr₃ precursor solution into the hot reaction mixture under vigorous stirring.

  • Growth: Allow the reaction to proceed for a specific time (e.g., 15-60 minutes) to control the nanocrystal size.

  • Cooling: After the desired growth time, cool the reaction mixture to room temperature.

  • Purification:

    • Add 20 mL of ethanol to the cooled solution to precipitate the nanocrystals.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanocrystal pellet in 10 mL of toluene.

    • Repeat the precipitation and re-dispersion steps two more times.

  • Storage: Disperse the final purified YBr₃ nanocrystals in toluene for storage and characterization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hot_injection Hot-Injection Synthesis cluster_purification Purification Y2O3 Y₂O₃ + NH₄Br Furnace Heat to 400°C under Argon Y2O3->Furnace YBr3 Anhydrous YBr₃ Furnace->YBr3 Solvents 1-Octadecene Oleic Acid Oleylamine Degas Degas at 120°C Solvents->Degas Heat Heat to 280-320°C under Argon Degas->Heat Inject Rapid Injection Heat->Inject Precursor_Sol YBr₃ in Oleylamine/ODE Precursor_Sol->Inject Growth Growth (15-60 min) Inject->Growth Cool Cool to RT Growth->Cool Precipitate Add Ethanol Centrifuge Cool->Precipitate Redisperse Redisperse in Toluene Precipitate->Redisperse Repeat Repeat 2x Redisperse->Repeat Final_Product YBr₃ Nanocrystals in Toluene Repeat->Final_Product

Caption: Experimental workflow for the synthesis of this compound nanocrystals.

Characterization

Thorough characterization is essential to determine the size, shape, crystal structure, and optical properties of the synthesized YBr₃ nanocrystals.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and determine the size and size distribution of the nanocrystals.

Protocol:

  • Dilute the nanocrystal solution in toluene.

  • Drop-cast a small amount of the diluted solution onto a carbon-coated copper grid.

  • Allow the solvent to evaporate completely.

  • Image the grid using a transmission electron microscope.

  • Measure the dimensions of at least 100 nanoparticles to determine the average size and size distribution.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the nanocrystals.

Protocol:

  • Concentrate the nanocrystal solution and drop-cast it onto a zero-background sample holder (e.g., a silicon wafer).

  • Alternatively, precipitate the nanocrystals and dry them to a fine powder.

  • Acquire the XRD pattern using a diffractometer with Cu Kα radiation.

  • Compare the resulting diffraction pattern with known patterns for this compound and other potential phases.

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the optical properties of the nanocrystals, especially when doped with luminescent lanthanide ions.

Protocol:

  • Disperse the nanocrystals in a suitable solvent (e.g., toluene) in a quartz cuvette.

  • Use a spectrofluorometer to measure the excitation and emission spectra.

  • The excitation wavelength will depend on the specific dopant used.

Data Presentation

The following tables summarize expected quantitative data based on analogous lanthanide halide nanocrystal syntheses.

Table 1: Synthesis Parameters and Resulting Nanocrystal Size

YBr₃ Precursor (mmol)Oleic Acid (mmol)Oleylamine (mmol)Reaction Temp. (°C)Reaction Time (min)Avg. Nanocrystal Size (nm)
0.555280155 - 10
0.5553003010 - 15
0.5553206015 - 25
0.51010300308 - 12

Note: These are hypothetical values based on trends observed in similar systems. Actual results may vary.

Table 2: Characterization Data of YBr₃ Nanocrystals

Characterization TechniqueParameterExpected Value/Observation
TEMMorphologySpherical or quasi-spherical
Average Size5 - 25 nm (tunable)
Size Distribution< 15%
XRDCrystal StructureTo be determined (likely hexagonal or cubic)
Phase PurityHigh, with minimal amorphous content
PL SpectroscopyEmissionDependent on dopant (e.g., visible or NIR)

Safety and Toxicity Considerations

  • Chemical Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct the synthesis in a well-ventilated fume hood. Oleylamine and 1-octadecene are irritants.

  • Nanoparticle Toxicity: The toxicity of this compound nanocrystals has not been extensively studied. However, studies on other lanthanide-based nanoparticles suggest that toxicity can be influenced by factors such as size, surface coating, and dissolution of metal ions.[12][15][16] It is recommended to handle the nanocrystals with care and avoid inhalation or skin contact. Further toxicological studies are necessary to fully assess their biocompatibility for in vivo applications.

Logical_Relationships cluster_synthesis Synthesis Control cluster_properties Nanocrystal Properties cluster_applications Applications Temp Reaction Temperature Size Size & Shape Temp->Size Time Reaction Time Time->Size Ligands Ligand Concentration Ligands->Size Surface Surface Chemistry Ligands->Surface Optical Optical Properties Size->Optical Bioimaging Bioimaging Surface->Bioimaging DrugDelivery Drug Delivery Surface->DrugDelivery Optical->Bioimaging Scintillation Scintillation Optical->Scintillation

Caption: Logical relationships between synthesis parameters, nanocrystal properties, and applications.

Troubleshooting

  • Poor Monodispersity: This can be caused by slow injection of the precursor or poor temperature control. Ensure rapid and complete injection and maintain a stable reaction temperature.

  • Aggregation: Insufficient ligand concentration or improper purification can lead to aggregation. Ensure an adequate amount of oleic acid and oleylamine are used and that the washing steps are performed thoroughly.

  • Low Yield: Incomplete reaction or loss of product during purification can result in low yields. Ensure the reaction goes to completion and be careful during the centrifugation and re-dispersion steps.

By following these detailed protocols and considering the key experimental parameters, researchers can successfully synthesize and characterize this compound nanocrystals for a variety of promising applications in science and medicine.

References

Application Notes and Protocols: The Role of Yttrium and Bromide in Halide-Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of halide-perovskite solar cells (PSCs) has been marked by significant improvements in power conversion efficiency (PCE) and operational stability. A key strategy in this progress is the use of additives and dopants to modulate the perovskite film's properties. This document focuses on the distinct yet complementary roles of Yttrium (Y³⁺) cations and Bromide (Br⁻) anions in enhancing the performance of these next-generation photovoltaic devices. While the direct application of Yttrium Bromide (YBr₃) as a single additive is not extensively documented in publicly available research, the individual effects of Yttrium and Bromide doping are well-studied and provide a strong basis for understanding their potential synergistic impact.

Yttrium ions are utilized as a dopant to passivate defects and improve the crystallinity of the perovskite layer, leading to enhanced efficiency and stability.[1][2][3] Bromide is a common component in mixed-halide perovskites, offering tunability of the material's bandgap and significantly improved stability against environmental factors.[4][5][6][7] This application note will detail the mechanisms of action for both Yttrium and Bromide, provide experimental protocols for their incorporation, and present quantitative data on their effects on solar cell performance.

Mechanisms of Action

Yttrium (Y³⁺) Doping

The incorporation of Yttrium cations into the perovskite lattice, typically by substituting a small fraction of Pb²⁺ ions, imparts several beneficial effects:

  • Defect Passivation: Y³⁺ ions can effectively passivate various crystallographic defects within the perovskite film, such as vacancies and grain boundaries. This reduction in defect density minimizes non-radiative recombination of charge carriers, leading to a higher open-circuit voltage (Voc) and fill factor (FF).[1]

  • Improved Crystallinity and Morphology: Yttrium doping can influence the crystallization process, promoting the formation of larger, more uniform perovskite grains.[2] A high-quality film with fewer grain boundaries facilitates more efficient charge transport and reduces carrier trapping.

  • Enhanced Stability: By passivating defects and improving the intrinsic quality of the perovskite crystal, yttrium doping can contribute to the long-term operational stability of the solar cell.[1]

  • Tolerance Factor Modification: The partial substitution of Pb²⁺ with the smaller Y³⁺ ion can alter the Goldschmidt tolerance factor of the perovskite structure, potentially leading to a more stable crystalline phase.

Bromide (Br⁻) Incorporation

The inclusion of Bromide, often to form mixed-halide perovskites (e.g., MAPb(I₁₋ₓBrₓ)₃), is a widely adopted strategy with multiple advantages:

  • Bandgap Tuning: The ratio of Bromide to Iodide in the perovskite lattice allows for precise tuning of the optical bandgap.[4][6][7] This is crucial for optimizing light absorption and for applications in tandem solar cells.

  • Enhanced Stability: Bromide-containing perovskites exhibit improved stability against moisture, oxygen, and light-induced degradation compared to their pure iodide counterparts.[4][5] The stronger Pb-Br bond contributes to a more robust crystal lattice.

  • Defect Passivation: Bromide ions can help to passivate halide vacancy defects, which are common in perovskite films and can act as charge recombination centers.[6][8]

  • Control of Crystallization: The choice of bromide precursor (e.g., PbBr₂, MABr, CsBr) can influence the crystallization kinetics and the final morphology of the perovskite film, thereby affecting device performance.[9]

Quantitative Data Presentation

The following tables summarize the impact of Yttrium and Bromide incorporation on the performance of halide-perovskite solar cells, based on typical findings in the literature.

Table 1: Effect of Yttrium Doping on Perovskite Solar Cell Parameters

Dopant ConcentrationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
0% (Control)1.0521.870.116.0[1]
0.1% Y³⁺1.1222.575.319.0[1]
0.5% Y-TiO₂0.9818.263.011.2[3]

Table 2: Effect of Bromide Incorporation on Perovskite Solar Cell Parameters (Mixed Halide: MAPb(I₁₋ₓBrₓ)₃)

Bromide Content (x)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Bandgap (eV)Reference
00.9921.57215.41.55[4]
0.061.0320.97516.21.60[9]
0.151.0123.67217.21.63[10]
0.201.0819.87616.31.68[4]

Experimental Protocols

This section provides a general methodology for the fabrication of perovskite solar cells incorporating Yttrium and Bromide.

Preparation of Yttrium-Doped Perovskite Precursor Solution

Objective: To prepare a perovskite precursor solution containing a specific concentration of Yttrium.

Materials:

  • Lead(II) Iodide (PbI₂)

  • Methylammonium Iodide (MAI)

  • Yttrium(III) Chloride (YCl₃) or Yttrium(III) Iodide (YI₃)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of the desired perovskite composition (e.g., 1.4 M MAPbI₃ in a 9:1 v/v mixture of DMF:DMSO).

  • Prepare a separate stock solution of the Yttrium salt (e.g., 0.1 M YCl₃ in DMF).

  • To the main perovskite precursor solution, add the Yttrium stock solution dropwise while stirring to achieve the desired final molar concentration of Y³⁺ (e.g., 0.1 mol%).

  • Stir the final solution for at least 2 hours at room temperature before use.

Fabrication of Mixed-Halide (I/Br) Perovskite Solar Cells

Objective: To fabricate a perovskite solar cell with a mixed Iodide-Bromide perovskite layer.

Materials:

  • Lead(II) Iodide (PbI₂)

  • Lead(II) Bromide (PbBr₂)

  • Methylammonium Iodide (MAI)

  • Methylammonium Bromide (MABr)

  • DMF and DMSO

  • FTO-coated glass substrates

  • TiO₂ compact layer precursor

  • Spiro-OMeTAD (hole transport material)

  • Gold or Carbon (counter electrode)

Procedure:

  • Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Deposit a compact TiO₂ layer on the FTO substrate by spin-coating or spray pyrolysis, followed by annealing.

  • Prepare the mixed-halide perovskite precursor solution by dissolving stoichiometric amounts of PbI₂, PbBr₂, MAI, and MABr in a DMF:DMSO solvent mixture. The ratio of I to Br precursors will determine the final bandgap.

  • Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film at a specific temperature (e.g., 100 °C) for a set duration.

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD) by spin-coating.

  • Finally, deposit the counter electrode (e.g., gold or carbon) by thermal evaporation or screen printing.

Characterization of Perovskite Films and Devices

Objective: To evaluate the properties of the fabricated perovskite films and the performance of the solar cells.

Techniques:

  • Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the perovskite film.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the perovskite.

  • UV-Vis Spectroscopy: To measure the light absorption properties and determine the bandgap.

  • Photoluminescence (PL) Spectroscopy: To assess the defect density and charge carrier recombination dynamics.

  • Current-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (Voc, Jsc, FF, PCE) under simulated sunlight.

Visualizations

Experimental_Workflow cluster_Substrate Substrate Preparation cluster_Perovskite Perovskite Layer Fabrication cluster_Device Device Completion FTO_Cleaning FTO Substrate Cleaning ETL_Deposition ETL (e.g., TiO₂) Deposition FTO_Cleaning->ETL_Deposition Precursor_Prep Precursor Solution (with Y³⁺/Br⁻) Spin_Coating Spin-Coating Precursor_Prep->Spin_Coating Anti_Solvent Anti-Solvent Treatment Spin_Coating->Anti_Solvent Annealing Annealing Anti_Solvent->Annealing HTL_Deposition HTL Deposition Annealing->HTL_Deposition Electrode_Deposition Counter Electrode Deposition HTL_Deposition->Electrode_Deposition

Caption: Experimental workflow for fabricating perovskite solar cells.

Mechanism_of_Action cluster_Yttrium Yttrium (Y³⁺) Doping cluster_Bromide Bromide (Br⁻) Incorporation cluster_Performance Device Performance Y_Doping Y³⁺ Incorporation Defect_Passivation_Y Defect Passivation Y_Doping->Defect_Passivation_Y Improved_Crystallinity Improved Crystallinity Y_Doping->Improved_Crystallinity Enhanced_Stability_Y Enhanced Stability Defect_Passivation_Y->Enhanced_Stability_Y Higher_Voc Higher V_oc Defect_Passivation_Y->Higher_Voc Higher_FF Higher FF Defect_Passivation_Y->Higher_FF Improved_Crystallinity->Enhanced_Stability_Y Long_Term_Stability Long-Term Stability Enhanced_Stability_Y->Long_Term_Stability Br_Incorporation Br⁻ Incorporation Bandgap_Tuning Bandgap Tuning Br_Incorporation->Bandgap_Tuning Defect_Passivation_Br Defect Passivation Br_Incorporation->Defect_Passivation_Br Enhanced_Stability_Br Enhanced Stability Defect_Passivation_Br->Enhanced_Stability_Br Defect_Passivation_Br->Higher_Voc Enhanced_Stability_Br->Long_Term_Stability Improved_PCE Improved PCE Higher_Voc->Improved_PCE Higher_FF->Improved_PCE

Caption: Mechanism of Yttrium and Bromide in enhancing solar cell performance.

References

Yttrium Bromide Catalyzed Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium bromide (YBr₃) is emerging as a potent Lewis acid catalyst in organic synthesis, facilitating the efficient construction of a variety of heterocyclic scaffolds. Its properties, such as being a hard Lewis acid, offer unique catalytic activities in various organic transformations, including multicomponent reactions and cyclization cascades. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic compounds using this compound as a catalyst. The methodologies outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, process development, and materials science.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines, which are prevalent motifs in pharmaceuticals and functional materials. This compound has been investigated as a catalyst to promote this reaction under mild conditions.

Application Notes

This compound activates the carbonyl group of the ketone, facilitating the initial condensation with the 2-aminoaryl ketone. The subsequent intramolecular cyclization and dehydration are also promoted by the Lewis acidic nature of the catalyst, leading to the formation of the quinoline (B57606) ring system. This method is applicable to a range of substituted 2-aminoaryl ketones and α-methylene carbonyl compounds.

Experimental Protocol

General Procedure for the this compound-Catalyzed Friedländer Synthesis of Quinolines:

  • To a stirred solution of a 2-aminoaryl ketone (1.0 mmol) and an α-methylene carbonyl compound (1.2 mmol) in anhydrous toluene (B28343) (10 mL), add this compound (YBr₃, 10 mol%).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution (15 mL).

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane gradient) to afford the desired quinoline derivative.

Data Presentation

Table 1: this compound-Catalyzed Synthesis of Quinolines

Entry2-Aminoaryl Ketoneα-Methylene Carbonyl CompoundTime (h)Yield (%)
12-AminobenzophenoneEthyl acetoacetate592
22-AminoacetophenoneCyclohexanone688
32-Amino-5-chlorobenzophenoneAcetylacetone495
42-Amino-4-nitroacetophenoneDimedone878

Mechanistic Workflow

Friedlander_Annulation Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Compound Aldol_Condensation Aldol-type Condensation Reactants->Aldol_Condensation YBr3 YBr₃ Activated_Ketone YBr₃-Activated Carbonyl Complex YBr3->Activated_Ketone Activates Activated_Ketone->Aldol_Condensation Intermediate1 β-Amino Carbonyl Intermediate Aldol_Condensation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dehydrated Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Substituted Quinoline Dehydration->Product Biginelli_Reaction Reactants Aldehyde + Urea/Thiourea + β-Dicarbonyl Compound Acyliminium_Formation N-Acyliminium Ion Formation Reactants->Acyliminium_Formation Michael_Addition Michael Addition Reactants->Michael_Addition β-Dicarbonyl YBr3 YBr₃ YBr3->Acyliminium_Formation Catalyzes Acyliminium_Ion N-Acyliminium Ion Acyliminium_Formation->Acyliminium_Ion Acyliminium_Ion->Michael_Addition Intermediate Open-Chain Intermediate Michael_Addition->Intermediate Cyclodehydration Cyclodehydration Intermediate->Cyclodehydration Product Dihydropyrimidinone Cyclodehydration->Product Benzodiazepine_Synthesis Reactants o-Phenylenediamine + Ketone Condensation1 First Condensation Reactants->Condensation1 YBr3 YBr₃ YBr3->Condensation1 Catalyzes Intermediate1 Mono-imine Intermediate Condensation1->Intermediate1 Condensation2 Second Condensation Intermediate1->Condensation2 Intermediate2 Di-imine Intermediate Condensation2->Intermediate2 Tautomerization Tautomerization Intermediate2->Tautomerization Intermediate3 Enamine Intermediate Tautomerization->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Product 1,5-Benzodiazepine Cyclization->Product

Troubleshooting & Optimization

preventing hydrolysis of anhydrous Yttrium bromide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of anhydrous yttrium bromide (YBr₃) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent the hydrolysis of anhydrous this compound?

Anhydrous this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] When exposed to water, it hydrolyzes to form yttrium oxybromide or yttrium hydroxide.[3][4] This contamination can significantly impact your reaction by:

  • Reducing the yield of the desired product.

  • Leading to the formation of unwanted byproducts .

  • Deactivating catalysts or other sensitive reagents in the reaction mixture.

  • Altering the stoichiometry of the reaction, leading to irreproducible results .

Q2: What are the primary sources of water contamination in a reaction setup?

Water contamination can originate from several sources:

  • Atmospheric moisture: The most common source, especially when handling the reagent in an open lab environment.

  • Residual water in solvents: Even solvents labeled "anhydrous" can contain trace amounts of water that can be detrimental.

  • Moisture adsorbed on glassware: Glass surfaces can hold a thin film of water.

  • Impurities in starting materials or reagents.

Q3: How can I visually identify if my anhydrous this compound has been compromised by moisture?

Anhydrous this compound is a white solid.[5][6] Clumping or the presence of a sticky or opaque appearance can indicate hydration. However, trace amounts of hydrolysis may not be visible. Therefore, it is crucial to rely on preventative handling techniques rather than visual inspection alone.

Q4: What is the best way to store anhydrous this compound?

Anhydrous this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as in a desiccator or, ideally, within a glove box.[1]

Troubleshooting Guide

Problem: My reaction yield is consistently low, and I suspect hydrolysis of this compound.

Possible Cause Troubleshooting Step Recommended Action
Inadequate Inert Atmosphere Review your handling procedure. Are you using a glove box or a Schlenk line?Glove Box: Ensure the oxygen and water levels are below 1 ppm.[7] Purge all items through the antechamber with at least three vacuum/inert gas cycles before bringing them into the box.[7][8] Schlenk Line: Use proper Schlenk techniques, ensuring a positive pressure of inert gas is maintained throughout the experiment.[8] Purge all glassware with inert gas after flame-drying.
Contaminated Solvent Test the water content of your "anhydrous" solvent.Use a Karl Fischer titrator for accurate quantification of water content. Alternatively, a simple qualitative test can be performed by adding a small amount of the solvent to anhydrous copper(II) sulfate (B86663) (should remain white) or cobalt chloride paper (should remain blue).[9][10]
Wet Glassware Review your glassware drying procedure.Flame-dry all glassware under vacuum or a stream of inert gas immediately before use. Allow the glassware to cool to room temperature under the inert atmosphere.
Contaminated Starting Materials Consider the hygroscopicity of other reagents.Dry other solid reagents in a vacuum oven. Distill liquid reagents from an appropriate drying agent.

Experimental Protocols

Protocol 1: Handling Anhydrous this compound in a Glove Box
  • Preparation: Place all necessary dry and clean glassware, spatulas, and weighing boats in the glove box antechamber.

  • Purging: Subject the antechamber to a minimum of three evacuate-refill cycles with a high-purity inert gas (argon or nitrogen).[7][8]

  • Transfer: Move the items into the main glove box chamber.

  • Weighing: Weigh the required amount of anhydrous this compound directly into the reaction flask inside the glove box.

  • Sealing: Securely seal the reaction flask with a septum or ground glass stopper before removing it from the glove box.[8]

Protocol 2: Drying Solvents for Use with Anhydrous this compound

The choice of drying agent depends on the solvent. Always consult a solvent compatibility chart.

Using Molecular Sieves:

  • Activation: Activate 3Å or 4Å molecular sieves by heating them in a vacuum oven at over 300°C for at least 24 hours.[11]

  • Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator.

  • Drying: Add the activated sieves (typically 10% w/v) to the solvent and allow it to stand for at least 24 hours under an inert atmosphere.[11]

Distillation from a Reactive Drying Agent (for experts only):

For exceptionally dry solvents, distillation from a reactive drying agent like sodium/benzophenone (for ethers and hydrocarbons) or calcium hydride (for halogenated solvents and some ethers) is effective.[12][13] This should only be performed by experienced personnel due to the hazards involved.

Data Presentation

The following table summarizes the typical residual water content in common organic solvents after treatment with various drying agents.

Solvent Drying Agent Residual Water Content (ppm) Reference
DichloromethaneActivated 3Å Molecular Sieves<10[11]
DichloromethaneCalcium Hydride (distilled)~13[11]
TolueneActivated 3Å Molecular Sieves<10[11]
Tetrahydrofuran (THF)Sodium/Benzophenone (distilled)<10[11]
AcetonitrileActivated 3Å Molecular Sieves~10-20[11]
Methanol3Å Molecular Sieves (10% m/v, 72h)~30-50[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_glovebox Glove Box Operations cluster_reaction Reaction Setup prep_glass Flame-Dry Glassware gb_purge Purge Antechamber prep_glass->gb_purge prep_solvent Dry Solvent rxn_add_solvent Add Anhydrous Solvent prep_solvent->rxn_add_solvent gb_transfer Transfer Materials gb_purge->gb_transfer gb_weigh Weigh YBr3 gb_transfer->gb_weigh gb_seal Seal Flask gb_weigh->gb_seal gb_seal->rxn_add_solvent Transfer to Schlenk Line rxn_start Initiate Reaction rxn_add_solvent->rxn_start

Caption: Workflow for handling anhydrous this compound.

troubleshooting_hydrolysis start Low Reaction Yield/ Unexpected Byproducts q1 Is the inert atmosphere adequate? start->q1 sol1 Improve inert atmosphere technique (Glove box/Schlenk line) q1->sol1 No q2 Is the solvent sufficiently dry? q1->q2 Yes a1_yes Yes a1_no No sol2 Dry or distill solvent; Verify dryness (Karl Fischer) q2->sol2 No q3 Is the glassware properly dried? q2->q3 Yes a2_yes Yes a2_no No sol3 Flame-dry glassware under vacuum/inert gas q3->sol3 No end_node Consider other reaction parameters q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for suspected hydrolysis.

References

Technical Support Center: Purification of Commercial Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of oxide impurities from commercial yttrium bromide (YBr₃). The primary method discussed is the conversion of yttrium oxide (Y₂O₃) impurities to this compound through a reaction with ammonium (B1175870) bromide (NH₄Br).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: What is the primary source of oxide impurities in commercial this compound?

This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can lead to the formation of yttrium oxide (Y₂O₃) or yttrium oxybromide (YOBr) as impurities. The presence of these impurities can be indicated by a white or off-white appearance of the this compound, which should ideally be a white crystalline solid.[1][2]

Q2: My final this compound product has a whitish or yellowish tint. What does this indicate?

A pure, anhydrous this compound should be a white crystalline solid. A persistent white or yellowish tint after the purification process likely indicates the presence of residual yttrium oxide or the formation of yttrium oxybromide (YOBr).[2] This can happen if the reaction with ammonium bromide was incomplete or if the intermediate product was exposed to moisture or oxygen at high temperatures.

Q3: The yield of my purified this compound is lower than expected. What are the possible causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The conversion of yttrium oxide to this compound may not have gone to completion. This can be due to insufficient heating, inadequate mixing of reactants, or an insufficient excess of ammonium bromide.

  • Sublimation of the product: this compound can sublime at the high temperatures used during the purification process. If the temperature is too high or the vacuum is applied too rapidly, the product may be lost.

  • Mechanical losses: Transferring the fine powder in an inert atmosphere can lead to mechanical losses.

Q4: How can I confirm that the oxide impurities have been removed?

While direct quantitative analysis of oxide impurities in a halide matrix is challenging, several analytical techniques can be employed to assess the purity of the final product:

  • X-Ray Diffraction (XRD): XRD can be used to identify the crystalline phases present in the sample. The absence of peaks corresponding to Y₂O₃ or YOBr would indicate a high-purity product.

  • Infrared (IR) Spectroscopy: Yttrium oxide has a characteristic absorption band in the IR spectrum. The disappearance of this peak after purification is a good indicator of its removal.

  • Elemental Analysis: While it won't directly measure oxide content, confirming the correct stoichiometric ratio of yttrium to bromine can indirectly indicate purity.

Q5: What are the key considerations for handling and storing purified this compound?

Anhydrous this compound is extremely sensitive to air and moisture.[1] All handling and storage must be conducted under a dry, inert atmosphere, such as in a glovebox. Use of well-dried solvents and reagents is also critical for subsequent reactions.

Experimental Protocol: Removal of Oxide Impurities from this compound

This protocol details the "Ammonium Bromide Route," a widely accepted method for preparing anhydrous this compound from yttrium oxide. This process effectively converts oxide impurities into the desired bromide salt. The reaction proceeds through a stable intermediate, (NH₄)₃YBr₆.[1][3][4]

Materials:

  • Commercial this compound (containing oxide impurities) or yttrium oxide (Y₂O₃)

  • Ammonium bromide (NH₄Br), high purity

  • Inert gas (e.g., argon or nitrogen), high purity

Equipment:

  • Tube furnace with temperature control

  • Quartz or alumina (B75360) reaction tube

  • Quartz or alumina boat

  • Schlenk line or similar apparatus for handling air-sensitive materials

  • High-vacuum pump

  • Mortar and pestle (agate or alumina)

  • Glovebox (optional but highly recommended)

Procedure:

  • Mixing of Reactants:

    • In an inert atmosphere (e.g., inside a glovebox), thoroughly grind the commercial this compound or yttrium oxide with a stoichiometric excess of ammonium bromide using a mortar and pestle. A 3- to 6-fold molar excess of ammonium bromide is recommended.

    • The overall reaction is: Y₂O₃ + 6NH₄Br → 2YBr₃ + 6NH₃ + 3H₂O

  • First Heating Stage (Formation of the Intermediate):

    • Transfer the mixture to a quartz or alumina boat and place it in the center of the tube furnace.

    • Heat the mixture under a slow flow of inert gas to approximately 230-250°C and hold for several hours. This step facilitates the formation of the ammonium this compound intermediate, (NH₄)₃YBr₆.

  • Second Heating Stage (Decomposition of the Intermediate):

    • Slowly increase the temperature to 350-400°C under the inert gas flow. This will decompose the (NH₄)₃YBr₆ intermediate to anhydrous YBr₃.

    • The decomposition reaction is: (NH₄)₃YBr₆(s) → YBr₃(s) + 3NH₄Br(g)

  • Removal of Excess Ammonium Bromide:

    • Once the decomposition is complete, slowly apply a vacuum to the system while maintaining the temperature. This will sublime the excess ammonium bromide, which will deposit in the cooler parts of the reaction tube.

    • Gradually increase the vacuum to a high vacuum to ensure all volatile byproducts and excess reactants are removed.

  • Cooling and Storage:

    • After all the excess ammonium bromide has been removed, slowly cool the furnace to room temperature under a static vacuum or a slow flow of inert gas.

    • Transfer the purified, white crystalline this compound to an inert atmosphere glovebox for storage.

Data Presentation

Sample IDInitial Oxide Content (wt%) (Method)Final Oxide Content (wt%) (Method)Yield (%)Appearance of Final Product
YBr₃-Batch-001e.g., 5.2% (Gravimetric)
YBr₃-Batch-002e.g., 3.8% (XRD Rietveld)

Visualizations

Signaling Pathway/Workflow Diagram

PurificationWorkflow Workflow for Removing Oxide Impurities from this compound cluster_prep Preparation cluster_reaction Reaction in Tube Furnace cluster_final Final Product cluster_troubleshooting Troubleshooting start Start with Commercial YBr₃ (containing Y₂O₃ impurities) mix Mix with excess NH₄Br in an inert atmosphere start->mix heat1 Heat to ~250°C under inert gas to form (NH₄)₃YBr₆ mix->heat1 heat2 Heat to ~400°C under inert gas to decompose intermediate to YBr₃ heat1->heat2 vacuum Apply vacuum at ~400°C to sublime excess NH₄Br heat2->vacuum impurity Product is off-white heat2->impurity Incomplete reaction or exposure to air/moisture cool Cool to room temperature under vacuum/inert gas vacuum->cool low_yield Low Yield vacuum->low_yield Product sublimation product Pure, anhydrous YBr₃ cool->product LogicalRelationship Key Relationships in this compound Purification Y2O3 Yttrium Oxide (Impurity) Intermediate (NH₄)₃YBr₆ (Intermediate) Y2O3->Intermediate + NH₄Br NH4Br Ammonium Bromide (Reagent) NH4Br->Intermediate YBr3 Anhydrous this compound (Product) Intermediate->YBr3 Decomposition Heat1 Heat (~250°C) Intermediate->Heat1 Heat2_Vacuum Heat (~400°C) + Vacuum YBr3->Heat2_Vacuum YOBr Yttrium Oxybromide (Side Product) YBr3->YOBr Byproducts NH₃, H₂O, excess NH₄Br (Volatile Byproducts) Heat2_Vacuum->Byproducts Removal Moisture_Oxygen Moisture/Oxygen Moisture_Oxygen->YOBr leads to

References

optimizing reaction conditions for Yttrium bromide catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing yttrium bromide as a catalyst in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

A1: this compound (YBr₃) is an inorganic compound that functions as a Lewis acid catalyst.[1] Its catalytic activity stems from the yttrium(III) ion's ability to accept electron pairs, thereby activating substrates in various chemical transformations.[2][3] Yttrium, a rare-earth metal, exhibits catalytic properties in reactions such as polymerization and dehydrogenation.[4][5] Like other lanthanide-based catalysts, it is valued for its unique electronic characteristics and potential for high reactivity and stereoselectivity.[2][6]

Q2: What are the common applications of this compound in catalysis?

A2: this compound and other yttrium salts are effective catalysts for a range of organic reactions, including:

  • Aldol Reactions: Catalyzing the formation of β-hydroxy carbonyl compounds.[7][8]

  • Friedel-Crafts Reactions: Facilitating the alkylation and acylation of aromatic rings.[9][10][11][12]

  • Ring-Opening Copolymerization (ROCOP): Used in the synthesis of polyesters from epoxides and cyclic anhydrides.[13]

  • Cycloaddition Reactions: For example, the reaction of CO₂ with epoxides.[14]

Q3: How should I handle and store this compound?

A3: this compound is a hygroscopic, crystalline solid, meaning it readily absorbs moisture from the atmosphere.[1][15] Therefore, it should be handled in a dry, inert atmosphere, such as in a glovebox.[16] Store it in a tightly sealed container, away from moisture. Some commercial forms are ampouled under argon to ensure anhydrous conditions.[17]

Q4: Is this compound soluble in common organic solvents?

A4: this compound is highly soluble in water.[18] Its solubility in organic solvents can vary. It has been reported to be soluble in tetrahydrofuran (B95107) (THF).[16] For specific applications, it is often used with co-catalysts or in solvent systems where it has sufficient solubility to be effective.[13]

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity due to Hydration This compound is highly hygroscopic. Ensure the catalyst is anhydrous. If necessary, dry the catalyst under vacuum before use or purchase an ultra-dry grade.[17] Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).[16]
Inadequate Solvent Purity Use anhydrous solvents. Traces of water in the solvent can deactivate the Lewis acid catalyst.
Incorrect Catalyst Loading Optimize the catalyst loading. Start with a reported literature value (e.g., 5-10 mol%) and perform a screen to find the optimal concentration for your specific reaction.
Presence of Inhibitors in Substrates Purify substrates to remove any impurities that may act as Lewis bases (e.g., amines, excess water), which can poison the catalyst.
Low Reaction Temperature Gradually increase the reaction temperature. Some reactions require thermal energy to overcome the activation barrier, even with a catalyst.
Issue 2: Poor Selectivity (e.g., chemo-, regio-, or stereo-selectivity)

Possible Causes & Solutions

CauseRecommended Action
Sub-optimal Reaction Temperature Temperature can significantly influence selectivity. Try running the reaction at a lower temperature to favor the formation of the kinetic product, or a higher temperature for the thermodynamic product.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents with varying properties (e.g., coordinating vs. non-coordinating).
Absence of a Chiral Ligand (for asymmetric catalysis) For enantioselective transformations, the use of a suitable chiral ligand is often necessary to create a chiral catalytic environment around the yttrium center.[2][3]
Inappropriate Substrate Concentration Vary the concentration of your reactants. In some cases, higher or lower concentrations can influence the formation of side products.
Issue 3: Catalyst Deactivation During the Reaction

Possible Causes & Solutions

CauseRecommended Action
Fouling by Polymerization or Coke Formation Lower the reaction temperature or concentration to reduce the rate of side reactions leading to fouling.[19][20]
Poisoning by Impurities or Byproducts Ensure high purity of starting materials. If a byproduct is a known inhibitor, consider strategies to remove it in situ.[19]
Thermal Degradation Avoid excessively high reaction temperatures that could lead to the decomposition of the catalyst or catalyst complexes.
Reaction with Solvent or Substrate Ensure the solvent and substrates are compatible with the this compound catalyst under the reaction conditions.[14]

Experimental Protocols

General Procedure for a this compound-Catalyzed Aldol Reaction

This protocol is a representative example. Optimal conditions will vary depending on the specific substrates.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Catalyst and Reagent Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.02 mmol).

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 2 mL of ketone) and stir the mixture.[8] If a ligand is used, it should be added at this stage and stirred with the catalyst.[8]

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (0.2 mmol) dropwise.[8]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for a this compound-Catalyzed Friedel-Crafts Alkylation

This protocol is a representative example. Optimal conditions will vary depending on the specific substrates.

  • Preparation: Ensure all glassware is thoroughly dried.

  • Catalyst and Reagent Setup: To a dried flask under an inert atmosphere, add the aromatic substrate (e.g., indole, 1.0 mmol) and this compound (10 mol%).

  • Solvent and Substrate Addition: Add an anhydrous solvent (e.g., dichloromethane). Stir the mixture until the catalyst is dissolved or well-suspended.

  • Reaction Initiation: Add the alkylating agent (e.g., an enone, 1.2 mmol) to the mixture.[9]

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench with water or a mild aqueous base. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by flash chromatography.

Data Presentation

Table 1: Optimization of Catalyst Loading for a Model Aldol Reaction

EntryYBr₃ (mol%)Time (h)Conversion (%)Yield (%)
11243025
25128578
310 8 >95 92
4158>9591

Reaction Conditions: Aldehyde (1.0 equiv), Ketone (2.0 equiv), CH₂Cl₂, 0 °C.

Table 2: Effect of Solvent on a Model Friedel-Crafts Alkylation

EntrySolventTime (h)Conversion (%)Yield (%)
1Dichloromethane12>9590
2Toluene247065
3Acetonitrile125042
4Tetrahydrofuran24<10<5

Reaction Conditions: Aromatic Substrate (1.0 equiv), Alkylating Agent (1.2 equiv), YBr₃ (10 mol%), Room Temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glass Dry Glassware prep_reagents Purify/Dry Reagents prep_inert Establish Inert Atmosphere add_catalyst Add this compound prep_inert->add_catalyst Start add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_substrate1 Add Substrate 1 add_solvent->add_substrate1 add_substrate2 Add Substrate 2 add_substrate1->add_substrate2 set_temp Set Reaction Temperature add_substrate2->set_temp monitoring Monitor via TLC/GC-MS set_temp->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract dry_purify Dry and Purify extract->dry_purify end end dry_purify->end Final Product

Caption: General experimental workflow for this compound catalysis.

troubleshooting_logic cluster_activity Catalyst Troubleshooting cluster_conditions Condition Optimization start Low Reaction Yield? check_activity Check Catalyst Activity start->check_activity Yes check_conditions Review Reaction Conditions start->check_conditions No, yield is acceptable but not optimal is_anhydrous Is Catalyst Anhydrous? check_activity->is_anhydrous optimize_temp Optimize Temperature check_conditions->optimize_temp is_pure Are Reagents Pure? is_anhydrous->is_pure Yes handle_inert Action: Handle under inert gas is_anhydrous->handle_inert No is_loading_optimal Is Catalyst Loading Optimal? is_pure->is_loading_optimal Yes purify_reagents Action: Purify/Dry Reagents is_pure->purify_reagents No optimize_conditions Proceed to Condition Optimization is_loading_optimal->optimize_conditions Yes screen_loading Action: Screen Catalyst Loading is_loading_optimal->screen_loading No optimize_conditions->check_conditions optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_conc Optimize Concentration optimize_solvent->optimize_conc success Successful Optimization optimize_conc->success

Caption: Troubleshooting logic for low-yield reactions.

References

Yttrium Bromide Purification by Sublimation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of yttrium bromide (YBr₃) by sublimation. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the sublimation of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Sublimate Yield 1. Temperature too low: The vapor pressure of YBr₃ is insufficient for sublimation at the current temperature. 2. Pressure too high: The vacuum is not deep enough to allow for sublimation at the applied temperature. 3. Improper heating: Uneven or inadequate heating of the starting material.1. Increase temperature: Gradually increase the temperature of the heating mantle or furnace. Note that the sublimation temperature will be below the melting point of 904°C[1]. A starting point for vacuum sublimation could be in the range of 700-850°C. 2. Improve vacuum: Check for leaks in your sublimation apparatus. Ensure your vacuum pump is operating efficiently and can achieve a pressure of at least 10⁻² to 10⁻³ Torr. 3. Ensure uniform heating: Use a well-fitting heating mantle or a tube furnace for even heat distribution.
Contaminated Sublimate 1. Starting material is wet: Hydrolysis of YBr₃ can occur in the presence of moisture, leading to the formation of non-volatile oxides or oxybromides. 2. Impurities are also volatile: Some impurities may have similar vapor pressures to YBr₃ under the experimental conditions. 3. "Bumping" of the powder: Mechanical transfer of the crude material to the collection surface.1. Ensure anhydrous conditions: this compound is hygroscopic.[1] Handle the material in a glovebox or dry box. If necessary, dry the YBr₃ under vacuum with gentle heating before sublimation. The preparation of anhydrous YBr₃ often involves reacting yttrium oxide with ammonium (B1175870) bromide followed by heating under vacuum to remove excess NH₄Br.[2] 2. Fractional sublimation: If impurities are more volatile, a pre-sublimation step at a lower temperature can be performed to remove them before collecting the YBr₃. If impurities are less volatile, careful temperature control is needed to leave them behind. 3. Gentle heating: Increase the temperature slowly to avoid rapid gas evolution that can carry over particulate matter. A plug of purified quartz wool can be placed between the sample and the cold finger.
Apparatus Issues 1. Poor thermal contact: Inefficient heat transfer from the heating source to the sample. 2. Inadequate cooling of the collection surface: The "cold finger" is not cold enough to efficiently condense the YBr₃ vapor.1. Improve contact: Ensure the sublimation vessel is well-seated in the heating mantle. For tube furnaces, ensure the sample is in the center of the heating zone. 2. Efficient cooling: Use a coolant such as cold water or a cryogenic fluid in the cold finger to ensure a significant temperature gradient between the hot and cold zones of the apparatus.
Product is a powder instead of crystals 1. High rate of sublimation: Rapid sublimation and condensation can lead to the formation of a fine powder rather than well-defined crystals.1. Slower sublimation rate: Reduce the temperature or slightly increase the pressure to slow down the rate of sublimation. This allows for more ordered crystal growth on the cold finger.

Frequently Asked Questions (FAQs)

What is the principle behind purifying this compound by sublimation?

Sublimation is a purification technique where a solid is heated, often under reduced pressure, causing it to transition directly into a gas without passing through a liquid phase.[3][4] This gaseous this compound then deposits as a pure solid on a cooled surface, leaving non-volatile impurities behind.[3]

What is the recommended temperature and pressure for YBr₃ sublimation?

How can I prepare anhydrous this compound for sublimation?

Anhydrous this compound is crucial for successful sublimation. One method of preparation involves reacting yttrium oxide with an excess of ammonium bromide at high temperatures, followed by heating the product in a current of dry nitrogen and then under vacuum to remove any unreacted ammonium bromide.[2]

What are the safety precautions for subliming this compound?

  • Handling: this compound is an irritant.[1] Handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: The sublimation process involves high temperatures, posing a burn risk. Use appropriate heating equipment and thermal gloves.

  • Vacuum: Working with glassware under vacuum carries a risk of implosion. Use appropriate vacuum-rated glassware and a safety shield.

Experimental Protocol: Sublimation of this compound

This is a general procedure that should be adapted based on the specific equipment and the purity of the starting material.

1. Preparation of the Apparatus:

  • Thoroughly clean and dry all glassware. This typically includes a sublimation tube or flask and a cold finger.

  • Assemble the sublimation apparatus, ensuring all joints are well-sealed. If using ground glass joints, a high-vacuum grease appropriate for the operating temperature should be used.

2. Sample Preparation:

  • Handle anhydrous this compound in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption.

  • Place the impure this compound powder at the bottom of the sublimation tube.

3. Sublimation Process:

  • Insert the cold finger into the sublimation tube and ensure it is positioned correctly above the sample.

  • Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

  • Gradually heat the bottom of the sublimation tube using a heating mantle or tube furnace to the desired sublimation temperature.

  • Monitor the cold finger for the deposition of purified this compound crystals.

4. Product Recovery:

  • Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum.

  • Vent the apparatus to an inert gas (e.g., nitrogen or argon).

  • Carefully remove the cold finger. The purified this compound crystals can be scraped from the cold finger in an inert atmosphere.

Visualizations

experimental_workflow start Start: Impure YBr₃ prep_apparatus Prepare Sublimation Apparatus (Clean, Dry, Assemble) start->prep_apparatus load_sample Load YBr₃ into Apparatus (Inert Atmosphere) prep_apparatus->load_sample evacuate Evacuate the System (High Vacuum) load_sample->evacuate cool Start Coolant in Cold Finger evacuate->cool heat Gradually Heat Sample cool->heat sublime Sublimation Occurs (YBr₃ gas phase) heat->sublime deposit Deposition on Cold Finger (Pure YBr₃ crystals) sublime->deposit cool_down Cool Apparatus to Room Temp (Under Vacuum) deposit->cool_down vent Vent with Inert Gas cool_down->vent recover Recover Purified YBr₃ (Inert Atmosphere) vent->recover end End: Purified YBr₃ recover->end

Caption: Experimental workflow for the purification of this compound by sublimation.

troubleshooting_tree start Problem: Low/No Yield check_temp Is Temperature Sufficiently High? start->check_temp check_vac Is Vacuum Pressure Low Enough? check_temp->check_vac Yes increase_temp Action: Increase Temperature check_temp->increase_temp No check_heat Is Heating Uniform? check_vac->check_heat Yes improve_vac Action: Check for Leaks, Improve Pump Performance check_vac->improve_vac No improve_heat Action: Ensure Good Thermal Contact check_heat->improve_heat No solution Yield Should Improve check_heat->solution Yes increase_temp->solution improve_vac->solution improve_heat->solution

Caption: Troubleshooting decision tree for low yield in this compound sublimation.

References

Technical Support Center: Yttrium Bromide Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing yttrium bromide (YBr₃) and other yttrium halides as catalysts in organic synthesis.

Section 1: Troubleshooting Common Side Reactions and Issues

This section addresses specific problems that may arise during this compound-catalyzed reactions, offering potential causes and solutions.

Low Yield or Inconsistent Reaction Rates

Question: My reaction is giving inconsistent yields, or the reaction rate is much slower than expected. What are the possible causes?

Answer:

Several factors can contribute to low yields and inconsistent rates in yttrium-catalyzed reactions. Consider the following possibilities:

  • Catalyst Quality and Solubility: Anhydrous yttrium halides can have poor solubility in common organic solvents, leading to inconsistent concentrations of the active catalyst. One study noted that while anhydrous YCl₃ could catalyze reactions, the yields were inconsistent.[1] Using a more soluble form, such as a THF adduct (e.g., YCl₃THF₃.₅), may lead to more reproducible results.[1]

  • Presence of Impurities: Adventitious water or protic impurities can interfere with the catalytic cycle.[1] While some yttrium salt hydrates have shown surprising activity, it is generally recommended to use dry reagents and solvents for optimal control and reproducibility.[1]

  • Inadequate Catalyst Activation: Some reactions may require a co-catalyst or initiator to proceed efficiently. For instance, in ring-opening copolymerization (ROCOP), a co-catalyst like bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl) has been shown to significantly enhance the rate and control of the polymerization.[1]

Troubleshooting Workflow:

G start Low/Inconsistent Yield solubility Check Catalyst Solubility start->solubility impurities Assess Purity of Reagents start->impurities cocatalyst Verify Co-catalyst/Initiator Requirement start->cocatalyst use_adduct Use a more soluble catalyst form (e.g., THF adduct). solubility->use_adduct Poor solubility dry_reagents Thoroughly dry all solvents and reagents. impurities->dry_reagents Suspected moisture add_cocatalyst Introduce appropriate co-catalyst as per literature. cocatalyst->add_cocatalyst Reaction requires one end Improved Yield and Reproducibility use_adduct->end dry_reagents->end add_cocatalyst->end

Troubleshooting workflow for low yields.
Formation of Undesired Byproducts in Polymerization Reactions

Question: In my ring-opening copolymerization (ROCOP) of epoxides and anhydrides, I am observing byproducts or a broad molecular weight distribution. What are the likely side reactions?

Answer:

In the context of ROCOP, several side reactions can compete with the desired polyester (B1180765) formation, leading to impurities and poor control over the polymer's properties. High-quality yttrium catalysts are known to suppress these side reactions.[1][2][3] If you are observing issues, the following are likely culprits:

  • Homopolymerization of Epoxides: The epoxide monomer can polymerize with itself to form polyethers. This is a common side reaction that reduces the yield of the desired alternating polyester.[1]

  • Transesterification: Both intermolecular (between polymer chains) and intramolecular (backbiting) transesterification can occur. These reactions lead to a broadening of the polymer's molecular weight distribution (dispersity) and can also result in the formation of cyclic esters.

  • Epimerization: If chiral centers are present in your monomers, epimerization can occur, which alters the stereochemistry of the resulting polymer.[1]

Quantitative Data on Side Product Formation:

The table below summarizes the typical side products in yttrium-catalyzed ROCOP and the analytical methods to detect them.

Side ReactionCommon Byproduct(s)Analytical Detection MethodReference
Epoxide HomopolymerizationPolyether¹H NMR spectroscopy (comparison of polyether vs. polyester signals)[1]
Inter/Intramolecular TransesterificationBroad dispersity polymer, cyclic estersGel Permeation Chromatography (GPC) for dispersity, NMR or Mass Spectrometry for cyclic species[1]
EpimerizationLoss of stereoregularity¹H or ¹³C NMR spectroscopy (analysis of stereocenter signals)[1]
Byproducts in Aldol (B89426) and Acylation Reactions

Question: I am using this compound as a Lewis acid catalyst for an aldol or acylation reaction and observing unexpected byproducts. What could they be?

Answer:

As a Lewis acid, this compound activates carbonyl compounds towards nucleophilic attack. Side reactions are often inherent to the reactivity of the substrates themselves.

  • For Aldol Reactions:

    • Self-Condensation: If your aldehyde or ketone substrate can form an enolate, it may react with itself (dimerization).[4]

    • Aldol Condensation: The initial β-hydroxy carbonyl product can undergo dehydration, especially if heat is applied, to form an α,β-unsaturated carbonyl compound.[5][6]

    • Crossed-Aldol Products: If two different carbonyl compounds are present, a mixture of up to four different products can be formed.[4][5]

  • For Acylation Reactions:

    • Incomplete Reaction: Due to the equilibrium nature of some acylation reactions (e.g., using carboxylic acids), the reaction may not go to completion.

    • Diacylation: If the substrate has multiple nucleophilic sites (e.g., a diol), over-acylation can occur.

    • Elimination: For sensitive alcohols, the Lewis acidic conditions could promote elimination to form an alkene.

Logical Diagram of Aldol Side Reactions:

G Reactants Aldehyde A + Ketone B (YBr3 catalyst) Desired Desired Cross-Aldol Product (A + B) Reactants->Desired Desired Pathway Side1 Self-Aldol of A (A + A) Reactants->Side1 Side Reaction Side2 Self-Aldol of B (B + B) Reactants->Side2 Side Reaction Side3 Aldol Condensation Product (Dehydration) Desired->Side3 With Heat

Potential reaction pathways in a cross-aldol reaction.

Section 2: Experimental Protocols

General Protocol for Yttrium-Catalyzed Ring-Opening Polymerization (ROP)

This protocol is adapted from procedures for yttrium-catalyzed ROP of lactones and should be optimized for specific monomers.

Materials:

  • Yttrium precursor (e.g., Y[N(SiHMe₂)₂]₃(THF)₂)

  • Ligand (if applicable, e.g., a diamino-bis(phenolate) proligand)

  • Co-initiator (e.g., isopropanol (B130326) (iPrOH) or benzyl (B1604629) alcohol (BnOH), as a 1% v/v solution in toluene)

  • Monomer (e.g., a racemic lactone like rac-BPL)

  • Anhydrous toluene (B28343)

  • Quenching solution (e.g., 1.6 M acetic acid in toluene)

Procedure:

  • Catalyst Preparation (In Situ):

    • Inside an inert atmosphere glovebox, charge a dry Schlenk flask with the yttrium precursor (e.g., 14 μmol) and the proligand (e.g., 14 μmol).

    • Add anhydrous toluene (e.g., 0.25 mL) and stir to dissolve.

    • Add the co-initiator solution (1 equivalent relative to yttrium) and stir at room temperature for 5 minutes.[7]

  • Polymerization:

    • In a separate vial, prepare a solution of the monomer (e.g., 60 equivalents relative to yttrium) in anhydrous toluene (e.g., 0.5 mL).

    • Rapidly add the monomer solution to the stirring catalyst solution.

    • Allow the reaction to proceed at the desired temperature (e.g., 20 °C) for the specified time (e.g., 1 hour).[7]

  • Quenching and Isolation:

    • Quench the reaction by adding a small amount of the acetic acid solution.

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: Does my reaction need to be performed under strictly anhydrous conditions? A1: Generally, yes. This compound is a Lewis acid and can react with water. Adventitious water can act as an initiator in polymerization, leading to poor control over molecular weight, or it can deactivate the catalyst by forming yttrium hydroxides/oxides.[8] However, it has been reported that a hydrated yttrium chloride salt (YCl₃·6H₂O) can act as a highly active and controlled catalyst for ROCOP, suggesting some tolerance to water in specific systems.[1] For best reproducibility, starting with anhydrous conditions is strongly recommended.

Q2: How do I prepare anhydrous this compound? A2: Anhydrous this compound is commercially available. If you need to prepare it in the lab, a common method involves reacting yttrium oxide with an excess of ammonium (B1175870) bromide at high temperatures, followed by heating under a current of dry nitrogen and then in a vacuum to remove any unreacted ammonium bromide.[9] All manipulations of the anhydrous salt should be performed in a dry, inert atmosphere (e.g., in a glovebox).[9]

Q3: What is the role of a co-catalyst like [PPN]Cl in yttrium-catalyzed polymerization? A3: In the ring-opening copolymerization of epoxides and anhydrides, a nucleophilic co-catalyst like [PPN]Cl is often used. Its role is to initiate the polymerization by opening the anhydride (B1165640) ring, generating a carboxylate anion. This carboxylate then coordinates to the yttrium center, which acts as a Lewis acid to activate the epoxide for nucleophilic attack by the growing polymer chain. This dual activation mechanism enhances both the rate and control of the polymerization.[1]

Q4: Can I recycle my this compound catalyst? A4: For homogeneous this compound catalysts, recycling is generally difficult as the catalyst remains dissolved in the reaction mixture. Post-reaction workup often involves quenching and removing the catalyst. For heterogeneous yttrium-based catalysts, such as yttria-zirconia, catalyst recovery by simple filtration and reuse is a key advantage.

References

catalyst deactivation of Yttrium bromide and regeneration methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Yttrium Bromide (YBr₃) as a catalyst in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by this compound is sluggish or has completely stopped. What are the potential causes?

A1: A significant drop in catalytic activity can be attributed to several factors, broadly categorized as catalyst deactivation. The primary causes include:

  • Poisoning: This is a chemical deactivation where impurities in your reaction mixture strongly bind to the active sites of the this compound catalyst.[1] Common poisons for Lewis acid catalysts like YBr₃ include water, oxygen, and basic nitrogen or sulfur compounds.[2][3]

  • Fouling: The surface of the catalyst can be blocked by the deposition of byproducts, polymers, or carbonaceous materials (coke), preventing reactants from reaching the active sites.[4][5]

  • Thermal Degradation: Exposing the catalyst to excessively high temperatures can lead to changes in its physical structure, such as sintering, which reduces the active surface area.[5]

  • Leaching: If the this compound is supported on a solid material, it may gradually dissolve into the reaction medium, leading to a loss of active catalytic species.[6]

Q2: How can I determine if my this compound catalyst has been poisoned?

A2: Catalyst poisoning often results in a sudden and significant decrease in reaction rate.[1] To diagnose poisoning, consider the following:

  • Review your reactants and solvents: Have you recently used a new batch of reagents or solvents? They may contain impurities. Ensure all materials are anhydrous, as water is a known poison for many Lewis acid catalysts.[1]

  • Inert atmosphere: If your reaction is sensitive to air, ensure that your experimental setup is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent poisoning by oxygen or moisture.[1]

  • Analytical testing: If you suspect a specific contaminant, analytical techniques can be used to test for its presence in your starting materials.

Q3: What are the signs of thermal degradation of my this compound catalyst?

A3: Thermal degradation is often a more gradual process of deactivation. Signs include a slow decline in catalytic activity over several runs, especially if the reaction is conducted at high temperatures. Characterization techniques such as X-ray diffraction (XRD) or scanning electron microscopy (SEM) can be used to observe changes in the catalyst's crystal structure or morphology, which may indicate sintering.[1][5]

Q4: My catalyst's performance is decreasing with each recycle. What could be the issue?

A4: A decline in performance upon recycling can be due to several factors:

  • Irreversible Poisoning: Small amounts of impurities in the reactants may progressively poison the catalyst with each cycle.[1]

  • Leaching: The active this compound may be slowly dissolving into the reaction medium during each run.[6]

  • Fouling: Reaction byproducts may be gradually accumulating on the catalyst surface.[1]

  • Mechanical Loss: Some of the catalyst may be physically lost during the recovery and recycling process.[1]

Troubleshooting Guides

Issue 1: Sudden and Drastic Drop in Catalytic Activity
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Purify Reactants and Solvents: Ensure all starting materials are of high purity and are properly dried. Water is a common poison for Lewis acids.[1] 2. Use an Inert Atmosphere: For oxygen or moisture-sensitive reactions, perform the experiment under a nitrogen or argon atmosphere.[1] 3. Introduce a Scavenger: In some cases, adding a non-interfering agent that reacts with the poison can be effective.
Issue 2: Gradual Decrease in Performance Over Time or with Recycling
Possible Cause Troubleshooting Steps
Thermal Degradation 1. Optimize Reaction Temperature: Verify that the reaction is being conducted within the recommended temperature range for the catalyst. Lowering the temperature may help if the reaction allows. 2. Catalyst Characterization: Use techniques like XRD or BET surface area analysis to check for changes in the catalyst's physical properties.[5]
Fouling 1. Wash the Catalyst: Gently wash the catalyst with a suitable solvent to remove adsorbed byproducts. 2. Calcination: For coke deposition, a controlled calcination (heating in the presence of air or an inert gas) can burn off the deposits.[6]
Leaching 1. Modify Catalyst Support: If using a supported catalyst, consider a different support material that has a stronger interaction with this compound. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the solubility of the catalyst in the reaction medium.

Catalyst Regeneration Methods

Regeneration aims to restore the catalytic activity of a deactivated catalyst. The appropriate method depends on the cause of deactivation.

Method 1: Removal of Poisons and Fouling Agents by Washing

This method is suitable for catalysts deactivated by weakly adsorbed poisons or soluble fouling agents.

Experimental Protocol:

  • Separate the catalyst from the reaction mixture by filtration.

  • Wash the catalyst multiple times with an anhydrous, inert solvent in which the poison or fouling agent is soluble but the catalyst is not.

  • Dry the catalyst under vacuum to remove any residual solvent.

  • Store the regenerated catalyst under an inert atmosphere.

Method 2: Thermal Regeneration (Calcination) for Coke Removal

This method is effective for removing carbonaceous deposits (coke) from the catalyst surface.

Experimental Protocol:

  • Place the deactivated catalyst in a tube furnace.

  • Heat the catalyst to a high temperature (e.g., 400-600°C) under a controlled flow of an inert gas (e.g., nitrogen) or a mixture of an inert gas and a small amount of oxygen.[7] The optimal temperature and gas composition should be determined experimentally to avoid thermal damage to the catalyst.

  • Hold at the target temperature for a set period to ensure complete combustion of the coke.

  • Cool the catalyst to room temperature under an inert gas flow.

  • Store the regenerated catalyst under an inert atmosphere.

Method 3: Acid Washing for Removal of Metal Poisons

For catalysts poisoned by alkali metals or other basic metallic impurities, a mild acid wash can be effective.[8][9]

Experimental Protocol:

  • Wash the deactivated catalyst with deionized water to remove any water-soluble impurities.

  • Prepare a dilute solution of a suitable acid (e.g., acetic acid or very dilute sulfuric acid). The choice of acid and its concentration should be carefully considered to avoid leaching the this compound.

  • Stir the catalyst in the acid solution for a specific duration at a controlled temperature.

  • Filter the catalyst and wash it thoroughly with deionized water to remove any residual acid.

  • Dry the catalyst under vacuum.

  • Store the regenerated catalyst under an inert atmosphere.

Regeneration Method Applicable Deactivation Key Parameters Potential Risks
Solvent Washing Weakly adsorbed poisons, soluble fouling agentsSolvent type, washing volume, number of washesIncomplete removal of strongly bound poisons
Thermal Regeneration (Calcination) Coking/FoulingTemperature, gas atmosphere (inert/oxidative), ramp rate, hold timeSintering, changes in catalyst structure
Acid Washing Alkali and basic metal poisoningAcid type, concentration, temperature, treatment timeLeaching of the active catalyst, damage to support material

Visualizing Deactivation and Regeneration Pathways

Catalyst_Deactivation_Regeneration Active_Catalyst Active YBr₃ Catalyst Deactivated_Catalyst Deactivated YBr₃ Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Pathways Deactivated_Catalyst->Active_Catalyst Regeneration Methods Solvent_Washing Solvent Washing Deactivated_Catalyst->Solvent_Washing For Fouling/ Weak Poisoning Thermal_Treatment Thermal Treatment (Calcination) Deactivated_Catalyst->Thermal_Treatment For Coking Acid_Washing Acid Washing Deactivated_Catalyst->Acid_Washing For Metal Poisoning Poisoning Poisoning (e.g., H₂O, O₂, bases) Poisoning->Deactivated_Catalyst Fouling Fouling (e.g., byproducts, coke) Fouling->Deactivated_Catalyst Thermal_Degradation Thermal Degradation (Sintering) Thermal_Degradation->Deactivated_Catalyst Leaching Leaching Leaching->Deactivated_Catalyst Solvent_Washing->Active_Catalyst Thermal_Treatment->Active_Catalyst Acid_Washing->Active_Catalyst Troubleshooting_Workflow Start Low/No Catalytic Activity Check_Purity Check Purity of Reactants/Solvents Start->Check_Purity Check_Temp Verify Reaction Temperature Check_Purity->Check_Temp High Purity Poisoning Probable Poisoning Check_Purity->Poisoning Impurities Found (e.g., water) Check_Recycling Is Catalyst Recycled? Check_Temp->Check_Recycling Temp OK Thermal_Degradation Probable Thermal Degradation Check_Temp->Thermal_Degradation Temp Too High Fouling_Leaching Probable Fouling or Leaching Check_Recycling->Fouling_Leaching Yes Optimize_Conditions Optimize Reaction Conditions Check_Recycling->Optimize_Conditions No Regen_Poison Regenerate: Acid/Solvent Wash Poisoning->Regen_Poison Regen_Thermal Regenerate: Controlled Calcination Thermal_Degradation->Regen_Thermal Regen_Fouling Regenerate: Solvent Wash/Calcination Fouling_Leaching->Regen_Fouling Regen_Poison->Optimize_Conditions Regen_Thermal->Optimize_Conditions Regen_Fouling->Optimize_Conditions

References

Yttrium Bromide Solubility in Non-Polar Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility of Yttrium Bromide (YBr₃) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: this compound is an inorganic salt, which is ionic in nature. Non-polar solvents, such as hexane (B92381) or toluene (B28343), lack the ability to form significant attractive interactions with the yttrium (Y³⁺) and bromide (Br⁻) ions. Polar solvents, in contrast, can solvate these ions, stabilizing them in solution and overcoming the crystal lattice energy of the solid salt.[1]

Q2: What is the importance of using anhydrous this compound in non-polar solvents?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere to form hydrates.[2][3] The presence of water can significantly interfere with experiments in non-polar solvents by altering the solvent properties and potentially reacting with other reagents. Therefore, using the anhydrous form is critical for reproducibility and for the success of many synthetic procedures.

Q3: What are the main strategies to improve the solubility of this compound in non-polar solvents?

A3: The primary strategies involve the use of complexing agents that can interact with the yttrium ion and shield its charge, making the resulting complex more compatible with a non-polar environment. Key approaches include:

  • Complexation with Crown Ethers or Cryptands: These macrocyclic ligands can encapsulate the Y³⁺ ion, forming a large complex with a lipophilic exterior that is soluble in non-polar solvents.[4][5][6]

  • Use of Phase Transfer Catalysts (PTCs): Catalysts like quaternary ammonium (B1175870) salts can form an ion pair with the bromide anion, facilitating the transfer of the salt into the organic phase.[7][8]

  • Synthesis of Yttrium Complexes with Lipophilic Ligands: By reacting this compound with specific organic ligands (e.g., acylaminocarboxylates), a new complex with inherent solubility in non-polar solvents can be synthesized.[9][10]

Q4: Are there any quantitative data on the solubility of this compound in non-polar solvents?

A4: Published quantitative data on the solubility of this compound in common non-polar solvents like hexane, toluene, or chloroform (B151607) is scarce. However, it is reported to be insoluble in diethyl ether.[11] Some solubility has been observed in moderately polar organic solvents such as 1,4-dioxane (B91453) and tetrahydrofuran.[12] For reference, its solubility in polar solvents like water and ethanol (B145695) is high.[11]

Troubleshooting Guides

Issue 1: this compound does not dissolve in a non-polar solvent even with a complexing agent.

Possible Cause Troubleshooting Step
Presence of Water Ensure that the this compound is strictly anhydrous. Dry the compound under vacuum before use. Use anhydrous grade non-polar solvents.
Incorrect Complexing Agent The size of the cation may not be compatible with the cavity of the crown ether. For Y³⁺, consider crown ethers like 18-crown-6 (B118740). The choice of phase transfer catalyst is also crucial.
Insufficient Amount of Complexing Agent Increase the molar ratio of the complexing agent to this compound. A stoichiometric amount or a slight excess is often required.
Low Temperature Gently warm the mixture to increase the rate of dissolution and the solubility. Monitor for any signs of decomposition.
Kinetic Limitations Allow for sufficient stirring or sonication time, as the dissolution process may be slow.

Issue 2: A precipitate forms after initial dissolution.

Possible Cause Troubleshooting Step
Supersaturation The initial dissolution may have been achieved at a higher temperature, and the complex is precipitating upon cooling. Try to work with more dilute solutions or maintain a slightly elevated temperature.
Reaction with Trace Impurities Ensure all glassware is scrupulously dry and the solvent is free from reactive impurities. Purify the solvent if necessary.
Decomposition of the Complex The yttrium complex formed may be unstable under the experimental conditions. Re-evaluate the choice of ligand or solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTypeSolubility ( g/100 g of solvent)Reference
Water (30°C)Polar, Protic83.3[11]
EthanolPolar, ProticSoluble[11]
Diethyl EtherNon-polarInsoluble[11]
1,4-Dioxane (25°C)Moderately Polar~1.6 (mass %)[12]
TetrahydrofuranModerately PolarLimited Solubility[12]
TolueneNon-polarVery Low (qualitative)N/A
HexaneNon-polarVery Low (qualitative)N/A

Experimental Protocols

Protocol 1: Solubilization of this compound in Toluene using a Crown Ether

Objective: To prepare a solution of this compound in a non-polar solvent for use in organic synthesis.

Materials:

  • Anhydrous this compound (YBr₃)

  • 18-Crown-6

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add anhydrous YBr₃ to a dry flask.

  • Add 1.0 to 1.2 molar equivalents of 18-crown-6 to the flask.

  • Add anhydrous toluene to the desired concentration.

  • Stir the mixture at room temperature. Gentle heating (e.g., to 40-50°C) may be applied to facilitate dissolution.

  • Continue stirring until the solids have dissolved. The resulting solution contains the [Y(18-crown-6)]³⁺ complex.

Protocol 2: Synthesis of a Soluble Yttrium-Ligand Complex

Objective: To synthesize a yttrium complex with enhanced solubility in non-polar solvents. This is a general representation based on the synthesis of lanthanide-Schiff base complexes.[9]

Materials:

  • This compound (YBr₃)

  • Lipophilic Schiff base ligand (e.g., 2 equivalents)

  • Ethanol (as a reaction solvent)

  • Non-polar solvent for final dissolution (e.g., chloroform, benzene)

Procedure:

  • Dissolve the YBr₃ in ethanol.

  • In a separate flask, dissolve the lipophilic Schiff base ligand in ethanol.

  • Add the ligand solution to the this compound solution and reflux the mixture for several hours.

  • Cool the solution and concentrate it to obtain the solid complex.

  • Wash the resulting solid with a solvent in which the complex is insoluble but the excess ligand is soluble (e.g., hot chloroform, depending on the ligand).[9]

  • Dry the purified complex under vacuum.

  • The resulting yttrium complex should exhibit improved solubility in non-polar solvents like chloroform or benzene.[9]

Visualizations

experimental_workflow cluster_start Initial State cluster_process Solubilization Process cluster_end Final State YBr3 Anhydrous YBr₃ (Insoluble) Agent Add Complexing Agent (e.g., 18-Crown-6) YBr3->Agent Solvent Non-Polar Solvent (e.g., Toluene) Solvent->Agent Solution Homogeneous Solution ([Y(Crown Ether)]Br₃ Complex) Agent->Solution Stirring/ Heating

Caption: Workflow for solubilizing YBr₃ with a crown ether.

logical_relationship YBr3 This compound (YBr₃) Ionic, Polar Insoluble Insoluble System YBr3->Insoluble SolubleComplex Soluble Yttrium Complex YBr3->SolubleComplex Forms Complex With NonPolarSolvent Non-Polar Solvent (e.g., Hexane) NonPolarSolvent->Insoluble ComplexingAgent Complexing Agent (Lipophilic Exterior) ComplexingAgent->SolubleComplex SolubleComplex->NonPolarSolvent Soluble In

Caption: Rationale for using complexing agents.

References

minimizing by-product formation in Yttrium bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during reactions involving Yttrium bromide (YBr₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound reactions?

A1: The most prevalent by-products encountered in reactions involving this compound are Yttrium oxybromide (YOBr), hydrated this compound (YBr₃·nH₂O), and various side-products specific to the organic reaction being performed. In catalytic applications, such as the ring-opening of epoxides, by-products like polyethers can also form.

Q2: Why is the formation of Yttrium oxybromide (YOBr) a concern?

A2: Yttrium oxybromide is a common impurity that can arise from the reaction of this compound with trace amounts of water or oxygen, especially at elevated temperatures. Its presence can affect the stoichiometry of the intended reaction and introduce difficulties in product purification.

Q3: How does the purity of the starting this compound affect by-product formation?

A3: The purity of the this compound used is critical. Commercially available this compound can contain varying levels of water and other impurities. Using anhydrous this compound is crucial for minimizing water-related by-products like Yttrium oxybromide.[1]

Q4: Can the choice of solvent influence the formation of by-products?

A4: Yes, the solvent can play a significant role. Protic solvents can react with this compound, leading to the formation of undesired by-products. Polar aprotic solvents are generally preferred for many reactions involving this compound.

Q5: How critical is temperature control in minimizing by-products?

A5: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products and other side reactions. It is essential to identify an optimal temperature that balances reaction rate and product purity.

Troubleshooting Guides

Issue 1: Formation of a White Precipitate (Suspected Yttrium Oxybromide)

Symptoms:

  • A white, insoluble powder is observed in the reaction mixture.

  • Reduced yield of the desired product.

Possible Causes and Solutions:

CauseSolution
Presence of water in the reaction Use anhydrous this compound. Dry all solvents and reagents thoroughly before use. Handle this compound and set up the reaction under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
Use of hydrated this compound If using a hydrated form, it must be dehydrated prior to use. A common method is the ammonium (B1175870) bromide route.[1][2]
Reaction with atmospheric moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Low Yield or Incomplete Reaction

Symptoms:

  • The reaction does not proceed to completion, as indicated by monitoring techniques (e.g., TLC, GC, NMR).

  • A significant amount of starting material remains.

Possible Causes and Solutions:

CauseSolution
Poor quality or impure reagents Ensure the purity of all starting materials. Purify reagents if necessary.
Incorrect stoichiometry Carefully measure and control the molar ratios of the reactants. In some cases, a slight excess of one reactant may be beneficial, but this should be determined empirically.
Suboptimal reaction temperature The reaction may require a higher temperature to proceed at a reasonable rate. Increase the temperature incrementally while monitoring for by-product formation.
Insufficient reaction time The reaction may not have been allowed to run for a sufficient duration. Continue to monitor the reaction until no further conversion of the starting material is observed.
Issue 3: Formation of Unexpected Organic By-products

Symptoms:

  • Multiple spots are observed on a TLC plate.

  • Complex mixture of products is identified by GC-MS or NMR.

Possible Causes and Solutions:

CauseSolution
Side reactions catalyzed by this compound Optimize reaction conditions such as temperature, solvent, and reaction time to favor the desired reaction pathway. Consider using a lower catalyst loading.
Incorrect order of reagent addition The order in which reagents are added can significantly impact the reaction outcome. Consult literature for the specific reaction or experiment with different addition protocols.
Decomposition of product or starting material The desired product or starting materials may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.

Experimental Protocols

Protocol 1: Preparation of Anhydrous this compound from Yttrium Oxide

This protocol describes a common method for synthesizing anhydrous this compound, which is crucial for minimizing water-related by-products.[2][3]

Materials:

  • Yttrium oxide (Y₂O₃)

  • Ammonium bromide (NH₄Br), excess

  • Tube furnace

  • Quartz tube

  • Inert gas supply (e.g., dry nitrogen or argon)

  • Vacuum pump

Procedure:

  • Thoroughly mix Yttrium oxide with an excess of ammonium bromide in a mortar and pestle.

  • Place the mixture in a quartz boat and insert it into a quartz tube within a tube furnace.

  • Heat the mixture under a flow of dry, oxygen-free nitrogen gas. The reaction proceeds through the formation of an intermediate, (NH₄)₃YBr₆.[2]

  • After the initial reaction, increase the temperature to sublime any unreacted ammonium bromide.

  • Finally, heat the product under vacuum to remove any remaining volatile impurities and ensure complete conversion to anhydrous this compound.

  • Cool the anhydrous this compound to room temperature under an inert atmosphere and transfer it to a glovebox for storage.

Workflow for Anhydrous this compound Synthesis

Y2O3 Yttrium Oxide (Y₂O₃) Mix Mix Reactants Y2O3->Mix NH4Br Ammonium Bromide (NH₄Br) NH4Br->Mix Heat_N2 Heat under N₂ flow Mix->Heat_N2 Intermediate Formation of (NH₄)₃YBr₆ Heat_N2->Intermediate Heat_Sublime Heat to Sublime Excess NH₄Br Intermediate->Heat_Sublime Heat_Vacuum Heat under Vacuum Heat_Sublime->Heat_Vacuum YBr3 Anhydrous YBr₃ Heat_Vacuum->YBr3

Caption: Synthesis of anhydrous this compound.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the published literature that directly compares the percentage of by-product formation under varying reaction conditions for a wide range of this compound reactions. The information available is largely qualitative. Researchers are encouraged to perform optimization studies for their specific reactions to determine the optimal conditions for minimizing by-products.

Logical Relationships for Troubleshooting

The following diagram illustrates a general troubleshooting workflow for minimizing by-product formation in this compound reactions.

Start Reaction with By-product Formation Check_Purity Check Purity of YBr₃ and Reagents Start->Check_Purity Is_Anhydrous Is YBr₃ Anhydrous? Check_Purity->Is_Anhydrous Use_Anhydrous Use/Prepare Anhydrous YBr₃ Is_Anhydrous->Use_Anhydrous No Check_Conditions Review Reaction Conditions Is_Anhydrous->Check_Conditions Yes Use_Anhydrous->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Optimize_Stoich Optimize Stoichiometry Check_Conditions->Optimize_Stoich Monitor Monitor Reaction Progress Optimize_Temp->Monitor Optimize_Solvent->Monitor Optimize_Stoich->Monitor Success Minimized By-products Monitor->Success

Caption: General troubleshooting workflow.

References

Technical Support Center: Thermal Decomposition of Yttrium Bromide (YBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yttrium Bromide (YBr₃) at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What happens when I heat this compound (YBr₃) in an inert atmosphere (e.g., Argon, Nitrogen)?

A1: In a strictly inert atmosphere or vacuum, this compound is thermally stable up to its melting point of 904°C. The primary phenomenon observed at high temperatures, before melting, is sublimation, where YBr₃ transitions directly from a solid to a gas. This gaseous phase may contain both monomeric (YBr₃) and dimeric (Y₂Br₆) molecules. It is important to note that this is a phase change, not a chemical decomposition into different substances. A slow, endothermic phase transition related to a change in the crystal structure may be observed starting around 300°C, but this does not involve chemical breakdown.[1]

Q2: What are the thermal decomposition products of YBr₃ in the presence of air or oxygen?

A2: When heated in an oxidizing atmosphere, YBr₃ will react with oxygen to form a series of intermediate compounds before finally converting to Yttrium(III) Oxide (Y₂O₃). The expected pathway involves the formation of Yttrium Oxybromide (YOBr) and an intermediate oxybromide species (Y₃O₄Br). The gaseous byproducts are expected to be bromine or bromine-containing compounds.

Q3: At what temperature does YBr₃ start to decompose in air?

Q4: My YBr₃ sample is highly hygroscopic. How will water content affect thermal decomposition?

A4: this compound and its hydrates are hygroscopic. If water is present in your sample (as YBr₃·nH₂O), the initial heating stage will involve dehydration. This typically occurs at relatively low temperatures (e.g., ~100-200°C). The presence of water vapor at higher temperatures can facilitate the formation of yttrium oxybromide and ultimately yttrium oxide. Therefore, for experiments aiming to study the decomposition of pure YBr₃, it is crucial to use an anhydrous sample and handle it in a dry atmosphere (e.g., a glovebox).

Q5: Are there any safety concerns related to the thermal decomposition of YBr₃?

A5: Yes. Thermal decomposition in an oxidizing environment can release irritating and corrosive bromine-containing gases.[2] All high-temperature experiments with YBr₃ should be conducted in a well-ventilated fume hood or a controlled atmosphere system with appropriate exhaust gas scrubbing.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Unexpected mass loss at low temperatures (< 200°C) during TGA. The YBr₃ sample may be hydrated.Dry the sample under vacuum before the experiment or perform the experiment in a dry atmosphere. Account for the mass loss of water in your analysis.
Sample gains mass during heating in an inert gas flow. The inert gas contains trace amounts of oxygen. Yttrium's high affinity for oxygen leads to the formation of oxybromides or oxides.Use high-purity inert gas (99.999% or higher). Consider using an oxygen trap in your gas line.
The color of the white YBr₃ powder changes during heating in air. This indicates a chemical reaction, likely the formation of yttrium oxybromide and/or yttrium oxide.This is an expected part of the decomposition process in an oxidizing atmosphere. Use techniques like XRD to identify the phases present at different temperatures.
Final product after heating in air is not pure Y₂O₃. The decomposition may be incomplete, or intermediate species like YOBr or Y₃O₄Br may still be present.Increase the final temperature and/or the hold time at the final temperature to ensure complete conversion to Y₂O₃. A temperature of at least 1000-1200°C may be required.
Corrosion of the experimental apparatus (e.g., furnace tube, sample holder). Release of corrosive bromine gas during decomposition.Use corrosion-resistant materials for your experimental setup (e.g., alumina (B75360), quartz). Ensure adequate ventilation and consider a downstream trap for halogen gases.

Data Presentation

Table 1: Summary of Thermal Events for this compound (YBr₃)

Atmosphere Temperature Range Process Solid Product(s) Gaseous Product(s)
Inert (e.g., Argon)~300°CEndothermic Phase TransitionYBr₃ (different crystal phase)None
Inert (e.g., Argon)High Temp. (< 904°C)SublimationYBr₃YBr₃(g), Y₂Br₆(g)
Inert (e.g., Argon)904°CMeltingYBr₃ (liquid)YBr₃(g), Y₂Br₆(g)
Oxidizing (e.g., Air)Elevated Temp. (Est. >400°C)OxidationYttrium Oxybromide (YOBr)Bromine-containing gases
Oxidizing (e.g., Air)Higher Temp.Further OxidationIntermediate Oxybromide (Y₃O₄Br)Bromine-containing gases
Oxidizing (e.g., Air)High Temp. (Est. >900°C)Final DecompositionYttrium(III) Oxide (Y₂O₃)Bromine-containing gases

Experimental Protocols

Methodology: Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

This protocol is designed to study the thermal decomposition of YBr₃ in a controlled atmosphere.

  • Sample Preparation:

    • Handle anhydrous YBr₃ powder inside a glovebox with a dry argon or nitrogen atmosphere to prevent hydration.

    • Accurately weigh 5-10 mg of the YBr₃ sample into an alumina or platinum crucible.

  • Instrumentation Setup:

    • Place the crucible in a thermogravimetric analyzer (TGA).

    • Couple the gas outlet of the TGA to a mass spectrometer (MS) via a heated transfer line (typically heated to ~200°C to prevent condensation of evolved gases).

    • Purge the TGA furnace with the desired gas (e.g., high-purity argon or synthetic air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 1200°C at a constant heating rate (e.g., 10°C/min).

    • During the heating program, continuously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the mass spectra of the evolved gases.

  • Data Analysis:

    • Analyze the TGA/DTG curves to identify the temperatures of mass loss events.

    • Correlate the mass loss steps with the corresponding signals from the MS to identify the gaseous species evolved at each step.

    • If intermediate products are suspected, perform separate experiments where the heating is stopped at specific temperatures, and the solid residue is rapidly cooled and analyzed by X-ray diffraction (XRD) to identify the crystalline phases.

Visualizations

Thermal_Decomposition_Inert YBr3_solid YBr₃ (solid) YBr3_gas YBr₃(g) + Y₂Br₆(g) YBr3_solid->YBr3_gas High Temp (<904°C) YBr3_liquid YBr₃ (liquid) YBr3_solid->YBr3_liquid 904°C

Caption: Thermal behavior of YBr₃ in an inert atmosphere.

Thermal_Decomposition_Oxidizing YBr3 YBr₃ YOBr YOBr YBr3->YOBr + O₂ Y3O4Br Y₃O₄Br YOBr->Y3O4Br + O₂ Gas1 + Br₂(g) (?) Y2O3 Y₂O₃ Y3O4Br->Y2O3 + O₂ Gas2 + Br₂(g) (?) Gas3 + Br₂(g) (?)

Caption: Proposed decomposition pathway of YBr₃ in an oxidizing atmosphere.

References

troubleshooting low yields in Yttrium bromide mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yttrium Bromide Reactions

Welcome to the technical support center for this compound (YBr₃) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a primary focus on resolving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions using this compound?

Low yields in this compound mediated reactions typically stem from a few critical factors. The most common issue is the deactivation of the catalyst. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere and solvents.[1][2] This moisture can hydrolyze the catalyst, rendering it inactive.[3] Other significant factors include the use of impure reagents, suboptimal reaction temperatures, incorrect catalyst loading, or catalyst deactivation during prolonged reactions at elevated temperatures.[4][5]

Q2: How important is the purity and handling of this compound?

The quality and handling of this compound are paramount for reaction success. It is essential to use anhydrous or "ultra dry" this compound, which is often supplied in ampoules under an inert atmosphere like argon.[6] Due to its hygroscopic and potentially air-sensitive nature in powdered form, it must be handled exclusively in a glovebox or under a stream of inert gas (e.g., nitrogen or argon) to prevent contamination from air and moisture.[7][8] Failure to use stringent anhydrous and anaerobic techniques is a primary cause of reaction failure.

Q3: My this compound-mediated reaction is sluggish or fails to start. What is the first thing I should check?

The most probable culprit is the presence of water. Meticulously review your experimental setup for sources of moisture. This includes:

  • Solvents: Ensure solvents are freshly and thoroughly dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina (B75360) column).

  • Reagents: Check if other reagents are anhydrous and were handled properly.

  • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature (>120°C) for several hours and cooling under an inert atmosphere.[9]

  • Atmosphere: The reaction should be run under a positive pressure of a dry, inert gas.[10]

Q4: Can the reaction temperature significantly impact the yield?

Yes, temperature is a critical parameter. For some reactions, elevated temperatures can overcome activation energy barriers and increase reaction rates. However, for others, high temperatures can lead to catalyst deactivation or the formation of unwanted side products, ultimately lowering the yield of the desired product.[4] The optimal temperature must be determined for each specific reaction, often through systematic screening.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields.

Problem 1: Reaction shows low or no conversion of starting material.
Potential CauseRecommended SolutionRationale
Catalyst Deactivation by Moisture • Use high-purity, anhydrous this compound (≥99.9%).• Handle YBr₃ exclusively in a glovebox or under inert gas.• Use freshly dried, anhydrous solvents.• Flame-dry or oven-dry all glassware immediately before use.[9]This compound is extremely sensitive to water.[1][2] Trace moisture will hydrolyze the catalyst to inactive yttrium species, halting the reaction.[3]
Suboptimal Catalyst Loading • Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).• Ensure accurate weighing and transfer of the catalyst.The catalytic cycle may be inefficient at low concentrations, or a portion of the catalyst may be consumed by trace impurities.
Incorrect Reaction Temperature • If the reaction is sluggish at room temperature, gradually increase the temperature.• If decomposition or side products are suspected, run the reaction at a lower temperature.Catalytic activity is temperature-dependent. Some reactions require thermal energy, while others are sensitive to heat-induced degradation.[4]
Inhibitors or Impurities in Reagents • Purify starting materials and reagents (e.g., by distillation, recrystallization, or chromatography).• Use reagents from a new, unopened bottle.Impurities in the substrate or solvent can act as catalyst poisons, binding to the yttrium center and preventing it from participating in the reaction.[5]
Problem 2: Significant formation of side products is observed.
Potential CauseRecommended SolutionRationale
Reaction Temperature is Too High • Lower the reaction temperature.• Consider a stepwise addition of reagents at a controlled temperature.High temperatures can provide alternative reaction pathways, leading to decomposition or undesired side reactions.[4]
Presence of Water or Protic Impurities • Implement rigorous anhydrous techniques as described above.Water can participate in the reaction, leading to hydrolysis of substrates or products.
Incorrect Stoichiometry or Reagent Ratio • Carefully verify the stoichiometry of all reactants.• If using a cocatalyst, optimize the ratio relative to the this compound.Some catalytic systems require a precise ratio of components to function correctly and selectively.[4]
Problem 3: Reaction yields are inconsistent between experiments.
Potential CauseRecommended SolutionRationale
Variable Quality of YBr₃ or Solvents • Use YBr₃ from the same lot or a new, sealed container.• Always use freshly purified solvents for each reaction.The amount of moisture or other impurities can vary between bottles of reagents or batches of solvent, leading to inconsistent results.
Inconsistent Inert Atmosphere Technique • Ensure the inert gas line is equipped with a drying tube.• Check for leaks in the reaction setup (e.g., at joints and septa).Small leaks can introduce enough air and moisture over the course of the reaction to significantly impact the outcome.
Product Loss During Workup • Check all layers (aqueous and organic) by TLC or LC-MS for the presence of the product before discarding.[11]• Ensure the pH of the aqueous wash is appropriate for the product's stability.The product might be more water-soluble than expected or could be unstable to the acidic or basic conditions of the workup.[11]

Visual Troubleshooting Guides

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low yields in this compound mediated reactions.

G Troubleshooting Workflow for Low Yields start_node Low Yield Observed check_node1 Moisture Contamination Possible? start_node->check_node1 Start Diagnosis check_node check_node action_node action_node solution_node solution_node action_node1 Review Anhydrous Technique: - Flame-dry glassware - Use anhydrous solvents - Handle YBr3 under inert gas check_node1->action_node1 Yes check_node2 Reagent Purityor Stoichiometry Issue? check_node1->check_node2 No solution_node1 Yield Improved action_node1->solution_node1 Implement & Rerun action_node2 Review Reagents: - Purify starting materials - Use new reagents - Verify stoichiometry check_node2->action_node2 Yes check_node3 Reaction Conditions Suboptimal? check_node2->check_node3 No action_node2->solution_node1 action_node3 Optimize Conditions: - Vary Temperature - Adjust Catalyst Loading - Screen Solvents check_node3->action_node3 Yes solution_node2 Consult Further Literature check_node3->solution_node2 No action_node3->solution_node1

Caption: A decision tree for troubleshooting low reaction yields.

Catalyst Deactivation Pathway

This diagram illustrates the primary mechanism of catalyst deactivation by water.

G YBr₃ Deactivation by Moisture cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway active YBr₃ (Active Lewis Acid Catalyst) product Desired Product active->product Catalyzes inactive [Y(OH)nBr₃₋n] (Inactive Species) active->inactive reagent Substrate reagent->product water H₂O (Contaminant) water->inactive

References

impact of precursor purity on Yttrium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Yttrium Bromide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of high-purity this compound (YBr₃), with a particular focus on the critical role of precursor purity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing anhydrous this compound?

The most widely used method for preparing anhydrous this compound is the reaction of high-purity yttrium oxide (Y₂O₃) with ammonium (B1175870) bromide (NH₄Br).[1][2] This reaction is typically carried out at elevated temperatures and proceeds through an ammonium this compound intermediate, (NH₄)₃YBr₆.[1]

Q2: How critical is the purity of the yttrium oxide precursor?

The purity of the yttrium oxide precursor is paramount and directly impacts the purity and yield of the final this compound product.[3] Impurities in the starting material can be carried through the synthesis process and are often difficult to remove from the final product. For applications requiring high-purity this compound, such as in crystal growth and as a scientific standard, starting with the highest purity yttrium oxide is essential.[3]

Q3: What are the common impurities in yttrium oxide that can affect the synthesis?

Common impurities in commercial yttrium oxide can include other rare earth oxides (e.g., oxides of dysprosium, erbium, ytterbium), as well as non-rare earth elements like iron, silicon, and calcium. The presence of these impurities can lead to the formation of their respective bromides, contaminating the final this compound product.

Q4: My final this compound product is discolored (e.g., yellowish). What is the likely cause?

A pure this compound product should be a white crystalline solid.[1] A yellowish tint can indicate the presence of impurities, often resulting from incomplete reactions or contamination. Iron impurities in the precursor materials are a common cause of yellow discoloration. It could also suggest the formation of yttrium oxybromide (YOBr) if moisture was not rigorously excluded during the synthesis and handling.

Q5: How can I characterize the purity of my synthesized this compound?

Several analytical techniques can be employed to assess the purity of this compound. X-ray Diffraction (XRD) is used to confirm the crystal structure and identify any crystalline impurity phases. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) are highly sensitive methods for quantifying metallic impurities. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect the presence of hydroxide (B78521) or oxybromide species.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction between Y₂O₃ and NH₄Br. 2. Sub-optimal reaction temperature or time. 3. Loss of product during purification (sublimation).1. Ensure a homogenous mixture of reactants and use a slight excess of NH₄Br. 2. Optimize the heating profile. A step-wise increase in temperature is often effective. 3. Carefully control the temperature during vacuum sublimation to minimize loss of YBr₃.
Product is Contaminated with Yttrium Oxybromide (YOBr) 1. Presence of moisture in the reactants or reaction atmosphere. 2. Incomplete conversion of the oxide.1. Thoroughly dry both Y₂O₃ and NH₄Br before use. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Increase the reaction time and/or temperature to ensure complete conversion of Y₂O₃ to YBr₃.
Presence of Metallic Impurities in the Final Product 1. Use of low-purity Y₂O₃ precursor. 2. Contamination from the reaction vessel.1. Utilize high-purity (e.g., 99.99% or higher) yttrium oxide. 2. Use a high-purity, inert reaction vessel such as a quartz or alumina (B75360) boat within a tube furnace.
Final Product is Hygroscopic and Difficult to Handle Anhydrous this compound is inherently hygroscopic.Handle the final product in a glovebox under a dry, inert atmosphere. Store in a tightly sealed container with a desiccant.

Impact of Precursor Purity on this compound Synthesis (Quantitative Data)

The following table provides a summary of expected outcomes based on the purity of the starting yttrium oxide precursor. The data is illustrative and assumes optimized reaction conditions.

Y₂O₃ Precursor Purity (%)Expected YBr₃ Purity (%)Typical Yield (%)Key Impurities in Final Product
99.0~99.285-90Other rare earth bromides, FeBr₃, SiBr₄
99.9~99.9290-95Trace other rare earth bromides, trace FeBr₃
99.99~99.992>95Sub-ppm levels of other rare earth bromides
99.999>99.999>98Ultra-trace levels of metallic impurities

Experimental Protocol: Synthesis of High-Purity Anhydrous this compound

This protocol describes the synthesis of anhydrous this compound from yttrium oxide and ammonium bromide.

Materials:

  • High-Purity Yttrium Oxide (Y₂O₃), 99.99% or higher

  • Ammonium Bromide (NH₄Br), 99.99% or higher

  • Quartz tube furnace

  • Quartz or Alumina boat

  • Schlenk line or glovebox

  • High-purity Argon or Nitrogen gas

Procedure:

  • Drying of Precursors:

    • Dry the yttrium oxide powder in an oven at 800°C for 4 hours to remove any adsorbed moisture and carbonates.

    • Dry the ammonium bromide under vacuum at 100°C for 6 hours.

  • Mixing of Reactants:

    • In a glovebox or under an inert atmosphere, thoroughly mix the dried yttrium oxide and ammonium bromide in a 1:10 molar ratio (Y₂O₃:NH₄Br). A slight excess of ammonium bromide is used to ensure complete reaction.

  • Reaction:

    • Place the mixture in a quartz or alumina boat and position it in the center of a quartz tube furnace.

    • Purge the tube furnace with high-purity argon or nitrogen gas for at least 30 minutes.

    • Heat the furnace to 200°C and hold for 2 hours to initiate the reaction and form the (NH₄)₃YBr₆ intermediate.

    • Slowly ramp the temperature to 350°C and hold for 4 hours to decompose the intermediate and form anhydrous this compound.

    • Ammonia and water vapor are evolved during this process and should be vented safely.

  • Purification:

    • After the reaction is complete, increase the temperature to 450°C under a dynamic vacuum to sublime any excess ammonium bromide.

    • The this compound can be further purified by vacuum sublimation at 850-900°C. The purified this compound will deposit in a cooler zone of the reaction tube.

  • Handling and Storage:

    • Allow the furnace to cool to room temperature under an inert atmosphere.

    • Transfer the purified this compound to a sealed container inside a glovebox.

    • Store the product under a dry, inert atmosphere.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Precursor Preparation cluster_reaction Synthesis Reaction cluster_purification Purification cluster_final Final Product Y2O3 High-Purity Y₂O₃ Dry_Y2O3 Dry Y₂O₃ (800°C, 4h) Y2O3->Dry_Y2O3 NH4Br High-Purity NH₄Br Dry_NH4Br Dry NH₄Br (100°C, 6h, vacuum) NH4Br->Dry_NH4Br Mix Mix Reactants (1:10 molar ratio) Dry_Y2O3->Mix Dry_NH4Br->Mix React Heat in Tube Furnace (Inert Atmosphere) Mix->React Step1 200°C, 2h (Formation of (NH₄)₃YBr₆) React->Step1 Step2 350°C, 4h (Decomposition to YBr₃) Step1->Step2 Sublime_NH4Br Remove Excess NH₄Br (450°C, vacuum) Step2->Sublime_NH4Br Sublime_YBr3 Purify YBr₃ (850-900°C, vacuum) Sublime_NH4Br->Sublime_YBr3 Product High-Purity Anhydrous YBr₃ Sublime_YBr3->Product Handle Handle & Store in Glovebox Product->Handle

Caption: Experimental workflow for the synthesis of high-purity this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Synthesis Start Synthesis Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Discolored Product Discolored? LowYield->Discolored No CheckReaction Check Reaction Parameters: - Temperature Profile - Reaction Time - Reactant Ratio LowYield->CheckReaction Yes Impure Product Impure (by analysis)? Discolored->Impure No CheckImpurities Check Precursor Purity: - Iron content Discolored->CheckImpurities Yes AnalyzePrecursors Analyze Precursor Purity: - ICP-MS/AES for trace metals Impure->AnalyzePrecursors Yes End Synthesize High-Purity YBr₃ Impure->End No CheckPurification Check Purification Step: - Sublimation Temperature - Vacuum Level CheckReaction->CheckPurification CheckPurification->End CheckMoisture Check for Moisture Contamination: - Drying of Precursors - Inert Atmosphere Integrity CheckImpurities->CheckMoisture CheckMoisture->End OptimizePurification Optimize Purification: - Sublimation temperature gradient - Multiple sublimation steps AnalyzePrecursors->OptimizePurification OptimizePurification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Scaling Up Yttrium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Yttrium Bromide (YBr₃) from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory method for producing anhydrous this compound is the reaction of Yttrium Oxide (Y₂O₃) with ammonium (B1175870) bromide (NH₄Br).[1] This method, often referred to as the ammonium bromide route, proceeds through an intermediate, (NH₄)₃YBr₆.[1] Another documented method involves the reaction of yttrium carbide (YC₂) with elemental bromine.[1]

Q2: What are the primary challenges when scaling up this compound synthesis from lab to pilot scale?

A2: Scaling up any chemical synthesis introduces challenges that are often physical rather than purely chemical in nature. For this compound synthesis, key challenges include:

  • Heat Management: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature runaways in large reactors. Efficient heat removal becomes critical.

  • Mass Transfer: Ensuring uniform mixing of reactants in a large vessel is more complex and can affect reaction rates and yield.

  • Material Handling: The hygroscopic nature of this compound requires stringent control of atmospheric moisture to prevent the formation of hydrates and oxybromides.[2] Handling large quantities of materials under inert or dry conditions is a significant operational challenge.

  • Safety Protocols: The risks associated with handling chemicals and potential reaction runaways are magnified at a larger scale, necessitating more robust safety procedures and infrastructure.

  • Purification: Methods like sublimation or distillation that are straightforward in the lab may require specialized and costly equipment at the pilot scale.

Q3: How does the choice of raw materials impact the quality of the final this compound product?

A3: The purity of the starting materials, particularly the Yttrium Oxide, is crucial. Impurities in the Yttrium Oxide can be carried through the synthesis and are often difficult to remove from the final product. Using high-purity Yttrium Oxide (99.9% or higher) is recommended for synthesizing high-purity this compound.

Troubleshooting Guide

Q1: My final this compound product is off-white or yellowish instead of white. What is the likely cause?

A1: A discoloration of the final product often indicates the presence of impurities.

  • Incomplete Reaction: Residual unreacted Yttrium Oxide can impart a pale color. Ensure the reaction has gone to completion by optimizing reaction time and temperature.

  • Formation of Yttrium Oxybromide (YOBr): Exposure to moisture or oxygen, especially at high temperatures, can lead to the formation of Yttrium Oxybromide. It is critical to use thoroughly dried starting materials and maintain a strictly inert atmosphere (e.g., dry nitrogen or argon) throughout the synthesis and handling.

  • Impurities from Reactants or Reactor: Impurities in the starting materials or leaching from the reactor vessel at high temperatures can also cause discoloration.

Q2: The yield of my this compound synthesis is significantly lower than expected upon scaling up. What are the potential reasons?

A2: Low yields during scale-up can be attributed to several factors:

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized areas of high reactant concentration and others of low concentration, resulting in an incomplete reaction.

  • Sublimation of Product: this compound can sublime at the high temperatures used in its synthesis. In a larger system with a higher flow of inert gas, product loss due to sublimation can be more significant. Check for product deposition in cooler parts of the apparatus.

  • Mass Transfer Limitations: The rate of reaction may become limited by the rate at which reactants can be brought together, a common issue when moving from a small, well-mixed flask to a large reactor.

Q3: I am observing poor crystallinity in my final product. How can this be improved?

A3: Poor crystallinity can affect the material's performance.

  • Rapid Cooling: Cooling the product too quickly from the reaction temperature can result in an amorphous powder. A slow, controlled cooling process is recommended.

  • Presence of Impurities: Impurities can disrupt the crystal lattice. Ensure high-purity starting materials and prevent hydrolysis.

  • Purification: Purification methods like high-vacuum sublimation can yield high-quality crystalline this compound.

Data Presentation

Table 1: Comparison of Typical Lab Scale vs. Illustrative Pilot Scale Synthesis Parameters for Anhydrous Metal Bromide Production

ParameterLab Scale (YBr₃ Synthesis)Pilot Scale (Illustrative for Metal Bromide)
Starting Material Yttrium Oxide (Y₂O₃), Ammonium Bromide (NH₄Br)Metal Oxide, Ammonium Bromide
Batch Size 10 - 100 g10 - 50 kg
Reactor Volume 250 - 1000 mL flask50 - 200 L reactor
Reaction Temperature 300 - 400 °C300 - 450 °C
Reaction Time 4 - 8 hours8 - 16 hours
Atmosphere Flowing dry Nitrogen or ArgonControlled inert atmosphere (N₂ or Ar)
Typical Yield 85 - 95%80 - 90%
Purity (pre-purification) 98 - 99.5%97 - 99%
Purification Method Vacuum sublimationVacuum distillation or sublimation
Final Purity > 99.9%> 99.5%

Note: Pilot scale data is illustrative for a generic anhydrous metal bromide synthesis and may need to be optimized for this compound.

Experimental Protocols

Lab Scale Synthesis of this compound via the Ammonium Bromide Route

Materials:

  • Yttrium Oxide (Y₂O₃), 99.9% purity

  • Ammonium Bromide (NH₄Br), 99.5% purity, dried

  • Quartz boat

  • Tube furnace

  • Dry Nitrogen or Argon gas supply

Procedure:

  • Thoroughly mix Yttrium Oxide and an excess of Ammonium Bromide in a molar ratio of approximately 1:6.

  • Place the mixture in a quartz boat and position it in the center of a tube furnace.

  • Purge the tube furnace with a steady flow of dry nitrogen or argon gas for at least 30 minutes to remove air and moisture.

  • Heat the furnace to 200°C and hold for 1 hour to drive off any residual moisture.

  • Slowly ramp the temperature to 350-400°C and maintain for 4-6 hours. The reaction will produce ammonia (B1221849) and water vapor, which are carried away by the inert gas stream.

  • After the reaction is complete, allow the furnace to cool to room temperature under the inert gas flow.

  • The crude this compound is then purified by sublimation under high vacuum to remove any unreacted ammonium bromide and other volatile impurities.

Conceptual Pilot Scale Synthesis of this compound

Equipment:

  • Jacketed glass-lined or high-nickel alloy reactor (e.g., Hastelloy) with a suitable agitator.

  • Inert gas (Nitrogen or Argon) supply and venting system with a scrubber.

  • Heating and cooling system for the reactor jacket.

  • Solids charging system designed for an inert atmosphere.

  • Downstream vacuum distillation or sublimation unit.

Procedure Outline:

  • Reactor Preparation: The reactor is made inert by purging with dry nitrogen or argon.

  • Charging Reactants: Dried Yttrium Oxide and Ammonium Bromide are charged to the reactor using a closed system to prevent exposure to air.

  • Reaction: The reactor is heated according to a pre-defined temperature profile, similar to the lab scale but with slower ramp rates to ensure even heating. The agitator is run at a speed optimized for efficient mixing of the solid reactants.

  • Off-Gas Handling: The ammonia and water vapor produced are safely vented through a scrubber system.

  • Cooling: After the reaction is complete, the reactor is cooled down in a controlled manner.

  • Product Isolation and Purification: The crude this compound is transferred to a vacuum sublimation or distillation unit under an inert atmosphere for purification.

Mandatory Visualizations

experimental_workflow Experimental Workflow: From Lab to Pilot Scale cluster_lab Lab Scale cluster_pilot Pilot Scale lab_reactants Y₂O₃ + NH₄Br (g scale) lab_reaction Tube Furnace Reaction (350-400°C, N₂/Ar flow) lab_reactants->lab_reaction lab_purification Vacuum Sublimation lab_reaction->lab_purification lab_product High-Purity YBr₃ lab_purification->lab_product pilot_reactants Y₂O₃ + NH₄Br (kg scale) lab_product->pilot_reactants Scale-Up Considerations pilot_reaction Jacketed Reactor (Controlled Heating, Agitation) pilot_reactants->pilot_reaction pilot_purification Vacuum Distillation/Sublimation pilot_reaction->pilot_purification pilot_product Bulk High-Purity YBr₃ pilot_purification->pilot_product

Caption: Experimental Workflow: From Lab to Pilot Scale

troubleshooting_guide Troubleshooting this compound Synthesis start Synthesis Issue? issue_color Product Discoloration? start->issue_color issue_yield Low Yield? start->issue_yield issue_purity Low Purity? start->issue_purity cause_hydrolysis Hydrolysis (YOBr formation) issue_color->cause_hydrolysis Yes cause_incomplete_rxn Incomplete Reaction issue_color->cause_incomplete_rxn Yes issue_yield->cause_incomplete_rxn Yes cause_sublimation Product Sublimation issue_yield->cause_sublimation Yes cause_poor_mixing Poor Mixing issue_yield->cause_poor_mixing Yes issue_purity->cause_hydrolysis Yes issue_purity->cause_incomplete_rxn Yes solution_purification Enhance Purification Step issue_purity->solution_purification Yes solution_inert Improve Inert Atmosphere cause_hydrolysis->solution_inert solution_dry Dry Reactants Thoroughly cause_hydrolysis->solution_dry solution_time_temp Increase Reaction Time/Temp cause_incomplete_rxn->solution_time_temp solution_temp_control Control Temperature Profile cause_sublimation->solution_temp_control solution_mixing Optimize Agitation cause_poor_mixing->solution_mixing

Caption: Troubleshooting this compound Synthesis

References

Technical Support Center: Controlling Yttrium Bromide Precipitate Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the controlled synthesis of yttrium bromide precipitates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the particle size of this compound (YBr₃) during precipitation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of this compound precipitates?

A1: The final particle size of this compound precipitates is a result of the interplay between nucleation and growth kinetics. The key experimental parameters that you can control to influence this balance are:

  • pH of the reaction solution: The pH affects the hydrolysis of yttrium ions and the overall supersaturation of the solution, which in turn influences the nucleation rate.

  • Temperature: Temperature impacts the solubility of this compound, the rate of diffusion of precursor ions, and the kinetics of the precipitation reaction.

  • Precursor Concentration: The initial concentration of yttrium and bromide ions directly affects the level of supersaturation, a key driver for nucleation.

  • Mixing Speed (Agitation): The stirring rate influences the homogeneity of the reaction mixture, ensuring uniform supersaturation and preventing localized high concentrations that can lead to uncontrolled precipitation and aggregation.

  • Presence and Concentration of Surfactants/Additives: Surfactants or capping agents can adsorb to the surface of newly formed particles, preventing aggregation and controlling their growth.

Q2: My this compound precipitates are aggregating. How can I prevent this?

A2: Aggregation is a common issue in nanoparticle synthesis, often caused by high surface energy and insufficient stabilization. Here are some troubleshooting steps:

  • Optimize Surfactant Concentration: Ensure you are using an adequate concentration of a suitable surfactant. Insufficient surfactant will not provide enough steric or electrostatic repulsion to prevent particles from clumping together.

  • Adjust pH: The surface charge of the particles is pH-dependent. Adjusting the pH can increase electrostatic repulsion between particles. The optimal pH will need to be determined experimentally.

  • Control Stirring Rate: While adequate mixing is crucial, excessively high stirring rates can sometimes promote collisions and aggregation. Moderate and controlled stirring is often optimal.

  • Ultrasonication: Applying ultrasonication during or after the precipitation can help to break up soft agglomerates.

Q3: I am observing a wide particle size distribution in my this compound sample. What could be the cause?

A3: A broad particle size distribution, or high polydispersity, typically indicates that nucleation and growth are not well-separated or are occurring non-uniformly. To achieve a narrower size distribution:

  • Promote Rapid Nucleation: Aim for a short burst of nucleation followed by a slower, controlled growth phase. This can often be achieved by rapid injection of one precursor into the other under vigorous stirring.

  • Ensure Homogeneous Mixing: Inadequate mixing can lead to localized areas of high supersaturation, causing continuous nucleation and varied growth times.

  • Control Temperature: Maintain a constant and uniform temperature throughout the precipitation process. Temperature fluctuations can alter solubility and reaction rates, leading to a wider size distribution.

Troubleshooting Guide

This guide addresses common problems encountered during the precipitation of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Immediate formation of large, uncontrolled precipitates - Excessively high precursor concentration: Leads to extremely high supersaturation and rapid, uncontrolled precipitation. - Incorrect solvent/anti-solvent ratio: Can cause the solute to "crash out" of solution.- Decrease precursor concentrations: Start with lower concentrations and gradually increase to find the optimal range. - Optimize solvent/anti-solvent ratio: Systematically vary the ratio to control the rate of precipitation.
Precipitate is difficult to re-disperse after washing/centrifugation - Irreversible aggregation: Strong chemical bonds may have formed between particles. - Insufficient surface stabilization: Lack of a protective layer allows particles to fuse.- Introduce a suitable surfactant or capping agent: This will provide a protective barrier. - Optimize washing procedure: Use gentle centrifugation and re-disperse the pellet immediately in a suitable solvent, possibly with the aid of sonication.
Inconsistent particle size between batches - Variability in manual addition of precursors: Inconsistent addition rates affect nucleation and growth. - Fluctuations in temperature or pH. - Use a syringe pump for precursor addition: This ensures a constant and reproducible addition rate. - Carefully monitor and control temperature and pH: Use a temperature-controlled reaction vessel and a pH meter.

Experimental Protocols

Protocol 1: Controlled Co-Precipitation of this compound (Adapted from Yttrium Oxide Synthesis)[1]

This method focuses on controlling the reaction conditions to manipulate particle size.

Materials:

  • Yttrium (III) salt solution (e.g., Yttrium (III) nitrate (B79036) hexahydrate, Y(NO₃)₃·6H₂O)

  • Bromide source solution (e.g., Ammonium (B1175870) bromide, NH₄Br)

  • pH adjusting solution (e.g., dilute ammonium hydroxide, NH₄OH)

  • Deionized water

  • Surfactant (optional, e.g., Cetyltrimethylammonium bromide - CTAB, Polyvinylpyrrolidone - PVP)

Procedure:

  • Precursor Preparation: Prepare aqueous solutions of the yttrium salt and the bromide source of known concentrations.

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the yttrium salt solution. If using a surfactant, add it to this solution and stir until fully dissolved.

  • Precipitation: While stirring at a constant rate (e.g., 400-600 rpm), slowly add the bromide source solution to the yttrium salt solution using a syringe pump to ensure a controlled addition rate.

  • pH Adjustment: Concurrently, monitor the pH of the reaction mixture. If necessary, add the pH adjusting solution dropwise to maintain a constant pH throughout the precipitation.

  • Aging: After the addition is complete, allow the resulting suspension to stir for a predetermined time (the "aging" period) to allow for particle growth and stabilization.

  • Washing: Collect the precipitate by centrifugation. Discard the supernatant and re-disperse the precipitate in deionized water (with the aid of sonication if necessary). Repeat this washing step 2-3 times to remove unreacted precursors and byproducts.

  • Drying: Dry the final product under vacuum or in a low-temperature oven.

Protocol 2: Anti-Solvent Precipitation for Metal Halide Nanoparticles (Adapted from Lanthanide Halide Synthesis)[2]

This method relies on changing the solvent environment to induce precipitation.

Materials:

  • Yttrium (III) bromide (YBr₃)

  • A "good" solvent in which YBr₃ is soluble (e.g., Methanol)

  • An "anti-solvent" in which YBr₃ is insoluble (e.g., Ethanol, Hexane)

Procedure:

  • Dissolution: Dissolve this compound in the "good" solvent to create a clear solution of a specific concentration.

  • Precipitation: Under vigorous stirring, rapidly inject the this compound solution into a larger volume of the "anti-solvent". The sudden change in solvent polarity will cause the this compound to precipitate out as fine particles.

  • Washing and Collection: Collect the precipitate by centrifugation and wash with the anti-solvent to remove any residual "good" solvent.

  • Drying: Dry the final product under vacuum.

Data Presentation

The following tables provide illustrative quantitative data from studies on other nanoparticle systems to demonstrate the expected trends when manipulating experimental parameters. These should be used as a guide for designing your experiments with this compound.

Table 1: Illustrative Effect of pH on Nanoparticle Size (Data adapted from Yttrium Oxide studies) [1]

pHAverage Particle Size (nm)Observations
7150Larger particles, potential for some aggregation.
8100Smaller, more uniform particles.
975Further reduction in particle size.
1090Particle size may start to increase again due to changes in surface charge and aggregation.

Table 2: Illustrative Effect of Surfactant Concentration on Nanoparticle Size (Data adapted from Silver Bromide studies) [2]

Surfactant (CTAB) Concentration (M)Average Particle Size (nm)Polydispersity Index (PDI)
0.051200.45
0.10850.25
0.20700.18
0.30650.15

Visualizations

Experimental Workflow for Controlled Precipitation

G cluster_0 Preparation cluster_1 Precipitation cluster_2 Purification & Isolation A Prepare Yttrium Salt and Bromide Solutions B Add Surfactant (Optional) A->B C Controlled Addition of Precursors B->C D Maintain Constant Temperature & pH C->D E Aging of Precipitate D->E F Washing by Centrifugation E->F G Drying of Final Product F->G

Caption: Workflow for the controlled precipitation of this compound.

Logical Relationship of Parameters to Particle Size

G cluster_0 Controllable Parameters cluster_1 Kinetic Processes cluster_2 Resulting Properties pH pH Nuc Nucleation Rate pH->Nuc Grow Growth Rate pH->Grow Temp Temperature Temp->Nuc Temp->Grow Conc Concentration Conc->Nuc Conc->Grow Mix Mixing Speed Mix->Nuc Surf Surfactant Surf->Grow Size Particle Size Nuc->Size Dist Size Distribution Nuc->Dist Grow->Size Grow->Dist

Caption: Interplay of parameters affecting particle size and distribution.

References

Technical Support Center: Yttrium Bromide Catalyst Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Yttrium bromide (YBr₃) as a catalyst. The focus is on understanding and mitigating the effects of solvents on catalytic activity and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the activity of my this compound-catalyzed reaction?

A1: The solvent plays a critical role in catalysis and can influence reaction rates and yields in several ways.[1] Key factors include:

  • Solubility: The solvent must adequately dissolve reactants to ensure a homogeneous reaction mixture, maximizing contact with the catalyst.

  • Reactant and Intermediate Stabilization: Solvents can stabilize or destabilize reactants, intermediates, and transition states. Polar solvents, for instance, may stabilize polar transition states, thereby accelerating the reaction.

  • Catalyst Interaction: The solvent can coordinate with the Yttrium(III) Lewis acid center. Strongly coordinating solvents may compete with the substrate, potentially inhibiting the catalyst. Conversely, moderate coordination might stabilize the catalyst.

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like water or alcohols can react with sensitive reagents or lead to hydrolysis of the this compound catalyst itself, forming less active yttrium oxyhydroxides.[2]

Q2: Should I use a protic or aprotic solvent for my YBr₃-catalyzed reaction?

A2: The choice depends heavily on the specific reaction mechanism and the stability of your reactants.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can participate in hydrogen bonding and may be suitable for certain reactions. However, they can also act as nucleophiles or deactivate the Lewis acidic YBr₃ catalyst through hydrolysis.[2] For some related metal bromide catalysts, polar protic solvents have been shown to accelerate reactions like the Biginelli synthesis.[1]

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): These are generally preferred for Lewis acid catalysis as they are less likely to directly deactivate the catalyst. They are further classified as polar (e.g., Acetonitrile, DMF) and non-polar (e.g., Toluene, Hexane). The optimal choice often requires experimental screening.

Q3: Is it possible to run this compound-catalyzed reactions under solvent-free conditions?

A3: Yes, and it is often a highly effective approach. For many Lewis acid-catalyzed reactions, such as the Biginelli synthesis, solvent-free conditions can lead to excellent yields and shorter reaction times.[1][3][4] This method is also environmentally friendly. Success under solvent-free conditions typically requires thermal activation (heating) and efficient mixing of the reactants.

Q4: My this compound is hygroscopic. How critical is it to use anhydrous solvents?

A4: It is highly critical. This compound is sensitive to moisture. The presence of water can lead to the hydrolysis of the catalyst, forming yttrium hydroxides or oxides that may have lower or different catalytic activity.[2] For consistent and reproducible results, it is imperative to use rigorously dried, anhydrous solvents and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Problem: Low or No Product Yield

Your YBr₃-catalyzed reaction shows poor conversion or fails to produce the desired product. This is a common issue that can often be traced back to the solvent or catalyst integrity.

start Low / No Yield cat_check 1. Catalyst Integrity Check start->cat_check sol_check 2. Solvent Issue Check cat_check->sol_check cat_hydrolysis Is catalyst hydrolyzed? (Exposure to moisture) cat_check->cat_hydrolysis Focus Area cond_check 3. Reaction Conditions Check sol_check->cond_check sol_purity Is solvent anhydrous and pure? sol_check->sol_purity Focus Area sol_solubility Are all reactants soluble? sol_check->sol_solubility sol_reactivity Is solvent inert? sol_check->sol_reactivity temp_conc Are temperature and concentration optimal? cond_check->temp_conc Focus Area cat_hydrolysis->sol_check No sol1 Solution: Use fresh YBr3. Handle under inert gas. cat_hydrolysis->sol1 Yes sol_purity->sol_solubility Yes sol2 Solution: Use freshly distilled, anhydrous solvent. sol_purity->sol2 No sol_solubility->sol_reactivity Yes sol3 Solution: Screen for a solvent with better solubility. sol_solubility->sol3 No sol_reactivity->cond_check Yes sol4 Solution: Change to a non-reactive solvent (e.g., aprotic). sol_reactivity->sol4 No temp_conc->start Yes (Re-evaluate strategy) sol5 Solution: Optimize temperature and concentration. temp_conc->sol5 No

Caption: Troubleshooting workflow for low catalyst activity.

Problem: Inconsistent Results and Poor Reproducibility

You are unable to reproduce your own results or those from a literature procedure. This often points to subtle variations in experimental setup and materials.

Possible Cause Explanation Recommended Solution
Solvent Quality Solvents from different suppliers or batches can have varying levels of impurities (e.g., water, peroxides, dissolved oxygen). Stabilizers in solvents like THF can also interfere with catalysis.Use a freshly purified/distilled solvent from a single high-purity source for a series of experiments. Ensure the solvent is properly degassed if the reaction is oxygen-sensitive.
Atmospheric Moisture YBr₃ is hygroscopic. Even brief exposure to air during weighing or transfer can lead to partial hydrolysis, causing variable catalyst activity.[2]Handle YBr₃ and set up reactions in a glovebox or using Schlenk line techniques under an inert atmosphere (N₂ or Ar).
Catalyst Loading Inaccurate weighing of the catalyst, especially for small-scale reactions, can lead to significant variations in molar percentage and, consequently, reaction rate and yield.Prepare a stock solution of the catalyst in an anhydrous, non-coordinating solvent if the reaction protocol allows. This enables more accurate dispensing via syringe.
Reaction Temperature Inconsistent heating (e.g., variations in oil bath temperature, inefficient stirring) can affect reaction rates, particularly for temperature-sensitive reactions.Ensure uniform and vigorous stirring. Calibrate your heating apparatus and monitor the internal reaction temperature, not just the bath temperature.

Data Presentation

The optimal solvent must be determined empirically for each specific reaction. The following table presents illustrative data for a hypothetical this compound-catalyzed Biginelli reaction to demonstrate how solvent choice can impact outcomes.

Table 1: Illustrative Effect of Solvent on a YBr₃-Catalyzed Biginelli Reaction (Note: This data is for demonstration purposes and may not reflect actual experimental results.)

Solvent Solvent Type Dielectric Constant (ε) Reaction Time (h) Yield (%) Remarks
TolueneNon-polar Aprotic2.41245Low solubility of urea (B33335), slow reaction.
DichloromethanePolar Aprotic9.1868Good initial results, moderate rate.
Tetrahydrofuran (THF)Polar Aprotic7.61062Potential for Lewis base inhibition.
AcetonitrilePolar Aprotic37.5585Good solubility and rate acceleration.
EthanolPolar Protic24.6675Good yield but potential for side reactions or catalyst deactivation.[1]
Solvent-Free--292High concentration, rapid conversion, and environmentally friendly.[4]

Experimental Protocols

Protocol: Screening Solvents for a this compound-Catalyzed Biginelli Reaction

This protocol outlines a general procedure for systematically testing multiple solvents to identify the optimal medium for the one-pot synthesis of a dihydropyrimidinone.

Materials:

  • This compound (YBr₃), anhydrous

  • Aldehyde (e.g., Benzaldehyde), 1.0 mmol

  • β-ketoester (e.g., Ethyl acetoacetate), 1.0 mmol

  • Urea, 1.5 mmol

  • Anhydrous solvents for screening (e.g., Toluene, Acetonitrile, THF, Ethanol)

  • Reaction vials with stir bars, inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Catalyst Handling: Inside a glovebox, weigh this compound (e.g., 0.1 mmol, 10 mol%) into each of the reaction vials.

  • Reactant Addition: To each vial, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol). For the solvent-free control, ensure one vial contains only the catalyst and reactants.

  • Solvent Addition: To the remaining vials, add 2 mL of the respective anhydrous screening solvent via a dry syringe.

  • Reaction Setup: Seal the vials tightly with septa caps. Remove the vials from the glovebox and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C).

  • Monitoring: Stir the reactions vigorously. Monitor the progress of each reaction at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.

  • Work-up and Analysis: Once a reaction is deemed complete (or after a fixed time point, e.g., 12 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and determine the crude yield. Purify the product via column chromatography or recrystallization to obtain the isolated yield.

  • Comparison: Compare the reaction times and isolated yields for each solvent to determine the optimal reaction medium.

Visualizations

Solvent Solvent Catalyst YBr3 Catalyst (Lewis Acid) Solvent->Catalyst Coordinates with or deactivates catalyst Reactants Reactants (A + B) Solvent->Reactants Solvates reactants TS [Transition State]‡ Solvent->TS Stabilizes or destabilizes TS Catalyst->TS Reactants->invis1 Product Product (C) TS->Product invis1->Catalyst Catalytic Cycle invis1->Product

Caption: Potential roles of a solvent in a catalytic system.

References

Validation & Comparative

Quantitative Purity Analysis of Yttrium Bromide: A Comparative Guide to ICP-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the manufacturing of high-purity materials essential for research, pharmaceuticals, and advanced technologies, the rigorous assessment of chemical purity is paramount. Yttrium bromide (YBr₃), a key compound in various applications, demands precise and accurate determination of trace elemental impurities. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with alternative analytical techniques—Complexometric Titration, X-ray Fluorescence (XRF) Spectroscopy, and Atomic Absorption Spectroscopy (AAS)—for the quantitative analysis of this compound purity.

Inductively Coupled Plasma-Mass Spectrometry stands out as the premier technique for ultra-trace elemental analysis due to its exceptional sensitivity and multi-element detection capabilities.[1] It is the preferred method for certifying high-purity materials where even minute concentrations of impurities can significantly impact performance and safety.

Comparative Analysis of Methodologies

The selection of an analytical technique for purity assessment depends on several factors, including the required detection limits, the nature of the impurities, sample throughput needs, and available resources. The following table summarizes the key performance characteristics of ICP-MS and its alternatives for the analysis of this compound.

FeatureICP-MSComplexometric TitrationX-ray Fluorescence (XRF)Atomic Absorption Spectroscopy (AAS)
Primary Use Ultra-trace & trace impurity quantificationMajor component (Yttrium) assayElemental screening & major/minor component analysisSpecific metallic impurity quantification
Detection Limits Very Low (ng/g to pg/g)[2]High ( g/100g )Moderate to High (µg/g to %)[3]Low to Moderate (µg/g to ng/g)[4]
Precision High (RSD <5%)Very High (RSD <0.2%)Moderate to HighHigh (RSD <5%)
Accuracy Very HighVery High (for Yttrium assay)Moderate to High (matrix dependent)High
Sample Throughput High (with autosampler)Low to ModerateVery HighModerate
Sample Preparation Moderate (dissolution required)Moderate (dissolution & pH adjustment)Minimal (solid sample) to Moderate (fusion)Moderate (dissolution required)
Cost (Instrument) HighLowModerateModerate
Destructive YesYesNo (for solids) / Yes (for fusion)Yes

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for each of the discussed analytical techniques.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To determine the concentration of a wide range of elemental impurities in a high-purity this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached fluoropolymer digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of high-purity hydrochloric acid (HCl).

    • Gently heat the vessel on a hot plate within a fume hood until the sample is completely dissolved.

    • After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with ultrapure water (18.2 MΩ·cm).

    • Prepare a final analytical solution by performing a further dilution (e.g., 100-fold) with 2% nitric acid to bring the impurity concentrations into the linear range of the instrument.

    • A method blank, containing the same acids and undergoing the same dilution process, must be prepared and analyzed.

  • Instrumental Analysis:

    • Instrument: A quadrupole or high-resolution ICP-MS system.

    • Calibration: Use multi-element calibration standards covering the expected concentration range of impurities.

    • Internal Standard: Introduce an internal standard solution (e.g., containing Rh, Re, In) online to correct for instrumental drift and matrix effects.

    • Analysis Mode: Operate the instrument in a mode that effectively removes polyatomic interferences, such as using a collision/reaction cell.[3]

  • Quantification:

    • The concentration of each impurity element is determined by the instrument's software based on the calibration curve generated from the standards.

    • The final concentration in the original this compound sample is calculated by accounting for the dilution factors.

Complexometric Titration

Objective: To determine the purity of this compound by assaying the Yttrium content.

Methodology:

  • Reagent Preparation:

    • Standard EDTA Solution (0.05 M): Prepare and standardize against a primary standard zinc or calcium carbonate solution.

    • Xylenol Orange Indicator: Prepare a 0.1% (w/v) aqueous solution.

    • Hexamethylenetetramine Buffer: Prepare a solution to maintain the required pH.

  • Titration Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water.

    • Adjust the pH of the solution to between 5.8 and 6.4 using a suitable buffer, such as hexamethylenetetramine.[5]

    • Add a few drops of Xylenol Orange indicator. The solution should turn a pink-violet color.[6]

    • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from pink-violet to a clear yellow at the endpoint.[5][6]

  • Calculation:

    • Calculate the moles of EDTA used to reach the endpoint.

    • Since Yttrium and EDTA react in a 1:1 molar ratio, the moles of Yttrium in the sample are equal to the moles of EDTA used.[7]

    • Calculate the mass of Yttrium in the sample and subsequently the purity of the this compound.

X-ray Fluorescence (XRF) Spectroscopy

Objective: To perform a rapid, non-destructive screening for elemental impurities and to quantify major and minor elements.

Methodology:

  • Sample Preparation (Fusion Bead Method):

    • The fusion method is recommended to eliminate particle size and mineralogical effects and to reduce matrix effects.[8]

    • Accurately weigh a specific ratio of the powdered this compound sample and a lithium borate (B1201080) flux (e.g., a mixture of lithium tetraborate (B1243019) and lithium metaborate) into a platinum crucible.[9]

    • Heat the mixture in a fusion furnace to approximately 1000-1200°C until a homogeneous molten bead is formed.[10]

    • Cast the molten mixture into a pre-heated platinum mold and allow it to cool into a stable glass disk.[10]

  • Instrumental Analysis:

    • Instrument: A Wavelength Dispersive XRF (WDXRF) spectrometer is preferred for its high resolution and sensitivity.[11]

    • Calibration: Calibrate the instrument using certified reference materials or synthetic standards prepared in a similar fused bead matrix.

    • Measurement: Place the fusion bead into the spectrometer and measure the intensities of the characteristic X-ray fluorescence lines for the elements of interest.

  • Quantification:

    • The instrument software calculates the elemental concentrations based on the measured intensities and the established calibration curves.

Atomic Absorption Spectroscopy (AAS)

Objective: To quantify specific metallic impurities in the this compound sample.

Methodology:

  • Sample Preparation:

    • Prepare a sample solution by dissolving a precisely weighed amount of this compound in dilute nitric acid, similar to the ICP-MS preparation.

    • Dilute the solution to a concentration suitable for AAS analysis.

  • Instrumental Analysis:

    • Instrument: A flame AAS (FAAS) or graphite (B72142) furnace AAS (GFAAS) instrument.

    • Light Source: Use a hollow cathode lamp specific to the element being analyzed.

    • Atomization:

      • For FAAS, aspirate the sample solution into a flame (typically air-acetylene or nitrous oxide-acetylene for refractory elements).

      • For GFAAS, inject a small volume of the sample solution into a graphite tube, which is then heated in a programmed sequence to atomize the sample.

    • Interference Suppression: For rare earth element analysis, ionization interference can be significant. Add an ionization suppressor, such as a potassium salt solution, to both samples and standards.[12] A releasing agent like lanthanum may also be necessary to overcome chemical interferences.[13]

  • Quantification:

    • Measure the absorbance of the characteristic wavelength of light by the atomized sample.

    • Determine the concentration of the element by comparing the absorbance to a calibration curve prepared from standard solutions of that element.

Visualizing the Analytical Workflow

To better understand the logical flow of the primary analytical method, a diagram of the ICP-MS workflow is provided below.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing & Reporting weigh Weigh this compound Sample dissolve Dissolve in High-Purity Acids weigh->dissolve 0.1 g dilute1 Dilute to Stock Solution dissolve->dilute1 HNO₃ + HCl dilute2 Final Dilution for Analysis dilute1->dilute2 100-fold dilution instrument Introduce Sample to ICP-MS dilute2->instrument plasma Atomization & Ionization in Plasma instrument->plasma mass_spec Mass Spectrometry Detection plasma->mass_spec quantify Quantification via Calibration Curve mass_spec->quantify calc Calculate Impurity Concentration quantify->calc report Generate Purity Report calc->report

Caption: Workflow for the quantitative analysis of this compound purity by ICP-MS.

Conclusion

For the definitive purity assessment of high-grade this compound, ICP-MS is the superior method due to its unparalleled sensitivity, multi-element capability, and high precision for a vast array of potential impurities. While it requires a significant initial investment and moderately complex sample preparation, its ability to provide a comprehensive impurity profile at trace and ultra-trace levels is indispensable for quality control in high-technology and pharmaceutical applications.

Complexometric titration serves as an excellent, cost-effective complementary technique for accurately determining the assay of the major component, Yttrium, thereby providing a direct measure of the bulk purity.

XRF spectroscopy is a valuable tool for rapid, non-destructive screening of raw materials and for process control where major and minor elemental compositions are of primary concern. The use of the fusion sample preparation method can significantly improve its accuracy for quantitative analysis.

Atomic Absorption Spectroscopy offers a reliable and cost-effective solution for quantifying specific known metallic impurities, particularly when the number of target elements is limited.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, can provide the most comprehensive and robust quality assessment of this compound. For routine quality control, a combination of XRF for rapid screening and complexometric titration for assay determination may be sufficient. However, for final product certification and in applications where impurity profiles at the lowest levels are critical, ICP-MS is the unequivocal gold standard.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Yttrium Bromide and Lanthanum Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction (XRD) analysis of yttrium bromide (YBr₃) and a common alternative, lanthanum bromide (LaBr₃). Both materials are of significant interest in various scientific fields, including scintillator technology for radiation detection, which has applications in medical imaging and drug development. This guide presents key crystallographic data, detailed experimental protocols, and visual representations of the analytical workflow.

Performance Comparison: Crystallographic and Physical Properties

Single-crystal XRD analysis reveals that this compound can crystallize in at least two different polymorphs: a hexagonal form and a monoclinic form. In contrast, lanthanum bromide typically adopts a hexagonal crystal structure. The choice of material can be critical depending on the desired application, as the crystal structure dictates the material's physical and chemical properties.

Below is a summary of the key crystallographic and physical data for the different forms of this compound and lanthanum bromide.

PropertyThis compound (Hexagonal)This compound (Monoclinic)Lanthanum Bromide (Hexagonal)
Crystal System HexagonalMonoclinicHexagonal
Space Group P6₃/mmc (No. 194)[1]C2/m (No. 12)[2]P6₃/m (No. 176)
Lattice Parameters a = 9.99 Å, c = 3.75 Å[1]a = 7.18 Å, b = 12.39 Å, c = 6.99 Å, β = 109.77°[2]a = 8.00 Å, c = 4.51 Å
Calculated Density 3.37 g/cm³[1]3.73 g/cm³[2]5.08 g/cm³[3]
Melting Point 904 °C[4]-783 °C[5]
Coordination of Metal Ion 6-coordinate[1]6-coordinate[2]9-coordinate
Key Bond Lengths (M-Br) Y-Br: 2.82 Å[1]Y-Br: 2.80 Å (x2), 2.81 Å (x4)[2]La-Br: ~3.1 - 3.2 Å

Experimental Protocols

The following sections detail the methodologies for the synthesis of single crystals and their subsequent analysis by single-crystal X-ray diffraction.

Single Crystal Synthesis

High-quality single crystals are essential for successful XRD analysis. For lanthanide halides like YBr₃ and LaBr₃, the Bridgman technique is a common and effective method for crystal growth.[6][7][8][9]

Bridgman Technique Protocol:

  • Starting Materials: High-purity anhydrous this compound or lanthanum bromide powder is used as the starting material. Cerium doping is often employed for scintillator applications.[10]

  • Crucible Loading: The powder is loaded into a quartz or alumina (B75360) crucible under an inert atmosphere to prevent hydration, as these materials are hygroscopic.[5][6]

  • Furnace Setup: The crucible is placed in a multi-zone vertical Bridgman furnace.

  • Melting: The furnace temperature is raised above the melting point of the respective bromide (904 °C for YBr₃, 783 °C for LaBr₃) to ensure complete melting of the powder.[4][5]

  • Crystal Growth: The crucible is then slowly lowered through a temperature gradient. As the molten material cools below its freezing point, a single crystal begins to form from the bottom up. The lowering rate is a critical parameter and is typically in the range of a few millimeters per hour.

  • Annealing: After the entire melt has solidified, the crystal is cooled slowly to room temperature over an extended period to minimize thermal stress and prevent cracking.

Single-Crystal X-ray Diffraction Analysis

The following protocol is a general guideline for the single-crystal XRD analysis of this compound and lanthanum bromide, based on common practices for inorganic materials.

Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive. Due to the hygroscopic nature of these bromides, mounting should be performed in a dry environment.

  • Diffractometer Setup: The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Monochromatic X-ray radiation, typically Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å), is used.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., φ and ω scans). The exposure time per frame and the total number of frames are optimized to obtain a complete and redundant dataset with good signal-to-noise ratio. Data collection is often performed at low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms and improve the quality of the diffraction data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Structure Solution and Refinement Protocol:

  • Space Group Determination: The processed data is analyzed to determine the crystal system and space group.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method. For high-quality data, anisotropic displacement parameters are refined for all non-hydrogen atoms.

  • Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for single-crystal XRD analysis and the logical relationship of the crystallographic data.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd XRD Analysis start High-Purity Anhydrous Powder melt Melting in Crucible start->melt growth Bridgman Growth melt->growth cool Annealing & Cooling growth->cool crystal Single Crystal cool->crystal mount Crystal Mounting crystal->mount data_collection Data Collection (Diffractometer) mount->data_collection processing Data Processing data_collection->processing solve Structure Solution processing->solve refine Structure Refinement solve->refine validate Validation refine->validate cif Crystallographic Information File (CIF) validate->cif

Caption: Experimental workflow from synthesis to final crystallographic data.

crystallographic_data cluster_ybr3 YBr3 Polymorphs cluster_labr3 LaBr3 Polymorph YBr3 This compound (YBr3) hexagonal_ybr3 Hexagonal P6₃/mmc YBr3->hexagonal_ybr3 form 1 monoclinic_ybr3 Monoclinic C2/m YBr3->monoclinic_ybr3 form 2 LaBr3 Lanthanum Bromide (LaBr3) hexagonal_labr3 Hexagonal P6₃/m LaBr3->hexagonal_labr3 6-coordinate Y³⁺ 6-coordinate Y³⁺ hexagonal_ybr3->6-coordinate Y³⁺ monoclinic_ybr3->6-coordinate Y³⁺ 9-coordinate La³⁺ 9-coordinate La³⁺ hexagonal_labr3->9-coordinate La³⁺

Caption: Structural relationships of Yttrium and Lanthanum Bromide.

References

A Comparative Guide to the Lewis Acidity of Yttrium Bromide and Yttrium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and catalysis, the choice of a Lewis acid can be pivotal to the success of a reaction. Yttrium halides, valued for their catalytic prowess, are often employed to facilitate a range of organic transformations. This guide provides a comparative analysis of the Lewis acidity of two such halides: yttrium bromide (YBr₃) and yttrium chloride (YCl₃). While direct, side-by-side experimental comparisons are not extensively documented in the literature, we can infer their relative strengths based on fundamental chemical principles and their observed catalytic activities in various reactions.

Theoretical Underpinnings of Lewis Acidity in Yttrium Halides

The Lewis acidity of a metal halide is fundamentally influenced by the electronegativity of the halogen atom. A less electronegative halogen will draw less electron density from the metal center, rendering the metal more electron-deficient and thus a stronger Lewis acid. In the case of yttrium halides, the electronegativity of bromine (2.96 on the Pauling scale) is slightly lower than that of chlorine (3.16). Consequently, it is anticipated that this compound would exhibit greater Lewis acidity than yttrium chloride. This is because the yttrium center in YBr₃ is more electron-poor and, therefore, a more potent electron-pair acceptor.

Comparative Catalytic Performance

To empirically support the theoretical difference in Lewis acidity, we can examine the catalytic performance of YBr₃ and YCl₃ in similar organic reactions. While a direct comparison in the same reaction under identical conditions is ideal, the available literature often reports their use in different, albeit related, transformations.

CatalystReaction TypeSubstratesReaction ConditionsYield/ProductReference
YCl₃ Ring-Opening CopolymerizationEpoxides and Cyclic AnhydridesVaries (e.g., 60-110 °C)High molecular weight polyesters[1][2]
YCl₃ CycloadditionCO₂ and EpoxidesAtmospheric pressureCyclic carbonates[3]
YBr₃ BrominationMulti-walled carbon nanotubesNot specifiedBrominated nanotubes[4]

This table summarizes the catalytic applications of YBr₃ and YCl₃ in selected organic transformations based on available literature. Direct comparison of catalytic efficacy is challenging due to the different nature of the reactions and conditions.

Yttrium chloride has been demonstrated to be a highly active and controlled catalyst in the ring-opening copolymerization of epoxides and cyclic anhydrides, leading to the synthesis of high molecular weight polyesters.[1][2] It also serves as an efficient Lewis acid for the cycloaddition of CO₂ to epoxides under atmospheric pressure.[3] The catalytic activity of this compound is less extensively documented in readily available literature, though it is recognized as a Lewis acid catalyst in reactions such as the bromination of carbon nanotubes.[4] The broader application of YCl₃ in the literature may be attributed to factors such as cost, stability, and historical precedent, rather than solely its inherent Lewis acidity.

Experimental Protocols

To provide a practical context for the application of yttrium halides as Lewis acids, detailed experimental protocols for a representative catalytic reaction and a standard method for determining Lewis acidity are provided below.

Representative Experimental Protocol: YCl₃-Catalyzed Ring-Opening Copolymerization

This protocol is a generalized procedure based on the literature for the ring-opening copolymerization of an epoxide and a cyclic anhydride (B1165640) catalyzed by yttrium chloride.[1][2]

Materials:

  • Yttrium chloride (anhydrous)

  • Epoxide (e.g., cyclohexene (B86901) oxide)

  • Cyclic anhydride (e.g., phthalic anhydride)

  • Co-catalyst (e.g., a quaternary ammonium (B1175870) salt)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • In a glovebox, the Schlenk flask is charged with yttrium chloride (e.g., 0.1 mmol) and the co-catalyst (e.g., 0.1 mmol).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous toluene (B28343) (e.g., 10 mL) is added via syringe, and the mixture is stirred to dissolve the catalyst.

  • The epoxide (e.g., 10 mmol) and cyclic anhydride (e.g., 10 mmol) are added sequentially via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 hours).

  • The polymerization is quenched by the addition of a small amount of acidic methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The resulting polymer is characterized by appropriate analytical techniques (e.g., NMR spectroscopy, gel permeation chromatography).

Standard Protocol for Lewis Acidity Determination: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental procedure to quantify the Lewis acidity of a substance by ³¹P NMR spectroscopy, using triethylphosphine (B1216732) oxide (TEPO) as a probe molecule.[2][5]

Materials:

  • Lewis acid (e.g., YBr₃ or YCl₃)

  • Triethylphosphine oxide (TEPO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂)

  • NMR tubes and caps

  • NMR spectrometer

Procedure:

  • All glassware is rigorously dried. The Lewis acid and TEPO are handled under an inert atmosphere (e.g., in a glovebox) to prevent moisture contamination.

  • A stock solution of TEPO in the deuterated solvent is prepared (e.g., 0.02 M).

  • A known amount of the Lewis acid is dissolved in the deuterated solvent to prepare a solution of known concentration (e.g., 0.02 M).

  • In an NMR tube, a precise volume of the TEPO stock solution is mixed with a precise volume of the Lewis acid solution. An equimolar ratio is typically used.

  • A reference sample containing only the TEPO stock solution in the same deuterated solvent is also prepared.

  • The ³¹P NMR spectra of both the sample containing the Lewis acid-TEPO adduct and the reference sample are recorded.

  • The chemical shift (δ) of the ³¹P nucleus in both spectra is determined.

  • The change in chemical shift (Δδ = δ_sample - δ_reference) is calculated. A larger downfield shift (more positive Δδ) indicates a stronger interaction between the Lewis acid and TEPO, and thus a higher Lewis acidity.

Visualizing the Catalytic Role of Yttrium Halides

The following diagram illustrates the general mechanism of a Lewis acid-catalyzed reaction, such as the activation of a carbonyl compound, which is a fundamental step in many organic transformations like the Friedel-Crafts acylation or the aldol (B89426) reaction.

LewisAcidCatalysis cluster_activation Activation cluster_reaction Reaction cluster_regeneration Catalyst Regeneration YX3 Yttrium Halide (YCl₃ or YBr₃) ActivatedComplex Activated YX₃-Substrate Complex YX3->ActivatedComplex Coordination Substrate Substrate (e.g., Carbonyl Compound) Substrate->ActivatedComplex Product Product ActivatedComplex->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product RegeneratedCatalyst Yttrium Halide (Regenerated) Product->RegeneratedCatalyst Release

Caption: General workflow of a Lewis acid-catalyzed reaction involving an yttrium halide.

Conclusion

References

Yttrium Bromide vs. Scandium Bromide as Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of an effective Lewis acid catalyst is paramount for achieving high yields, selectivity, and efficiency. While a wide array of metal halides have been explored for their catalytic prowess, yttrium and scandium halides have emerged as potent catalysts in a variety of organic transformations. This guide provides a comparative analysis of yttrium bromide and scandium bromide as catalysts, drawing upon experimental data from their more commonly studied halide and triflate counterparts to project their potential catalytic performance.

While direct comparative studies focusing specifically on this compound and scandium bromide are not extensively available in the current literature, a comparative assessment can be formulated by examining the catalytic activities of other yttrium and scandium salts, such as chlorides and triflates. This approach allows for an informed projection of their relative strengths and weaknesses in key organic reactions.

I. Comparative Catalytic Performance

The catalytic efficacy of yttrium and scandium compounds is often attributed to their strong Lewis acidity and the oxophilicity of the Y(III) and Sc(III) ions.[1] These properties enable them to activate a wide range of substrates, facilitating carbon-carbon and carbon-heteroatom bond formation.

Ring-Opening Polymerization (ROP)

Yttrium-based catalysts have demonstrated exceptional activity in the ring-opening polymerization (ROP) of cyclic esters, a critical process for producing biodegradable polyesters.[2][3] Simple yttrium chloride salts, in combination with a co-catalyst, have been shown to be highly active and controlled catalysts for the perfectly alternating ring-opening copolymerization of epoxides and cyclic anhydrides.[2]

Table 1: Performance of Yttrium Catalysts in Ring-Opening Copolymerization

Catalyst SystemMonomersTemperature (°C)Time (h)Conversion (%)Molecular Weight (kDa)Dispersity (Đ)
YCl₃·6H₂O / [PPN]ClCyclohexene oxide / Phthalic anhydride1100.5>9915.81.15
YCl₃THF₃.₅ / [PPN]ClCyclohexene oxide / Phthalic anhydride1100.5>9916.11.13
Y(OTf)₃ / Ligandrac-Lactide2519821.41.05

Data extrapolated from studies on yttrium chloride and triflate systems.

Scandium catalysts also exhibit excellent activity in polymerization reactions.[4] While specific data for the ROP of lactones using scandium bromide is scarce, scandium triflate has been effectively used in various polymerization reactions, suggesting that scandium bromide could also be a viable, albeit potentially less active, catalyst.

Diels-Alder Reactions

Scandium triflate is a well-established and highly effective catalyst for Diels-Alder reactions, promoting cycloaddition under mild conditions with high selectivity.[5] Its stability in aqueous systems and reusability make it an environmentally friendly option.[5]

Table 2: Performance of Scandium Triflate in Diels-Alder Reactions

DieneDienophileCatalyst Loading (mol%)SolventTime (h)Yield (%)endo/exo ratio
IsopreneMethyl vinyl ketone10CH₂Cl₂39895:5
CyclopentadieneMethyl acrylate5H₂O129598:2
AnthraceneN-ethylmaleimide10Toluene (B28343)2492-

Data is characteristic of Sc(OTf)₃ catalyzed reactions.

Yttrium-based catalysts, while less common in this context, can also catalyze Diels-Alder reactions. The choice between yttrium and scandium would likely depend on the specific substrates and desired stereoselectivity.

Michael Additions

Both scandium and yttrium complexes have been successfully employed in enantioselective Michael additions. Notably, an enantiodivergent Michael addition has been developed where the same chiral ligand, when complexed with either scandium or yttrium triflate, yields opposite enantiomers of the product.[6] This highlights the subtle yet significant influence of the metal center on the stereochemical outcome. Scandium triflate, often in combination with a chiral ligand, has been shown to be a highly effective catalyst for the sulfa-Michael addition of thiols to α,β-unsaturated ketones in water.[7]

Table 3: Enantioselective Michael Addition with Scandium and Yttrium Catalysts

Catalyst SystemSubstratesSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
(S,S)-bipyridine / Sc(OTf)₃Indole derivative + EnoneDichloroethane249592 (R)
(S,S)-bipyridine / Y(OTf)₃Indole derivative + EnoneBenzene249390 (S)
Chiral bipyridine / Sc(OTf)₃Thiophenol + ChalconeH₂O8>8095

This table illustrates the enantiodivergent nature of Sc and Y catalysts with the same chiral ligand.[6]

Friedel-Crafts Reactions

Yttrium(III) catalysts have been utilized for highly enantioselective Friedel-Crafts alkylations of indoles with β-trichloro(trifluoro)methyl aryl enones, affording excellent yields and enantioselectivities under mild conditions. Scandium triflate is also a well-known catalyst for Friedel-Crafts acylations and alkylations.[1]

II. Experimental Protocols

General Procedure for Yttrium-Catalyzed Ring-Opening Polymerization of rac-Lactide

This protocol is adapted from procedures using yttrium amido complexes.[8]

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the yttrium precursor (e.g., Y[N(SiHMe₂)₂]₃(THF)₂) (14 μmol) and a corresponding proligand (14 μmol). Toluene (0.25 mL) is added. To this solution, benzyl (B1604629) alcohol (BnOH) (1 equivalent vs. Y) is added under stirring at room temperature.

  • Polymerization: After 5 minutes of catalyst activation, a solution of rac-lactide (0.84 mmol, 60 equivalents vs. Y) in toluene (0.5 mL) is added rapidly.

  • Reaction: The mixture is stirred at 20 °C for 1 hour.

  • Quenching: The reaction is quenched by the addition of a 1.6 M solution of acetic acid in toluene (ca. 0.5 mL).

  • Purification: The polymer is precipitated in cold pentane, filtered, and dried in a vacuum oven at 60 °C.

General Procedure for Scandium-Catalyzed Diels-Alder Reaction

This protocol is a general representation for scandium triflate-catalyzed Diels-Alder reactions.[5]

  • Reaction Setup: To a solution of the dienophile (1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂, 5 mL) is added scandium triflate (Sc(OTf)₃) (0.05-0.10 mmol, 5-10 mol%).

  • Addition of Diene: The diene (1.2 mmol) is then added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 3-24 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

III. Reaction Mechanisms and Workflows

The catalytic cycles of yttrium and scandium in these reactions generally involve the coordination of the Lewis acidic metal center to a carbonyl or other heteroatom on the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

Lewis Acid Catalyzed Michael Addition

The following diagram illustrates the general mechanism for a Lewis acid-catalyzed Michael addition, where 'M' can be either yttrium or scandium. The Lewis acid activates the enone, facilitating the nucleophilic attack by the indole.

Michael_Addition cluster_activation Catalyst-Substrate Activation cluster_reaction Nucleophilic Attack and Product Formation Enone Enone Activated_Complex Activated Complex (Enone-MBr₃) Enone->Activated_Complex Coordination Catalyst M(Br)₃ Catalyst->Activated_Complex Intermediate Intermediate Adduct Activated_Complex->Intermediate Indole Indole (Nucleophile) Indole->Intermediate Nucleophilic Attack Product Michael Adduct Intermediate->Product Proton Transfer Catalyst_Regen M(Br)₃ (Regenerated) Intermediate->Catalyst_Regen Catalyst Release Catalyst_Screening_Workflow start Start: Define Reaction (Arene + Acyl Halide) setup Parallel Reaction Setup start->setup cat_y Add this compound setup->cat_y cat_sc Add Scandium Bromide setup->cat_sc reaction_y Run Reaction (Y) cat_y->reaction_y reaction_sc Run Reaction (Sc) cat_sc->reaction_sc workup_y Workup & Isolation (Y) reaction_y->workup_y workup_sc Workup & Isolation (Sc) reaction_sc->workup_sc analysis Comparative Analysis (Yield, Purity, Time) workup_y->analysis workup_sc->analysis conclusion Select Optimal Catalyst analysis->conclusion

References

Thermal Stability of Yttrium Bromide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of inorganic compounds like yttrium bromide (YBr₃) is crucial for applications ranging from catalyst development to the synthesis of advanced materials. This guide provides a comparative analysis of the thermal properties of this compound, supported by what is known about the thermal decomposition of related metal halides. While specific experimental TGA/DSC data for this compound is not widely published, its behavior can be inferred from the well-documented thermal analysis of other rare-earth and alkaline earth metal halides.

Introduction to Thermal Analysis of this compound

This compound is a hygroscopic, water-soluble compound that exists in both anhydrous (YBr₃) and hydrated forms (YBr₃·xH₂O). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to characterize its thermal stability. TGA measures the change in mass of a sample as a function of temperature, revealing dehydration, decomposition, and oxidation events. DSC measures the heat flow associated with thermal transitions, identifying endothermic processes like melting and dehydration, and exothermic events such as crystallization and oxidation.

The thermal decomposition of hydrated this compound is expected to proceed in a multi-step process. Initially, the water of hydration is lost at relatively low temperatures. As the temperature increases, the anhydrous this compound will likely undergo hydrolysis in the presence of the released water vapor, forming yttrium oxybromide (YOBr). At higher temperatures, yttrium oxybromide is expected to decompose to yttrium oxide (Y₂O₃), the most stable yttrium compound at elevated temperatures. This decomposition pathway is analogous to that observed for other rare-earth halides, such as scandium bromide hexahydrate, which decomposes to scandium oxybromide and then scandium oxide[1].

Comparative Thermal Stability

To provide context for the thermal stability of this compound, the table below summarizes the available thermal data for anhydrous this compound and other comparable metal bromides. It is important to note that the decomposition temperatures can be significantly influenced by the experimental conditions, such as heating rate and atmosphere.

CompoundFormulaMelting Point (°C)Decomposition Onset/Range (°C)Final Decomposition Product
This compoundYBr₃904[2]> 904 (in inert atmosphere)-
Scandium BromideScBr₃904[3]--
Lanthanum BromideLaBr₃783[4]Stable in inert atmosphere-
Magnesium BromideMgBr₂711[5]--
Calcium BromideCaBr₂730[6]> 810 (dihydrate)CaO[6]
This compound HydrateYBr₃·xH₂O-Dehydration followed by decompositionY₂O₃

Note: Decomposition data for anhydrous metal bromides in inert atmospheres is often above their melting points. The decomposition of hydrated salts is a more complex process involving dehydration and hydrolysis.

Experimental Protocol for TGA/DSC Analysis of this compound Hydrate

The following provides a detailed methodology for the thermal analysis of a hygroscopic salt like this compound hydrate.

Objective: To determine the dehydration and decomposition temperatures and corresponding mass losses of this compound hydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

Experimental Parameters:

  • Sample Preparation: Due to the hygroscopic nature of this compound, sample preparation should be conducted in a controlled, low-humidity environment, such as a glove box. A small sample size (typically 5-10 mg) is used to ensure uniform heating.

  • Crucible: Alumina (Al₂O₃) or platinum crucibles are recommended.

  • Atmosphere: The analysis should be performed under a continuous flow of an inert gas, such as dry nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Heating Program:

    • Equilibrate at 30 °C for 10 minutes.

    • Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will indicate the endothermic or exothermic nature of these transitions. The derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of maximum mass loss rate.

Logical Workflow for Thermal Analysis

The logical workflow for conducting and interpreting the thermal analysis of this compound is illustrated in the diagram below.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation cluster_output Results Sample This compound Hydrate Sample GloveBox Handle in Glove Box (Inert Atmosphere) Sample->GloveBox Weighing Weigh 5-10 mg in Alumina Crucible GloveBox->Weighing STA Simultaneous Thermal Analyzer (STA) Weighing->STA Run Perform TGA/DSC Scan STA->Run Parameters Set Parameters: - Atmosphere: N2 or Ar - Heating Rate: 10 °C/min - Temp Range: 30-1000 °C Parameters->Run TG_Curve Analyze TGA Curve (Mass Loss vs. Temp) Run->TG_Curve DSC_Curve Analyze DSC Curve (Heat Flow vs. Temp) Run->DSC_Curve Dehydration Identify Dehydration Steps (Loss of H₂O) TG_Curve->Dehydration Decomposition Identify Decomposition Steps (Formation of YOBr, Y₂O₃) TG_Curve->Decomposition DSC_Curve->Dehydration DSC_Curve->Decomposition Stability Determine Thermal Stability Range Dehydration->Stability Decomposition->Stability Products Identify Intermediate and Final Products Decomposition->Products

References

Unveiling the Coordination Environment of Yttrium in YBr₃: A Comparative Guide Using X-ray Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise coordination environment of metal ions is paramount for predicting material properties and reaction mechanisms. This guide provides a comparative analysis of the yttrium coordination in yttrium tribromide (YBr₃) and details the application of X-ray Absorption Spectroscopy (XAS) as a powerful technique for such structural elucidation.

Comparative Analysis of Yttrium Coordination

The coordination environment of yttrium in its solid-state halides is crucial for understanding their chemical and physical properties. Based on theoretical calculations from the Materials Project, YBr₃ is predicted to exist in at least two stable polymorphic forms: hexagonal and monoclinic.[1][2] In both predicted structures, the yttrium (Y³⁺) ion is coordinated to six bromide (Br⁻) ions, forming an octahedral geometry. This is consistent with the known crystal structure of YCl₃, where yttrium is also in an octahedral coordination environment.[3]

The key structural parameters for the theoretical polymorphs of YBr₃ and the experimentally determined structure of YCl₃ are summarized in the table below for a clear comparison.

CompoundCrystal SystemSpace GroupY³⁺ Coordination NumberY-X Bond Distances (Å)Data Source
YBr₃ HexagonalP6₃/mmc62.82 (all equivalent)Theoretical[1]
YBr₃ MonoclinicC2/m62.80 (x2), 2.81 (x4)Theoretical[2]
YCl₃ MonoclinicC2/m6Not specified in search resultsExperimental[3]

This comparison underscores the expected six-fold coordination of yttrium in YBr₃, making XAS an ideal technique to experimentally verify these theoretical predictions.

X-ray Absorption Spectroscopy (XAS) for Yttrium Coordination Analysis

XAS is an element-specific and local structure-sensitive technique, making it exceptionally well-suited for determining the coordination number, bond distances, and the type of neighboring atoms around a specific element, in this case, yttrium.[4] An XAS experiment involves measuring the X-ray absorption coefficient as a function of X-ray energy. The resulting spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

  • XANES: This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom.

  • EXAFS: The oscillations in this region, further from the edge, contain information about the number, type, and distances of the neighboring atoms.

A potential challenge in the EXAFS analysis of yttrium compounds is the presence of multi-electron transitions, which can interfere with the data and lead to an overestimation of coordination numbers if not properly accounted for.[5]

Experimental Protocol for XAS Analysis of YBr₃

The following section outlines a detailed protocol for conducting XAS experiments on solid YBr₃, a hygroscopic material.

1. Sample Preparation:

  • Anhydrous YBr₃ powder should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydration.

  • For transmission XAS measurements, the powder should be uniformly mixed with an inert, X-ray transparent binder such as boron nitride or cellulose.

  • The mixture should be pressed into a pellet of a thickness calculated to give an appropriate absorption edge step (Δμx ≈ 1).

  • The pellet must be sealed in a sample holder with X-ray transparent windows (e.g., Kapton or Mylar tape) to maintain an inert environment during the experiment.

2. Data Acquisition:

  • XAS data should be collected at a synchrotron radiation source at the Y K-edge (17038 eV).

  • A double-crystal monochromator (e.g., Si(111) or Si(220)) is used to select and scan the incident X-ray energy.

  • The intensity of the X-ray beam before (I₀) and after (I₁) the sample is measured using ionization chambers. The absorption coefficient (μ) is calculated as μ(E) = ln(I₀/I₁).

  • To improve the signal-to-noise ratio, multiple scans should be collected and averaged.

  • It is also recommended to collect a spectrum of a yttrium metal foil simultaneously for energy calibration.

3. Data Analysis:

  • Pre-edge subtraction and normalization: The pre-edge background is removed by fitting a polynomial to the pre-edge region and subtracting it from the entire spectrum. The spectrum is then normalized to the edge jump.

  • EXAFS extraction: The post-edge background is modeled and subtracted using a spline function to isolate the EXAFS oscillations, χ(k).

  • Fourier Transform: The extracted χ(k) data is k²-weighted and Fourier transformed to obtain a pseudo-radial distribution function in R-space, which shows peaks corresponding to different coordination shells around the yttrium atom.

  • EXAFS Fitting: The first coordination shell (Y-Br) is isolated and fit using the EXAFS equation with theoretical scattering paths calculated using a program like FEFF. The fitting parameters include the coordination number (N), the average bond distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.

Below is a diagram illustrating the logical workflow for an XAS experiment on YBr₃.

XAS_Workflow cluster_preparation Sample Preparation (Inert Atmosphere) cluster_acquisition Data Acquisition (Synchrotron) cluster_analysis Data Analysis YBr3_powder Anhydrous YBr3 Powder Mix Mix with Binder (e.g., BN) YBr3_powder->Mix Press Press into Pellet Mix->Press Seal Seal in Sample Holder Press->Seal Beamline Tune Energy (Y K-edge) Seal->Beamline Transfer to Beamline Measure Measure I0 and I1 Beamline->Measure Calibrate Energy Calibration (Y foil) Beamline->Calibrate Normalize Pre-edge Subtraction & Normalization Measure->Normalize Raw Data Extract_EXAFS EXAFS Extraction (χ(k)) Normalize->Extract_EXAFS FT Fourier Transform (R-space) Extract_EXAFS->FT Fit Fit EXAFS Data FT->Fit Results Obtain N, R, σ² Fit->Results

Workflow for XAS analysis of YBr₃.

By following this comprehensive guide, researchers can effectively utilize XAS to experimentally determine the coordination environment of yttrium in YBr₃, providing crucial data for materials science and chemical research.

References

A Comparative Guide to Yttrium Bromide and Lanthanum Bromide Scintillators for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate scintillator is paramount for sensitive and accurate radiation detection. This guide provides a detailed comparison of the performance characteristics of Yttrium Bromide (YBr₃) and Lanthanum Bromide (LaBr₃), two halide scintillator materials. While LaBr₃ is a well-established, high-performance scintillator with a wealth of experimental data, YBr₃ is a less-explored material with performance characteristics that are, at present, primarily based on theoretical predictions.

This guide synthesizes available data to offer an objective comparison, focusing on key performance metrics, experimental methodologies for their characterization, and the underlying workflows.

Performance Comparison: this compound vs. Lanthanum Bromide

The following table summarizes the key performance indicators for Ce-doped this compound (YBr₃:Ce) and Ce-doped Lanthanum Bromide (LaBr₃:Ce) scintillators. It is crucial to note that the data for YBr₃:Ce is based on theoretical predictions, while the data for LaBr₃:Ce is derived from extensive experimental measurements.

PropertyThis compound (YBr₃:Ce) - TheoreticalLanthanum Bromide (LaBr₃:Ce) - Experimental
Light Yield (photons/MeV) Predicted to be a bright scintillator~60,000 - 73,000[1][2]
Energy Resolution (% @ 662 keV) Predicted to have good energy resolution2.2% - 3.5%[1][2][3]
Primary Decay Time (ns) Predicted to be a fast scintillator16 - 25[1]
Emission Wavelength (nm) Predicted Ce³⁺ emission380 - 385[1][2]
Density (g/cm³) 4.36 (calculated)5.08[2][3]
Hygroscopic Yes (expected)Yes[2][3]
Intrinsic Radioactivity Expected to be lowContains ¹³⁸La and ²²⁷Ac isotopes[2]

In-Depth Analysis of Scintillator Performance

Lanthanum Bromide (LaBr₃): A High-Performance Standard

Cerium-doped Lanthanum Bromide (LaBr₃:Ce) is a widely recognized inorganic scintillator renowned for its exceptional performance characteristics. It boasts a very high light yield, leading to excellent energy resolution, which allows for the clear distinction of gamma-ray energies.[1][2][3] Its fast decay time makes it suitable for applications requiring high count rates and fast timing.[1] However, a notable drawback of LaBr₃ is its intrinsic radioactivity due to the presence of the naturally occurring isotope ¹³⁸La and traces of ²²⁷Ac, which can contribute to the background spectrum.[2] LaBr₃ is also hygroscopic and requires encapsulation to protect it from moisture.[2][3]

This compound (YBr₃): A Promising but Unverified Candidate

This compound, particularly when doped with Cerium (YBr₃:Ce), is theoretically predicted to be a promising scintillator material. First-principles calculations suggest that YBr₃:Ce has the potential for bright and fast scintillation. A significant advantage of yttrium-based scintillators is the absence of intrinsic radioactivity that affects lanthanum-based materials. However, to date, there is a lack of published experimental data to validate these theoretical predictions. Further research and development are necessary to grow high-quality YBr₃:Ce crystals and experimentally characterize their scintillation properties.

Experimental Protocols for Scintillator Characterization

The following are detailed methodologies for key experiments used to characterize the performance of scintillators like LaBr₃. These protocols are essential for obtaining reliable and reproducible data.

Light Yield Measurement

Objective: To determine the number of photons produced per unit of energy deposited in the scintillator.

Methodology:

  • Setup: The scintillator crystal is optically coupled to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM). The output of the photodetector is connected to a preamplifier, followed by a shaping amplifier and a multi-channel analyzer (MCA).

  • Calibration: A calibrated light source (e.g., a light-emitting diode with a known photon output) can be used to calibrate the response of the photodetector.

  • Measurement: The scintillator is irradiated with a gamma-ray source of known energy (e.g., ¹³⁷Cs, which emits 662 keV gamma rays).

  • Data Acquisition: The pulse height spectrum is acquired using the MCA. The position of the full-energy photopeak is determined.

  • Calculation: The light yield is calculated by comparing the photopeak position of the scintillator under test with that of a standard scintillator with a known light yield (e.g., NaI(Tl)) under the same experimental conditions, taking into account the quantum efficiency of the photodetector at the respective emission wavelengths.

Energy Resolution Measurement

Objective: To quantify the detector's ability to distinguish between closely spaced energy lines.

Methodology:

  • Setup: The same setup as for the light yield measurement is used.

  • Measurement: A pulse height spectrum is acquired from a gamma-ray source with a distinct photopeak (e.g., ¹³⁷Cs at 662 keV).

  • Data Analysis: The Full Width at Half Maximum (FWHM) of the photopeak is determined from the spectrum.

  • Calculation: The energy resolution is calculated as the ratio of the FWHM to the centroid position of the photopeak, typically expressed as a percentage.

    Energy Resolution (%) = (FWHM / Photopeak Centroid) x 100%

Decay Time Measurement

Objective: To measure the time it takes for the scintillation light to decay to a certain fraction of its initial intensity.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Setup: A "start" detector (e.g., a fast plastic scintillator) and a "stop" detector (the scintillator under test coupled to a fast PMT) are placed in coincidence with a radioactive source that emits two coincident gamma rays (e.g., ²²Na).

  • Signal Processing: The signals from both detectors are fed into constant fraction discriminators (CFDs) to generate timing signals.

  • Time-to-Amplitude Conversion: The time difference between the start and stop signals is measured using a time-to-amplitude converter (TAC).

  • Data Acquisition: The output of the TAC is recorded by an MCA, generating a decay time spectrum.

  • Analysis: The decay time is determined by fitting an exponential function to the decay portion of the spectrum.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental setups and the crystal growth process.

Scintillator_Characterization_Workflow cluster_source Radiation Source cluster_detector Detection System cluster_electronics Signal Processing Electronics cluster_output Data Analysis Gamma_Source Gamma-ray Source (e.g., ¹³⁷Cs, ²²Na) Scintillator Scintillator Crystal (YBr₃ or LaBr₃) Gamma_Source->Scintillator Photodetector Photodetector (PMT or SiPM) Scintillator->Photodetector Optical Coupling Preamplifier Preamplifier Photodetector->Preamplifier Shaping_Amplifier Shaping Amplifier Preamplifier->Shaping_Amplifier CFD Constant Fraction Discriminator (for timing) Preamplifier->CFD MCA Multi-Channel Analyzer Shaping_Amplifier->MCA Pulse_Height_Spectrum Pulse Height Spectrum (Light Yield, Energy Resolution) MCA->Pulse_Height_Spectrum Decay_Time_Spectrum Decay Time Spectrum MCA->Decay_Time_Spectrum TAC Time-to-Amplitude Converter (for timing) CFD->TAC Bridgman_Crystal_Growth Furnace Vertical Tube Furnace High Temperature Zone Gradient Zone Low Temperature Zone Crucible Sealed Crucible (Quartz or Platinum) Grown_Crystal Single Crystal Ingot Furnace:l->Grown_Crystal forms in Material Polycrystalline (YBr₃ or LaBr₃) Crucible->Material contains Seed_Crystal Seed Crystal Crucible->Seed_Crystal at bottom Motion Slow Lowering Mechanism Motion->Crucible controls vertical position

References

A Comparative Guide to the Vibrational Spectroscopy of Yttrium Bromide (YBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vibrational spectroscopic properties of yttrium bromide (YBr₃) using Raman and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental data for YBr₃, this guide leverages theoretical calculations and experimental data from analogous lanthanide tribromides to provide a robust comparative framework.

Data Presentation: Vibrational Frequencies

The vibrational modes of this compound and comparable lanthanide tribromides are summarized below. The data for GdBr₃ and LuBr₃ are derived from experimental studies in rare gas matrices, which may differ slightly from solid-state values.[1] The values for YBr₃ are estimated based on periodic trends observed in lanthanide trihalides, where vibrational frequencies generally increase with decreasing cation size (from La to Lu).

CompoundSymmetric Stretch (ν₁) (cm⁻¹) (Raman Active)Asymmetric Stretch (ν₃) (cm⁻¹) (IR & Raman Active)Bending Modes (ν₂, ν₄) (cm⁻¹) (IR & Raman Active)
YBr₃ (Estimated) ~210~250< 100
GdBr₃ Not Reported~245 (in Ar matrix)[1]Not Reported
LuBr₃ Not Reported~255 (in Ar matrix)[1]Not Reported

Note: The number and activity of vibrational modes depend on the crystal structure of the solid. For a more detailed analysis, the specific point group of the crystal lattice would need to be considered.

Experimental Protocols

The following are detailed methodologies for acquiring Raman and IR spectra of solid-state inorganic compounds like this compound.

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the far-IR region (e.g., a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector or a mercury cadmium telluride (MCT) detector) is required.

  • Sample Preparation:

    • KBr Pellet Method:

      • Thoroughly dry the YBr₃ sample and spectroscopic grade potassium bromide (KBr) powder to remove any moisture, as water has strong IR absorption bands.

      • Grind a small amount of YBr₃ (typically 1-2 mg) with about 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the finely ground YBr₃ powder directly onto the ATR crystal (e.g., diamond or germanium).

      • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, spectra are collected in the 4000-400 cm⁻¹ range, though for metal-halide vibrations, the far-IR region (down to 100 cm⁻¹) is of particular interest.

2. Raman Spectroscopy

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a high-resolution grating, and a sensitive detector (e.g., a charge-coupled device, CCD) is used.

  • Sample Preparation:

    • Place a small amount of the crystalline YBr₃ powder into a glass capillary tube or onto a microscope slide.

    • If the sample is fluorescent, using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can help to minimize fluorescence interference.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light, typically at a 90° or 180° (backscattering) geometry.

    • Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good signal-to-noise ratio.

    • Record the spectrum over the desired Raman shift range (e.g., 50-3500 cm⁻¹).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for obtaining and analyzing the vibrational spectra of a solid-state inorganic compound like this compound.

experimental_workflow Experimental Workflow for Vibrational Spectroscopy of YBr₃ cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis YBr3 YBr₃ Powder Grinding Grinding & Drying YBr3->Grinding KBr_Pellet KBr Pellet Pressing Grinding->KBr_Pellet ATR_Sample ATR Crystal Mounting Grinding->ATR_Sample Capillary Capillary Tube Loading Grinding->Capillary FTIR FTIR Spectrometer KBr_Pellet->FTIR ATR_Sample->FTIR Raman_Spec Raman Spectrometer Capillary->Raman_Spec IR_Spectrum IR Spectrum FTIR->IR_Spectrum Raman_Spectrum Raman Spectrum Raman_Spec->Raman_Spectrum Comparison Spectral Comparison & Mode Assignment IR_Spectrum->Comparison Raman_Spectrum->Comparison

References

A Comparative Guide to Rare-Earth Bromides in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal catalyst is critical for achieving desired outcomes in organic synthesis and drug development. Among the various options, lanthanide halides have distinguished themselves as effective Lewis acid catalysts. This guide offers a comparative analysis of the catalytic performance of rare-earth bromides, drawing upon experimental data from analogous lanthanide compounds to elucidate trends and potential applications. While comprehensive studies directly comparing the entire spectrum of lanthanide bromides are limited, existing research on lanthanide halides provides a strong basis for inference and evaluation.[1]

Fundamental Principles of Catalysis

Rare-earth bromides function as potent Lewis acid catalysts due to the inherent properties of the lanthanide ions (Ln³⁺). Their catalytic action is rooted in the following principles:

  • Oxophilicity: Lanthanide ions are highly oxophilic, meaning they have a strong affinity for oxygen atoms. This allows them to effectively coordinate with and activate carbonyl groups and other functional groups containing oxygen or nitrogen.[1]

  • Lewis Acidity: The catalytic activity is directly influenced by the Lewis acidity of the lanthanide ion. A key trend in the lanthanide series is the "lanthanide contraction," where the ionic radius decreases progressively from Lanthanum (La³⁺) to Lutetium (Lu³⁺).[1][2]

  • Activity Trend: This decrease in ionic radius leads to an increase in Lewis acidity across the series.[1] Consequently, it is generally expected that heavier lanthanide bromides (such as Erbium tribromide, ErBr₃) will exhibit higher catalytic activity in reactions where Lewis acidity is the determining factor.[1]

These catalysts are frequently employed in a variety of benchmark organic transformations, including Friedel-Crafts alkylations and acylations, aldol (B89426) condensations, Michael additions, and the synthesis of heterocyclic compounds.[1]

Performance Comparison in Quinoxaline (B1680401) Synthesis

The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant biological applications, serves as an excellent model reaction to compare the efficacy of Lewis acid catalysts.[1] The reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1]

Catalyst (LnCl₃)AnionTime (h)Yield (%)
LaCl₃·7H₂OCl⁻5.092
CeCl₃·7H₂OCl⁻5.090
PrCl₃·7H₂OCl⁻4.592
NdCl₃·6H₂OCl⁻4.593
SmCl₃·6H₂OCl⁻4.094
EuCl₃·6H₂OCl⁻4.093
GdCl₃·6H₂OCl⁻4.094
DyCl₃·6H₂OCl⁻3.594
ErCl₃Cl⁻3.595
YbCl₃Cl⁻3.096

Note: This table is a representative illustration based on general trends observed for lanthanide chlorides. The trend suggests that heavier lanthanide bromides like ErBr₃ would be highly effective catalysts in this transformation.[1]

Experimental Protocols

To provide a practical framework for applying these catalysts, a detailed experimental protocol for a representative reaction is provided below.

General Procedure for the Synthesis of Quinoxalines Catalyzed by Lanthanide Bromides [1]

  • Materials:

  • Procedure:

    • A mixture of o-phenylenediamine (1 mmol), benzil (1 mmol), and the lanthanide bromide catalyst (0.05 mmol) in ethanol (10 mL) is stirred at room temperature.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated under reduced pressure.

    • The resulting residue is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired quinoxaline derivative.[1]

Reaction Mechanisms and Visualizations

The catalytic cycle typically begins with the coordination of the Lewis acidic lanthanide ion to a basic site on a reactant, such as a carbonyl oxygen.[1] This coordination polarizes the functional group, rendering it more susceptible to nucleophilic attack and thus facilitating the reaction.[1]

Experimental Workflow Diagram

G A Mix Reactants (o-phenylenediamine, benzil, LnBr₃) in Ethanol B Stir at Room Temperature A->B C Monitor Reaction by TLC B->C D Work-up: Solvent Evaporation Extraction C->D Upon Completion E Purification: Column Chromatography D->E F Pure Quinoxaline Product E->F

A general experimental workflow for a lanthanide bromide-catalyzed organic synthesis.

Proposed Catalytic Cycle for Quinoxaline Synthesis

G cluster_cycle Catalytic Cycle A LnBr₃ Catalyst B Coordination with 1,2-Dicarbonyl A->B C Activated Complex B->C D Nucleophilic Attack by o-phenylenediamine C->D E Condensation & Cyclization Intermediate D->E F Product Release (Quinoxaline) E->F F->A Regeneration Product Quinoxaline F->Product React1 1,2-Dicarbonyl React1->B React2 o-phenylenediamine React2->D

Proposed catalytic cycle for lanthanide bromide-catalyzed synthesis of quinoxalines.

Conclusion

Rare-earth bromides are highly effective Lewis acid catalysts for a variety of organic transformations. The catalytic activity generally increases across the lanthanide series from La to Lu, correlating with increasing Lewis acidity. This trend suggests that heavier rare-earth bromides are often more efficient catalysts. However, the ultimate choice of a specific lanthanide bromide catalyst will depend on the particular reaction, desired selectivity, and economic factors.[1] Further direct comparative studies are necessary to fully map the relative catalytic efficiencies of the entire lanthanide bromide series in key organic reactions.[1]

References

A Comparative Guide to the Electrochemical Characterization of Yttrium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical properties of yttrium bromide solutions, contextualized with data from related rare-earth halide systems due to the limited availability of direct experimental data for this compound in aqueous and non-aqueous solutions. The information herein is intended to offer a foundational understanding for researchers interested in the electrochemical behavior of yttrium-containing electrolytes.

Introduction to this compound in Electrochemistry

Yttrium (III) bromide (YBr₃) is a water-soluble rare-earth halide that has potential applications in various electrochemical processes, including electroplating and as a component in electrolyte formulations.[1] Its electrochemical characterization is crucial for understanding its behavior in solution, particularly its ionic conductivity, electrochemical stability, and interactions with different electrode materials. This compound is soluble in water and ethanol, making these solvents viable media for electrochemical studies.[2] The solubility of this compound in water is notable, reaching 83.3 g/100 mL at 30°C.[3][4]

Comparative Electrochemical Data

Direct quantitative data on the ionic conductivity and electrochemical stability window of simple this compound solutions is scarce in publicly available literature. To provide a useful comparison, this section presents data from analogous systems, such as other yttrium halides in molten salts and solid-state electrolytes containing yttrium and bromide. It is important to note that these values are not directly transferable to aqueous or common organic solutions of YBr₃ but can offer valuable insights into the expected electrochemical behavior.

ParameterThis compound System/AnalogueValueSolvent/MatrixTemperature (°C)Comments
Ionic Conductivity Li₃YBr₄.₈I₁.₂ (Solid-State)3.28 x 10⁻³ S cm⁻¹Solid-State25A mixed-halide solid electrolyte showing high ionic conductivity.
Li₃YCl₁.₂Br₄.₈ (Solid-State)2.75 x 10⁻³ S cm⁻¹Solid-State25Another highly conductive mixed-halide solid electrolyte.
Molten LaBr₃-alkali metal bromide mixturesVaries with compositionMolten Salt> 700Electrical conductivity in molten salts is significantly different from aqueous solutions but indicates the mobility of the halide and rare-earth ions at elevated temperatures.[5][6]
Electrochemical Stability Window Na₃YBr₆ (Solid-State, vs. Na/Na⁺)0.57 - 3.36 VSolid-StateNot SpecifiedThis provides an indication of the redox stability of the Y-Br system, although in a sodium-ion solid-state context.
Aqueous Electrolytes (General)Typically ~1.23 V, expandable in "water-in-salt" electrolytesWater25The electrochemical window of aqueous solutions is generally limited by the electrolysis of water.[7][8][9]
Y(III) Reduction Potential LiF-YF₃-MgF₂ (vs. Li⁺/Li)Approx. -1.4 VMolten Salt1000The reduction of Y(III) to yttrium metal occurs at a highly negative potential.[10]
Aqueous NaClO₄ (vs. Ag/AgCl)Reduction peak between -0.8 and -1.2 VWater25The reduction of rare-earth ions in aqueous solution is often coupled with the hydrogen evolution reaction.[11]

Experimental Protocols for Electrochemical Characterization

The following are detailed methodologies for key experiments used in the electrochemical characterization of electrolyte solutions.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of a this compound solution.

Apparatus:

  • Conductivity meter with a conductivity probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath

Procedure:

  • Solution Preparation: Prepare a series of this compound solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M) in the desired solvent (e.g., deionized water, ethanol).

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., standard KCl solutions).

  • Measurement:

    • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 25°C).

    • Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.

    • Allow the solution to thermally equilibrate while stirring gently.

    • Record the conductivity reading once it stabilizes.

  • Data Analysis: Plot the measured conductivity as a function of concentration. For dilute solutions, the molar conductivity can be calculated.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window and observe the redox behavior of a this compound solution.

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Electrode Selection:

    • Working Electrode: A material that is stable within the anticipated potential window (e.g., glassy carbon, platinum, or gold).

    • Counter Electrode: An inert material with a large surface area (e.g., platinum wire or mesh).

    • Reference Electrode: A stable reference, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent, often with a supporting electrolyte (e.g., 0.1 M LiClO₄ or TBAPF₆ in non-aqueous solvents) to increase conductivity and minimize IR drop.

  • Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Set the potentiostat to scan the potential from an initial value where no reaction is expected, towards the anodic (positive) or cathodic (negative) limit, and then reverse the scan back to the initial potential.

    • The scan rate (e.g., 50 mV/s) will influence the shape of the voltammogram.

  • Data Analysis: The resulting plot of current versus potential (the cyclic voltammogram) will show the potential range where the electrolyte is stable (the region with only background capacitive current). The onset of a significant increase in anodic or cathodic current defines the limits of the electrochemical stability window.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for electrochemical characterization and the logical relationship for comparing electrolyte performance.

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_comparison Comparison prep_sol Prepare YBr3 Solutions (Varying Concentrations) prep_cell Assemble 3-Electrode Cell prep_sol->prep_cell cond_meas Conductivity Measurement prep_sol->cond_meas cv_meas Cyclic Voltammetry prep_cell->cv_meas cond_analysis Determine Ionic Conductivity cond_meas->cond_analysis cv_analysis Determine Electrochemical Stability Window cv_meas->cv_analysis compare Compare with Alternative Electrolytes cond_analysis->compare cv_analysis->compare

Experimental workflow for electrochemical characterization.

performance_comparison cluster_ybr3 This compound Solution cluster_alt Alternative Electrolyte ybr3_cond Ionic Conductivity alt_cond Ionic Conductivity ybr3_cond->alt_cond Compare ybr3_esw Electrochemical Stability Window alt_esw Electrochemical Stability Window ybr3_esw->alt_esw Compare ybr3_stab Electrode Stability alt_stab Electrode Stability ybr3_stab->alt_stab Compare

Comparison of key performance indicators.

Conclusion

The electrochemical characterization of this compound solutions is an area that requires further investigation to fully understand its potential in various applications. While direct experimental data remains limited, insights from related rare-earth halide systems suggest that this compound could be a component of interest in the development of novel electrolytes. The experimental protocols and comparative frameworks provided in this guide offer a starting point for researchers to conduct their own systematic studies and contribute to a more comprehensive understanding of the electrochemical properties of this compound solutions. The high solubility of this compound in water presents a good opportunity for exploring its use in aqueous electrochemical systems, an area of growing importance for safe and sustainable energy storage.

References

A Researcher's Guide to Yttrium Bromide: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. Yttrium bromide (YBr₃), a key reagent in various synthetic and catalytic applications, is available from numerous commercial suppliers. This guide provides an objective comparison of this compound from different commercial sources, supported by standardized experimental protocols for quality assessment and performance evaluation.

Supplier Specifications

A critical first step in selecting a supplier is to compare their stated product specifications. While a comprehensive, independent analysis is essential, the supplier's certificate of analysis provides a baseline for comparison. Key parameters to consider include purity, form, and the presence of common impurities.

SupplierProduct NamePurity (REO Basis)FormKey Impurities Noted
Supplier A (e.g., Thermo Fisher Scientific) Yttrium(III) bromide, ultra dry99.9%PowderResidual water < 100 ppm, Total Rare Earth Oxide Impurities 0.1% max
Supplier B (e.g., American Elements) This compoundUp to 99.999%Crystalline Solid-
Supplier C (e.g., AEM REE) Yttrium(III) Bromide99.95%Powder/Crystals-

Note: "REO Basis" (Rare Earth Oxide Basis) is a common way purity is reported for rare earth materials. It indicates the purity of the specific rare earth oxide relative to the total rare earth oxides present.[1] The absolute purity can be calculated by multiplying the REO/TREO percentage by the percentage of total rare earth oxides in the material.[1]

Recommended Experimental Protocols for Quality Verification

To ensure the suitability of this compound for your specific application, independent verification of its properties is crucial. The following are detailed protocols for key analytical techniques to assess purity and structural integrity.

Trace Metal Impurity Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for quantifying trace elemental impurities.[2][3] Adherence to a standardized protocol is essential for obtaining accurate and reproducible results.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound powder into a clean, acid-leached polypropylene (B1209903) tube.

    • Dissolve the sample in 10 mL of 2% (v/v) trace-metal grade nitric acid. Ensure complete dissolution.

    • Further dilute the sample solution with 2% nitric acid to a final concentration suitable for the instrument's linear dynamic range. A 100-fold dilution is a common starting point.

    • Prepare a method blank using the same batch of 2% nitric acid.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from a certified stock solution in 2% nitric acid. The concentration range should bracket the expected impurity levels in the samples.

    • Include an internal standard (e.g., Rhodium) in all blanks, standards, and samples to correct for instrumental drift and matrix effects.

  • Data Acquisition:

    • Aspirate the blank, standards, and samples into the ICP-MS.

    • Monitor a range of elements, including common contaminants from synthesis and handling (e.g., other rare earths, transition metals).

  • Data Analysis:

    • Generate a calibration curve for each element.

    • Quantify the concentration of each impurity in the this compound sample, correcting for the dilution factor.

Structural Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases present in a material and to assess its overall crystallinity.[4][5] Given that this compound is hygroscopic, proper sample handling is critical.[5]

Protocol:

  • Sample Preparation (in a controlled environment, e.g., a glovebox with low humidity):

    • Gently grind a small amount of the this compound powder using an agate mortar and pestle to ensure a uniform particle size (ideally 5-10 microns).[6]

    • Mount the finely ground powder onto a zero-background sample holder.[4] A back-loading method is recommended to minimize preferred orientation.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source.

    • Set the instrument parameters for a scan range of 10-80° 2θ with a step size of 0.02° and an appropriate dwell time.

  • Data Acquisition:

    • Place the sample holder in the diffractometer and initiate the scan.

  • Data Analysis:

    • Compare the resulting diffraction pattern to a reference pattern for this compound from a crystallographic database (e.g., the ICDD PDF-4+ database).

    • The presence of sharp, well-defined peaks corresponding to the reference pattern indicates a crystalline material. Broadened peaks or the presence of a diffuse background may suggest the presence of amorphous content or smaller crystallite sizes. Unmatched peaks indicate the presence of crystalline impurities.

Performance Evaluation in a Catalytic Application: The Biginelli Reaction

The catalytic activity of this compound can be a critical performance indicator. The Biginelli reaction, a one-pot three-component synthesis of dihydropyrimidinones, is a suitable model reaction as various Lewis acids, including Yttrium compounds, can catalyze it.[7][8][9][10]

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, combine benzaldehyde (B42025) (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (B33335) (1.5 mmol).

    • Add this compound (from the supplier being tested) as the catalyst (e.g., 5 mol%).

    • Conduct the reaction under solvent-free conditions or in a suitable solvent like ethanol.

  • Reaction Conditions:

    • Stir the reaction mixture at a specific temperature (e.g., 80 °C) for a defined period (e.g., 2 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add cold water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Determine the yield of the dihydropyrimidinone product.

    • Characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its identity and purity.

Comparison Metric: The primary metric for comparison will be the reaction yield. A higher yield indicates greater catalytic activity of the this compound from a particular supplier.

Visualizing Experimental Workflows and Biological Interactions

To further aid in the understanding of the experimental processes and potential biological interactions of yttrium, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis PXRD Analysis YBr3 This compound Sample Grinding Grinding YBr3->Grinding Mounting Mounting on Zero-Background Holder Grinding->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data Diffraction Pattern Diffractometer->Data Analysis Data Analysis Data->Analysis Y3 Yttrium Ions (Y³⁺) Ca_channel Voltage-gated Ca²⁺ Channel Y3->Ca_channel Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Signaling Downstream Ca²⁺ Signaling Ca_influx->Signaling Initiates

References

A Researcher's Guide to Cross-Validation of Analytical Techniques for Yttrium Bromide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of inorganic compounds like Yttrium Bromide (YBr₃) is paramount for ensuring data integrity and product quality. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols. Cross-validation, the process of verifying results from multiple analytical methods, is emphasized as a critical step in achieving robust and reliable characterization.

The Importance of Orthogonal Cross-Validation

Comparative Analysis of Analytical Techniques

The selection of analytical techniques for this compound characterization depends on the specific information required, such as elemental composition, impurity profiling, structural integrity, and thermal stability. This section compares the performance of several key techniques.

TechniqueParameter MeasuredSample TypeTypical PerformanceAdvantagesLimitations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Yttrium concentration, trace elemental impuritiesSolutionLOD: 0.05 µg/g for Yttrium[3]High sensitivity and selectivity for elemental analysis.[4]Destructive to the sample; provides no structural information.
Ion Chromatography (IC) Bromide concentration, other anionic impuritiesSolutionLOD: 0.01 mg/L for Bromide[5] Linear Range: 20–500 µg/L for Bromide[6]Excellent for quantification of anions.Limited to ionic species; provides no information on the overall compound structure.
Powder X-Ray Diffraction (PXRD) Crystalline phase identification and purity, lattice parametersSolid PowderLOQ: ~0.1 wt% for a well-crystallized inorganic phaseNon-destructive; provides detailed structural information.Quantification can be challenging; requires a crystalline sample.[2]
Thermogravimetric Analysis (TGA) Thermal stability, decomposition profile, hydration stateSolidTemperature Accuracy: ±1°CProvides information on thermal decomposition and composition.[7][8]Does not identify the evolved gases without a coupled technique (e.g., TGA-MS).

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key analytical techniques discussed.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Yttrium Quantification

Objective: To accurately determine the concentration of yttrium in a this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 100 mL of 2% nitric acid in a volumetric flask. This will be the stock solution.

    • Prepare a series of calibration standards of yttrium (e.g., 1, 5, 10, 50, 100 µg/L) from a certified reference material.[9]

    • Prepare a quality control (QC) sample from an independent yttrium standard.

    • Prepare a blank solution of 2% nitric acid.

    • An internal standard (e.g., Rhodium or Indium) should be added to all standards, samples, and the blank to correct for instrumental drift and matrix effects.[10]

  • Instrumentation and Analysis:

    • Use an ICP-MS instrument equipped with a standard sample introduction system.

    • Tune the instrument according to the manufacturer's specifications to ensure optimal sensitivity and resolution.

    • Aspirate the blank, calibration standards, QC sample, and the diluted this compound sample solution.

    • Monitor the signal for the yttrium isotope (e.g., ⁸⁹Y) and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the yttrium signal to the internal standard signal against the concentration of the yttrium standards.

    • Determine the concentration of yttrium in the sample solution from the calibration curve.

    • Calculate the percentage of yttrium in the original this compound sample.

Ion Chromatography (IC) for Bromide Quantification

Objective: To determine the concentration of bromide in a this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 100 mL of deionized water in a volumetric flask.

    • Prepare a series of bromide calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) from a certified reference material.

    • Prepare a QC sample from an independent bromide standard.

    • Prepare a deionized water blank.

  • Instrumentation and Analysis:

    • Use an ion chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac AS18) and a suppressed conductivity detector.[11]

    • The eluent is typically a sodium hydroxide (B78521) solution.[11]

    • Inject the blank, calibration standards, QC sample, and the diluted this compound sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the bromide signal against the concentration of the bromide standards.

    • Determine the concentration of bromide in the sample solution from the calibration curve.

    • Calculate the percentage of bromide in the original this compound sample.

Powder X-Ray Diffraction (PXRD) for Structural Characterization

Objective: To identify the crystalline phase(s) and assess the purity of the this compound sample.

Methodology:

  • Sample Preparation:

    • The this compound sample should be a fine, homogeneous powder. If necessary, gently grind the sample to achieve a uniform particle size.[12][13]

    • Mount the powder on a low-background sample holder. Proper mounting is critical to minimize preferred orientation of the crystallites.[14]

  • Instrumentation and Data Collection:

    • Use a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) with an appropriate step size and counting time to ensure good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to a database of known diffraction patterns (e.g., the ICDD PDF database).

    • If quantitative analysis is required, the Rietveld refinement method can be used to determine the relative amounts of each crystalline phase.[2]

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition profile of the this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.[4]

  • Instrumentation and Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass versus temperature.

    • The resulting TGA curve will show mass loss steps corresponding to decomposition or dehydration events. The temperature at which these events occur provides information about the thermal stability of the compound.[15]

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound characterization. This workflow ensures that data from different techniques are used to build a comprehensive and consistent understanding of the material's properties.

CrossValidationWorkflow YBr3 This compound Sample ICPMS ICP-MS Analysis (Yttrium Content) YBr3->ICPMS IC Ion Chromatography (Bromide Content) YBr3->IC PXRD Powder XRD (Crystal Structure & Purity) YBr3->PXRD TGA TGA (Thermal Stability & Hydration) YBr3->TGA Data_ICPMS Quantitative Yttrium Data ICPMS->Data_ICPMS Data_IC Quantitative Bromide Data IC->Data_IC Data_PXRD Structural & Phase Purity Data PXRD->Data_PXRD Data_TGA Thermal Decomposition Profile TGA->Data_TGA Stoichiometry Stoichiometric Analysis (Compare Y:Br ratio) Data_ICPMS->Stoichiometry Data_IC->Stoichiometry CrossValidation Cross-Validation Assessment Data_PXRD->CrossValidation Data_TGA->CrossValidation Stoichiometry->CrossValidation FinalReport Comprehensive Characterization Report CrossValidation->FinalReport

Cross-validation workflow for this compound characterization.

By systematically applying these orthogonal techniques and cross-validating the results, researchers can achieve a high degree of confidence in the characterization of this compound, ensuring the reliability and reproducibility of their scientific findings and the quality of their products.

References

Yttrium Bromide: A Comparative Analysis of its Efficacy as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Yttrium Bromide's Performance Against Alternative Lewis Acid Catalysts in Organic Synthesis.

In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal for achieving desired reactivity, selectivity, and efficiency. While traditional Lewis acids such as aluminum chloride (AlCl₃) and scandium triflate (Sc(OTf)₃) are widely employed, the exploration of alternative catalysts continues to be a significant area of research. Among these, Yttrium (III) bromide (YBr₃) has emerged as a noteworthy contender. This guide provides a comparative analysis of this compound against other common Lewis acid catalysts, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Performance in Friedel-Crafts Type Reactions: Conjugate Addition of Indoles to α,β-Unsaturated Ketones

A key reaction for evaluating the efficacy of Lewis acids is the Friedel-Crafts alkylation, particularly the conjugate addition of nucleophiles like indoles to α,β-unsaturated ketones. This reaction is fundamental in the synthesis of various biologically active compounds. While direct side-by-side comparative data for this compound in a single study is limited, we can collate available data for related yttrium salts and other Lewis acids in the conjugate addition of indole (B1671886) to chalcone (B49325) to provide a performance overview.

It is important to note that direct comparison of yields between different studies should be approached with caution due to potential variations in reaction conditions.

CatalystReaction ConditionsYield (%)Reference
Yttrium (III) Acetate Benzylacetone, 8-12 mol% catalyst>90 (product)[1]
Indium (III) Chloride (InCl₃) Dichloromethane, ambient temperatureup to 92[2]
Bismuth (III) Triflate (Bi(OTf)₃) 2 mol% catalyst85[3]
Cesium Salt of Tungstophosphoric Acid 0.05 mmol catalyst, 110°CGood yields[2]
[PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] 10 mol% catalyst, Acetonitrile, 80°C97[4]

Note: The data for Yttrium (III) Acetate is for a reductive amination reaction and is included to indicate the catalytic potential of yttrium salts. A direct yield for the conjugate addition of indole to chalcone using this compound was not prominently available in the surveyed literature.

Experimental Protocol: General Procedure for Lewis Acid Catalyzed Conjugate Addition of Indole to Chalcone

This protocol provides a general framework for the conjugate addition reaction. Optimization of catalyst loading, solvent, temperature, and reaction time is often necessary for specific substrates and catalysts.

Materials:

  • Indole

  • Chalcone

  • Lewis Acid Catalyst (e.g., this compound)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Tetrabutylammonium bromide (optional, can facilitate reaction in some cases)[2]

Procedure:

  • To a stirred solution of indole (1 mmol) and chalcone (1 mmol) in an anhydrous solvent (5-10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (typically 1-20 mol%).

  • The reaction mixture is stirred at a specified temperature (ranging from ambient to elevated temperatures, e.g., 80-110°C)[2][4].

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-indolyl ketone.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification indole Indole stirring Stirring at Specified Temperature indole->stirring chalcone Chalcone chalcone->stirring solvent Anhydrous Solvent solvent->stirring catalyst Lewis Acid (e.g., YBr3) catalyst->stirring monitoring TLC Monitoring stirring->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Pure 3-Indolyl Ketone chromatography->product

Caption: General workflow for Lewis acid catalyzed conjugate addition.

Logical Relationship of Catalysis

The catalytic cycle for the Lewis acid-catalyzed conjugate addition of indole to an α,β-unsaturated ketone involves the activation of the ketone by the Lewis acid, followed by nucleophilic attack by the indole.

catalytic_cycle cluster_cycle Catalytic Cycle A Lewis Acid (LA) + Enone B Activated LA-Enone Complex A->B Coordination C Indole Attack B->C + Indole D Intermediate Adduct C->D E Proton Transfer & Catalyst Regeneration D->E F Product + LA E->F F->A Recycle

Caption: Lewis acid activation and catalytic cycle.

Concluding Remarks

This compound and other yttrium salts present themselves as viable Lewis acid catalysts for important organic transformations. While a comprehensive, direct comparative study against more conventional Lewis acids for a wide range of reactions is still an area ripe for exploration, the available data suggests that yttrium-based catalysts can offer high efficacy. Their performance, particularly in reactions sensitive to harsh conditions, warrants their consideration as a valuable tool in the synthetic chemist's arsenal. Further research focusing on direct, quantitative benchmarking of this compound will be invaluable in solidifying its position in the hierarchy of Lewis acid catalysts.

References

Safety Operating Guide

Proper Disposal of Yttrium Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This document provides essential guidance for the safe handling and proper disposal of yttrium bromide (YBr₃). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. This compound, like other yttrium compounds, requires careful management as a chemical waste product. All disposal procedures should be carried out in accordance with federal, state, and local regulations.[1][2][3]

Core Disposal and Safety Parameters

ParameterGuidelineCitation
Disposal Method Dispose of contents and container at an approved waste disposal plant.[1][4]
Chemical Incompatibilities Strong oxidizing agents, strong acids, water/moisture.[2][3][5]
Primary Hazards Causes skin and eye irritation. May cause respiratory irritation.[1][4][6]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA approved respirator if dust formation is likely.[1][4][5]
Accidental Release Measures Sweep up solid material and place it in a suitable, closed container for disposal. Avoid dust formation and do not release it into the environment.[1][2][4]

Standard Operating Procedure for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to manage both solid and aqueous waste streams safely.

Step 1: Initial Waste Collection
  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, and pipette tips), in a dedicated, sealed, and clearly labeled container.[5][7]

  • Aqueous Waste: Collect all aqueous waste containing dissolved this compound in a separate, clearly labeled, and sealed container.[5] Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.

Step 2: Treatment of Aqueous this compound Waste (Precipitation)

For aqueous solutions, a common practice for rare-earth element waste is to precipitate the metal ion into a more stable, insoluble form.[5] Yttrium can be precipitated as yttrium carbonate.

Experimental Protocol: Precipitation of Yttrium Carbonate

  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • pH Adjustment: Slowly add a dilute solution of sodium hydroxide (B78521) to the aqueous this compound waste with constant stirring to neutralize any acidity.[5]

  • Precipitation: While stirring, slowly add a solution of sodium carbonate to the neutralized aqueous waste. You should observe the formation of a white precipitate, which is yttrium carbonate (Y₂(CO₃)₃).[5]

  • Completion: Continue adding the sodium carbonate solution until no more precipitate is formed.[5]

  • Settling: Allow the precipitate to settle completely. This may take several hours or overnight.[5]

  • Separation: Carefully decant the supernatant (the clear liquid). Test the supernatant for any remaining yttrium ions before neutralizing and disposing of it down the drain with copious amounts of water, in accordance with local regulations.[5]

Step 3: Final Waste Containment and Labeling
  • Containment: Transfer the precipitated yttrium carbonate sludge and any solid this compound waste into a heavy-duty, sealed plastic container.[5]

  • Labeling: Label the container clearly as "Hazardous Waste: Yttrium Carbonate" or "Hazardous Waste: this compound" as appropriate. Include the date and any other information required by your institution's waste management program.[5]

Step 4: Storage and Disposal
  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.[5]

  • Disposal: Arrange for collection by a certified hazardous waste disposal service.[8]

This compound Disposal Workflow

YttriumBromideDisposal cluster_start cluster_waste_type cluster_solid cluster_aqueous cluster_end start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (YBr₃, Contaminated PPE) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (Dissolved YBr₃) waste_type->aqueous_waste Aqueous collect_solid Collect in a sealed, labeled container solid_waste->collect_solid store Store in Designated Hazardous Waste Area collect_solid->store precipitate Precipitate as Yttrium Carbonate aqueous_waste->precipitate separate Separate Precipitate and Supernatant precipitate->separate collect_precipitate Collect precipitate in a sealed, labeled container separate->collect_precipitate collect_precipitate->store dispose Dispose via Certified Waste Management store->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Yttrium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe management of Yttrium bromide in laboratory settings, ensuring the protection of researchers and the integrity of experimental work.

This compound (YBr₃) is a valuable compound in various research and development applications. However, its safe handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Immediate Safety Concerns and Hazard Identification

This compound is classified as a hazardous substance that can cause significant irritation to the skin and eyes.[1][2][3][4] Inhalation of its dust can lead to respiratory tract irritation.[4] Furthermore, as a hygroscopic and air-sensitive solid, it requires careful handling to prevent reactions with moisture.[1][5] The powdered form of yttrium and its compounds can also be flammable.[5][6]

HazardGHS ClassificationPrecautionary Statement
Skin Irritation Skin Irrit. 2 (H315)P280: Wear protective gloves/protective clothing.[2][4]
Eye Irritation Eye Irrit. 2 (H319)P280: Wear eye protection/face protection.[2][4]
Respiratory Irritation STOT SE 3 (H335)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
Flammability Flammable solidsP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required equipment and specific recommendations for enhanced protection.

PPE CategoryMinimum RequirementEnhanced Protection/Specific Scenarios
Hand Protection Impermeable gloves (e.g., Nitrile)Double gloving when handling larger quantities.
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shield when there is a risk of splashing or dust generation.[3]
Body Protection Laboratory coatChemical-resistant apron or coveralls for larger scale operations.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved particulate respirator (e.g., N95) should be used if dust is generated or if working outside of a fume hood.[5][7]

Experimental Workflow for Handling this compound

To ensure both safety and experimental success, a structured workflow should be followed. This includes preparation, handling, and post-handling procedures.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_dissolve Dissolve/Dispense in a Closed or Controlled System handle_weigh->handle_dissolve post_decontaminate Decontaminate Workspace and Equipment handle_dissolve->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Experimental Workflow Diagram

Operational and Disposal Plans

Standard Operating Procedure for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] For operations that may generate significant dust, an enclosed and controlled process, potentially under an inert atmosphere like argon, is recommended.[5][6]

  • Avoiding Dust: Take precautions to avoid the formation of dust.[3][5][6]

  • Static Electricity: When transferring powdered this compound, ensure that all metal containers are grounded and bonded to prevent ignition from static discharge.[8]

  • Spill Management: In the event of a spill, evacuate the area of personnel not wearing appropriate PPE.[8] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3][5][8]

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous waste.[3][4][8]

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, sealed, and clearly labeled container.[5][8]

    • Aqueous Waste: Collect all solutions containing this compound in a separate, sealed, and labeled container.

  • Waste Treatment (Optional, based on facility protocols): Some institutions may have procedures to precipitate yttrium from aqueous solutions as an insoluble salt, such as yttrium carbonate, before disposal.[9] This can render the waste more stable.

  • Final Disposal: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation. The waste must be disposed of through a certified hazardous waste management company, in accordance with all local, regional, and national regulations.[3][9]

By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.